Trifluoromethanol
Description
Properties
IUPAC Name |
trifluoromethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O/c2-1(3,4)5/h5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZNEGTXVXAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164217 | |
| Record name | Methanol, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-11-4 | |
| Record name | Trifluoromethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive Synthesis of Trifluoromethanol: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, has long been a molecule of significant interest and challenge in the field of organofluorine chemistry. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, make it a valuable synthon and a precursor to the trifluoromethoxy (OCF₃) moiety—a functional group renowned for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. However, the inherent instability of this compound has historically rendered its synthesis and isolation a formidable task. This technical guide provides a comprehensive overview of the history of this compound synthesis, detailing the seminal discoveries, key experimental protocols, and the evolution of our understanding of this reactive species.
The Challenge of Instability: Decomposition of this compound
The primary obstacle in the study of this compound is its propensity to decompose into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[1] This reversible reaction is thermodynamically favored at room temperature, making the isolation of pure CF₃OH under ambient conditions exceptionally difficult.
Computational studies have shown that while the unimolecular elimination of HF from a single molecule of this compound has a relatively high activation barrier, the decomposition is significantly catalyzed by the presence of other molecules, including another molecule of CF₃OH or, more potently, the product HF itself, leading to an autocatalytic process.[2]
The Breakthrough: Seppelt and Klöter's Low-Temperature Synthesis
The first successful synthesis and characterization of this compound was reported in 1979 by Konrad Seppelt and Gerhard Klöter.[2] Their approach relied on the reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at extremely low temperatures.
Experimental Protocol: Synthesis of this compound (Seppelt and Klöter, 1979)
Materials:
-
Trifluoromethyl hypochlorite (CF₃OCl)
-
Hydrogen chloride (HCl)
-
Trifluorochloromethane (CF₃Cl) (solvent)
-
Glass or quartz trap
-
Low-temperature bath (e.g., liquid nitrogen slush bath)
Procedure:
-
Trifluoromethyl hypochlorite (10 g) is condensed into a glass or quartz trap.
-
Trifluorochloromethane (50 mL) is distilled onto the CF₃OCl to serve as a solvent.
-
At -100 °C, a large excess of hydrogen chloride is condensed into the reaction mixture.
-
The mixture is slowly warmed to -78 °C, at which point a slow reaction begins, evidenced by the formation of a colorless precipitate.
-
After several hours at -78 °C, the volatile components (excess HCl, Cl₂, and solvent) are removed by vacuum pumping.
Yield: The yield of this compound is nearly quantitative under these conditions.
Spectroscopic and Physical Data
The successful isolation of this compound by Seppelt and Klöter allowed for its thorough characterization.
| Property | Value |
| Melting Point | -82 °C[1] |
| Boiling Point (calc.) | ~ -20 °C[1] |
| ¹H NMR (δ, ppm) | 8.85 (s) |
| ¹⁹F NMR (δ, ppm vs CFCl₃) | 54.4 (s) |
| ¹³C NMR (δ, ppm) | 118 (q, ¹JCF = 256 Hz) |
| IR (gas phase, cm⁻¹) | 3675 (νOH), 1283 (νCF), 1187 (νCF), 1117 (νCF) |
| Mass Spectrum (m/z) | 86 (M⁺), 69 (CF₃⁺), 67 (CF₂OH⁺), 66 (COF₂⁺), 50 (CF₂⁺), 47 (COF⁺) |
Stabilization with Superacids
A significant advancement in handling this compound came with the discovery that its equilibrium with carbonyl fluoride and hydrogen fluoride can be shifted towards the alcohol in the presence of superacids.[1] Protonation of the hydroxyl group by a superacid, such as a mixture of hydrogen fluoride and antimony pentafluoride (HF/SbF₅), forms a stable oxonium salt, effectively trapping the this compound and preventing its decomposition.
This stabilization strategy has been crucial for subsequent studies on the reactivity and properties of this compound.
Modern Synthetic Approaches: A Continuing Challenge
Despite the foundational work of Seppelt and Klöter, the synthesis of this compound remains a specialized and challenging endeavor. The requirement for cryogenic conditions and the handling of highly reactive and toxic reagents have limited its widespread accessibility. To date, there is a notable absence in the literature of robust and scalable "modern" synthetic methods, such as catalytic, electrochemical, or photochemical routes, specifically for the production of this compound. While these techniques have been extensively developed for general trifluoromethylation and the synthesis of trifluoromethyl ethers, their application to the direct synthesis of the parent alcohol, CF₃OH, has not been reported.[3][4] This highlights a continuing gap in synthetic organofluorine chemistry and an area ripe for future research.
Conclusion
The history of this compound synthesis is a testament to the ingenuity and perseverance of chemists in the face of significant chemical challenges. The pioneering low-temperature synthesis developed by Seppelt and Klöter remains the cornerstone of our ability to access this elusive molecule. While the inherent instability of this compound continues to pose a significant hurdle, the understanding of its decomposition pathways and methods for its stabilization have paved the way for its use as a valuable reagent in specialized applications. The development of more practical and scalable synthetic routes to this compound represents a compelling future challenge for the scientific community, with the potential to unlock new avenues in drug discovery and materials science.
References
Discovery and First Isolation: The Work of Seppelt and Klöter
An In-depth Technical Guide to the Discovery and First Isolation of Trifluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CF₃OH), the simplest perfluoroalcohol, is a highly reactive and thermally unstable compound of significant interest in medicinal and agricultural chemistry. Its importance lies in its role as a precursor to the trifluoromethoxy (-OCF₃) group, which, when incorporated into organic molecules, can dramatically enhance metabolic stability, lipophilicity, and bioavailability. However, the inherent instability of this compound, which readily decomposes into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF) at ambient temperatures, has posed significant challenges to its synthesis and isolation. This technical guide provides a comprehensive overview of the seminal work that led to the first successful isolation and characterization of this elusive compound.
The first definitive isolation and characterization of this compound was achieved in 1979 by Gerhard Klöter and Konrad Seppelt.[1][2] Their successful strategy hinged on a low-temperature reaction that kinetically favored the formation of this compound and suppressed its decomposition. The key reaction involved the treatment of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at -120 °C.[1]
Synthesis Pathway
The synthesis is a two-step process, starting with the preparation of the trifluoromethyl hypochlorite precursor.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on the original work of Seppelt and Klöter.
1. Preparation of Trifluoromethyl Hypochlorite (CF₃OCl) [1]
-
Apparatus: A 100-mL stainless steel vessel.
-
Reagents:
-
Thoroughly dried, powdered cesium fluoride (CsF).
-
Carbonyl fluoride (COF₂): 100 mmol.
-
Chlorine monofluoride (ClF): 100 mmol.
-
-
Procedure:
-
An excess of dried CsF is placed in the stainless steel vessel.
-
100 mmol of COF₂ and 100 mmol of ClF are condensed onto the CsF at -196 °C.
-
The mixture is maintained at -78 °C for 10 hours and shaken occasionally.
-
The vessel is then allowed to warm to room temperature.
-
Trace amounts of unreacted COF₂ and ClF are removed by vacuum pumping at -150 °C.
-
The resulting trifluoromethyl hypochlorite (CF₃OCl) can be stored over the CsF in the reaction vessel.
-
2. Synthesis and Isolation of this compound (CF₃OH) [1]
-
Apparatus: A glass vacuum line is essential for handling these volatile and reactive compounds at low temperatures.
-
Reagents:
-
Trifluoromethyl hypochlorite (CF₃OCl): 10 g.
-
Anhydrous hydrogen chloride (HCl): large excess.
-
-
Procedure:
-
10 g of CF₃OCl is condensed into a reaction vessel cooled with liquid nitrogen (-196 °C).
-
A large excess of anhydrous HCl is then condensed into the same vessel.
-
The reaction mixture is slowly warmed to -120 °C. A slow reaction ensues, indicated by the formation of chlorine gas.
-
After several hours at -120 °C, the reaction is complete.
-
The purification is achieved by fractional condensation. The byproducts—chlorine (Cl₂), excess hydrogen chloride (HCl), and a small amount of chlorotrifluoromethane (B1293557) (CF₃Cl)—are removed by careful vacuum pumping at a temperature maintained at -110 °C.[3]
-
The remaining product, this compound (CF₃OH), is a colorless solid at this temperature.
-
Decomposition Pathway
This compound is kinetically stable in the gas phase for a short period but rapidly decomposes in the condensed phase via an intermolecular process to yield carbonyl fluoride and hydrogen fluoride.[1]
Caption: Decomposition of this compound at elevated temperatures.
Quantitative Data
The following tables summarize the key quantitative data obtained from the initial characterization of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | CF₃OH |
| Molar Mass | 86.013 g/mol [3] |
| Appearance | Colorless liquid/gas[3] |
| Melting Point | -82 °C[3] |
| Boiling Point (calculated) | ~ -20 °C[3] |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR | δ 8.85 ppm (vs. Me₄Si)[1] |
| ¹⁹F NMR | δ 54.4 ppm (vs. CFCl₃)[1] |
| ¹³C NMR | δ +118 ppm (quartet, vs. Me₄Si), J(C-F) = 256 Hz[1] |
| IR (Gas Phase) | 3675 cm⁻¹ (O-H stretch); 1401, 1364, 1283, 1187, 1117 cm⁻¹ (C-F/C-O modes)[1] |
| Raman (Solid, -140 °C) | 3630, 1455, 1392, 1370, 1325, 1285, 905, 635, 440 cm⁻¹[1] |
| Mass Spectrometry | m/e 86 (CF₃OH⁺), 69 (CF₃⁺), 67 (CF₂OH⁺), 66 (CF₂O⁺), 50 (CF₂⁺), 47 (COF⁺)[1] |
Conclusion
The pioneering work of Seppelt and Klöter in the late 1970s provided the first conclusive evidence for the existence of this compound and laid the groundwork for its study. Their low-temperature synthesis and isolation techniques remain a cornerstone in the field of organofluorine chemistry. The detailed characterization of this unstable yet highly significant molecule has opened avenues for the development of novel fluorinated compounds with enhanced properties for pharmaceutical and agrochemical applications. Understanding the principles of its synthesis and handling is crucial for any researcher venturing into the synthesis of complex trifluoromethoxylated molecules.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a colorless, nonflammable gas at room temperature.[1] Despite its simple structure, it exhibits a unique combination of high acidity and thermal instability, making it a molecule of significant interest in synthetic, theoretical, and atmospheric chemistry. Its potential as a source of the trifluoromethoxy group (-OCF₃), a valuable moiety in pharmaceutical and agrochemical development for enhancing metabolic stability and lipophilicity, has driven research into its properties and reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental insights and safety considerations.
Physical Properties
This compound is a volatile compound with physical properties that are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group. A summary of its key physical properties is presented in Table 1. Notably, its boiling point is considerably lower than that of methanol, a consequence of reduced intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| Molecular Formula | CHF₃O | [1] |
| Molecular Weight | 86.013 g/mol | [1] |
| Boiling Point | -20 °C (calculated), 22.4 °C (experimental) | [1] |
| Melting Point | -82 °C | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| pKa | ~2.1 (estimated) | Benchchem[2] |
Table 1: Physical Properties of this compound
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by two key features: its high acidity and its thermal instability.
Acidity
The trifluoromethyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the oxygen atom and weakening the O-H bond. This leads to a significant increase in acidity compared to methanol. The conjugate base, trifluoromethoxide (CF₃O⁻), is stabilized by the delocalization of the negative charge onto the electronegative fluorine atoms.
Stability and Decomposition
This compound is thermally unstable and readily decomposes into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF) in an endothermic reaction.[1] This decomposition is a significant challenge in its synthesis and isolation. The equilibrium can be shifted towards this compound at lower temperatures.[1] The decomposition process can be autocatalytic, as the HF product can catalyze further breakdown.
Synthesis of this compound
The synthesis of this compound is challenging due to its instability. Two primary methods have been reported:
-
From Trifluoromethyl Hypochlorite (B82951) and Hydrogen Chloride: This reaction is typically carried out at very low temperatures (-120 °C) to prevent the decomposition of the product.[1] The byproducts, chlorine and excess hydrogen chloride, can be removed by evaporation at low temperatures.
-
From Carbonyl Fluoride and Hydrogen Fluoride: This is an equilibrium reaction where lower temperatures favor the formation of this compound.[1] The use of a superacid, such as fluoroantimonic acid (HSbF₆), can protonate the this compound as it is formed, shifting the equilibrium to the product side.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are scarce in the literature due to its high reactivity and instability. The following are generalized procedures based on available information.
General Synthetic Procedure (Illustrative)
Synthesis of this compound from Trifluoromethyl Hypochlorite and Hydrogen Chloride (Adapted from literature descriptions[1])
-
Apparatus: A vacuum line apparatus equipped with low-temperature baths (e.g., liquid nitrogen slush baths) is essential. All glassware should be thoroughly dried and purged with an inert gas.
-
Procedure:
-
Trifluoromethyl hypochlorite (CF₃OCl) and a stoichiometric excess of hydrogen chloride (HCl) are condensed into a reaction vessel cooled to -120 °C.
-
The mixture is allowed to react at this temperature. The reaction progress can be monitored by observing pressure changes in the vacuum line.
-
After the reaction is complete, the volatile byproducts (Cl₂, excess HCl) are removed by fractional condensation by carefully warming the reaction mixture while maintaining a dynamic vacuum. The this compound product, being less volatile, is collected in a cold trap maintained at a temperature below its boiling point.
-
-
Purification: Further purification can be achieved by low-temperature fractional distillation.
Spectroscopic Characterization
Due to its gaseous nature at room temperature and instability, spectroscopic characterization requires specialized techniques.
-
Gas-Phase Infrared (IR) Spectroscopy: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is required. The spectrum would be recorded by introducing the gaseous this compound into the evacuated cell. Key vibrational bands would include the O-H stretch, C-O stretch, and C-F stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, the gaseous sample would need to be condensed into an NMR tube at low temperatures. Deuterated solvents that are liquid at low temperatures (e.g., CDCl₃ or acetone-d₆) could be used.
-
¹H NMR: A singlet corresponding to the hydroxyl proton would be expected. Its chemical shift would be highly dependent on concentration and temperature due to hydrogen bonding.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms would be observed.
-
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.[2]
-
Instability: It is thermally unstable and can decompose to form corrosive and toxic products (HF and COF₂). All manipulations should be carried out at low temperatures.
-
Toxicity: The toxicity of this compound itself is not well-documented, but its decomposition products are highly toxic. Hydrogen fluoride is extremely corrosive and can cause severe burns. Carbonyl fluoride is also a toxic and corrosive gas.
-
Handling: Use a vacuum line or a closed system for all transfers. Ensure all equipment is dry and free of contaminants that could catalyze decomposition. Personal protective equipment (PPE), including safety goggles, face shield, and appropriate gloves, should be worn at all times.
Conclusion
This compound remains a challenging molecule to synthesize and handle due to its inherent instability. However, its unique chemical properties, particularly its high acidity and its role as a precursor to the trifluoromethoxy group, continue to make it a subject of considerable research interest. Further development of stable synthetic precursors and improved handling techniques will be crucial for unlocking its full potential in the fields of medicinal chemistry and materials science.
References
Spectroscopic Characterization of Trifluoromethanol: A Technical Guide
Introduction: Trifluoromethanol (CF₃OH) is the simplest perfluoroalcohol, a colorless and thermally unstable gas at room temperature. Its significance in chemical research stems from its role as a potential source of the trifluoromethoxy (-OCF₃) group, a moiety that can enhance the metabolic stability and lipophilicity of pharmaceutical compounds. Due to its inherent instability, decomposing to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), its characterization requires specialized, low-temperature techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Due to the molecule's instability, analyses are typically performed on the pure, neat compound at low temperatures.
Data Summary
The following tables summarize the key NMR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Parameter | Value | Multiplicity | Reference Standard |
| Chemical Shift (δ) | 8.85 ppm | Singlet | Tetramethylsilane (B1202638) (Me₄Si) |
| [Data sourced from Klöter and Seppelt, 1979][1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Parameter | Value | Multiplicity | Coupling Constant (J) | Reference Standard |
| Chemical Shift (δ) | +118 ppm | Quartet | J(C-F) = 256 Hz | Tetramethylsilane (Me₄Si) |
| [Data sourced from Klöter and Seppelt, 1979][1] |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Parameter | Value | Multiplicity | Reference Standard |
| Chemical Shift (δ) | 54.4 ppm | Singlet | Trichlorofluoromethane (B166822) (CFCl₃) |
| [Data sourced from Klöter and Seppelt, 1979][1] |
Experimental Protocol: Low-Temperature NMR Spectroscopy
The acquisition of high-quality NMR spectra for this compound necessitates careful control over temperature to prevent sample decomposition.
1. Sample Preparation:
-
This compound is synthesized at low temperatures, for instance, by the reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at -120 °C.[2]
-
The volatile product is condensed directly into a pre-cooled, Class A borosilicate NMR tube.
-
Due to the compound's reactivity and the low-temperature requirements, analysis is typically performed on the neat (pure) liquid. No deuterated solvent is used, and the spectrometer lock is achieved using an external reference or by running in unlocked mode.
2. Instrumentation and Setup:
-
A high-field NMR spectrometer equipped with a variable temperature (VT) unit is required.
-
The VT unit must be pre-cooled. This is typically achieved by passing cooled nitrogen gas, generated by a heat exchanger immersed in a liquid nitrogen dewar, through the probe.[3][4]
-
The probe temperature should be calibrated using a standard sample, such as methanol, before introducing the analyte.
-
For the ¹³C NMR spectrum, the sample temperature was maintained at -70 °C.[1]
3. Data Acquisition:
-
The spectrometer is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).
-
Standard single-pulse experiments are generally sufficient for acquisition.
-
For ¹³C NMR, proton decoupling is applied to simplify the spectrum, although the primary splitting observed is the quartet due to coupling with the three fluorine atoms.
-
The number of scans is optimized to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced externally to standards like tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.[1]
4. Post-Acquisition Procedure:
-
After the experiments are complete, the probe temperature must be returned to ambient temperature gradually in steps of 10-20°C to avoid thermal shock to the instrument components.[3]
Infrared (IR) Spectroscopy
Gas-phase IR spectroscopy provides critical information about the vibrational modes of the this compound molecule, confirming the presence of key functional groups.
Data Summary
Table 4: Gas-Phase IR Spectroscopic Data for this compound at -78 °C
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3675 | Medium | O-H Stretch |
| 1401 | Medium | O-H Bend (tentative) |
| 1364 | Medium | O-H Bend (tentative) |
| 1283 | Very Strong | C-F Symmetric Stretch |
| 1187 | Strong | C-F Asymmetric Stretch |
| 1117 | Strong | C-F Asymmetric Stretch / C-O Stretch |
| [Data sourced from Klöter and Seppelt, 1979][1] |
The spectrum is dominated by a medium-intensity O-H stretching band around 3675 cm⁻¹ and several strong C-F stretching vibrations between 1100 and 1300 cm⁻¹.[1][5]
Experimental Protocol: Gas-Phase Low-Temperature IR Spectroscopy
1. Sample Handling and Cell Preparation:
-
A gas-phase IR cell with a path length suitable for weakly absorbing samples (e.g., 10 cm) is required. The cell windows must be made of an IR-transparent material like NaCl or KBr.[6]
-
The cell is first evacuated to remove atmospheric gases (H₂O, CO₂) and a background spectrum is collected.[7]
-
The gaseous this compound sample, maintained at low temperature to ensure stability, is introduced into the cell from a vacuum line.
-
The pressure of the sample in the cell is carefully controlled and recorded to ensure reproducibility. For the reference data, the spectrum was recorded at -78 °C.[1]
2. Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
The instrument is purged with dry nitrogen or operated under vacuum to minimize interference from atmospheric absorption.
-
Data is collected over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
A suitable resolution (e.g., 0.5 cm⁻¹ to 1.0 cm⁻¹) is selected to resolve the rotational-vibrational fine structure characteristic of gas-phase spectra.[7]
-
Multiple scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The final absorbance or transmittance spectrum is generated by ratioing the sample single-beam spectrum against the background spectrum.[7]
-
The resulting spectrum reveals the characteristic absorption bands of this compound, which are then assigned to their corresponding molecular vibrations.
Workflow for Spectroscopic Analysis
The logical process for the complete spectroscopic characterization of an unstable compound like this compound is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. weizmann.ac.il [weizmann.ac.il]
- 5. This compound | High-Purity Reagent | RUO [benchchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Quantum Chemical Insights into the Stability of Trifluoromethanol
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a compound of significant interest due to the prevalence of the trifluoromethoxy (-OCF₃) group in modern pharmaceuticals and agrochemicals.[1] This moiety can enhance metabolic stability, lipophilicity, and bioavailability.[1] However, CF₃OH is notoriously unstable at room temperature, readily decomposing into carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[2] This guide provides a detailed technical overview of the stability of this compound, focusing on insights derived from quantum chemical calculations. We will explore its thermodynamic and kinetic stability, delineate various decomposition pathways, and present the computational and experimental methodologies used to study this challenging molecule.
Introduction to this compound
This compound is a colorless, volatile compound that is a gas at room temperature.[2] Its instability has historically made it difficult to synthesize and characterize.[3] The primary decomposition pathway is the elimination of hydrogen fluoride to form carbonyl fluoride, an endothermic reaction that can be shifted toward the product at higher temperatures.[2]
CF₃OH ⇌ COF₂ + HF
Despite its instability under normal conditions, CF₃OH is generated in the stratosphere and exhibits a long lifetime at high altitudes due to the high activation energy required for its decomposition in the absence of catalysts.[2] This dichotomy between its inherent kinetic stability and observed reactivity highlights the critical role of catalytic processes in its decomposition, a subject perfectly suited for investigation via quantum chemical calculations.
Thermodynamic and Physicochemical Properties
Quantum chemical calculations and experimental observations have provided key data on the properties of this compound. While more acidic than methanol (B129727) due to the electron-withdrawing nature of the trifluoromethyl group, its thermal instability is the most defining characteristic.[1]
| Property | Value | Source |
| Molecular Formula | CHF₃O | [4] |
| Molar Mass | 86.013 g/mol | [2][4] |
| Melting Point | -82 °C (191.15 K) | [2] |
| Boiling Point (Calculated) | ~ -20 °C (253.15 K) | [2] |
| Gas-Phase Acidity (ΔG°acid) | 358.2 ± 3.0 kcal/mol | [5] |
| Proton Affinity | 169.1 ± 2.5 kcal/mol | [5] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -219.1 ± 2.2 kcal/mol | [5] |
Table 1: Physicochemical and Thermodynamic Properties of this compound.
Kinetic Stability: Decomposition Pathways and Activation Barriers
The central question regarding this compound's stability is kinetic: what are the energy barriers for its decomposition? Quantum chemical calculations have been instrumental in answering this, revealing that the unimolecular pathway has a high barrier, while catalytic pathways are significantly more favorable.
Unimolecular Decomposition
The simplest decomposition route is a direct 1,2-elimination of HF. Theoretical calculations consistently predict a high activation energy barrier for this intramolecular process, which explains the compound's stability in complete isolation, such as in the stratosphere.[6][7][8] This high barrier indicates that unimolecular decomposition is of no importance under standard atmospheric conditions.[9]
Catalyzed Decomposition Mechanisms
The observed instability of CF₃OH is reconciled by computational models demonstrating substantial barrier lowering in the presence of catalysts.
-
Self-Catalysis (Dimerization): Two molecules of CF₃OH can form cyclic hydrogen-bonded dimers. These structures facilitate an intermolecular hydrogen-transfer relay system, which significantly lowers the activation barrier for HF elimination compared to the unimolecular pathway.[6][7]
-
Autocatalysis by Hydrogen Fluoride (HF): Since HF is a product of the decomposition, the reaction is autocatalytic.[6][7] CF₃OH forms strong hydrogen-bonded complexes with one or more HF molecules (e.g., CF₃OH:HF, CF₃OH:2HF). These complexes create a pre-organized transition state that lowers the decomposition barrier even further.[6][7] If the energy from complexation is not dissipated, the effective barrier can be lowered to as little as 9 kcal/mol.[6]
-
Catalysis by Water and Other Atmospheric Species:
-
Water (H₂O): Homogeneous reactions with water provide a lower energy pathway for decomposition via the formation of intermediate complexes.[9] This water-mediated process is considered a potentially efficient loss mechanism in the atmosphere.[9]
-
OH Radical: The hydroxyl radical, a key atmospheric oxidant, has a strong catalytic effect. The presence of both H₂O and an OH radical can reduce the decomposition barrier from ~46 kcal/mol to just 11.0 kcal/mol.[8]
-
Formic Acid (FA): Formic acid is a remarkably effective catalyst. A single FA molecule can reduce the barrier to 6.4 kcal/mol.[10] The presence of both FA and a single water molecule can decrease the barrier to an astonishing -1.6 kcal/mol relative to the separated reactants, suggesting an extremely rapid decomposition.[8] This pathway is considered the dominant gas-phase decomposition mechanism for CF₃OH in the troposphere.[10]
-
The following table summarizes the calculated activation energies for these various pathways, illustrating the profound impact of catalysis.
| Decomposition Pathway | Catalyst | Activation Energy (kcal/mol) | Reference |
| Unimolecular | None | 45.0 - 45.9 | [6][8] |
| Self-Catalyzed | CF₃OH (Six-membered ring dimer) | 28.7 | [6][7] |
| Autocatalyzed | HF (CF₃OH:HF dimer) | 26.7 | [6][7] |
| Autocatalyzed | 2HF (CF₃OH:2HF trimer) | 20.3 | [6][7] |
| Catalyzed | H₂O + OH Radical | 11.0 | [8] |
| Catalyzed | Formic Acid (FA) | 6.4 | [10] |
| Catalyzed | Formic Acid (FA) + H₂O | -1.6 | [8] |
Table 2: Calculated Activation Energies for this compound Decomposition via Different Pathways.
Methodologies
Experimental Protocols
Synthesis: Given its instability, the synthesis of this compound requires low-temperature methods. A common laboratory-scale synthesis involves the reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at temperatures around -120 °C.[2]
CF₃OCl + HCl → CF₃OH + Cl₂
The volatile by-products, including chlorine, unreacted HCl, and chlorotrifluoromethane, can be removed by careful evaporation at approximately -110 °C.[2] The equilibrium of the decomposition reaction can also be shifted toward CF₃OH at low temperatures or by protonating the alcohol with a superacid, such as fluoroantimonic acid (HSbF₆).[2]
Characterization: Confirmation of synthesis and structural elucidation rely on spectroscopic methods conducted at low temperatures. Key techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹³C and ¹⁹F NMR are used to confirm the presence and connectivity of the CF₃ group.[3]
-
Infrared (IR) Spectroscopy: Gas-phase IR spectra are used to identify the O-H stretching vibration, confirming the alcohol functionality.[3] The absence of intramolecular H--F bonds is also confirmed by IR spectroscopy.[2]
Computational Protocols
Quantum chemical calculations are essential for understanding the energetics of CF₃OH decomposition. The general workflow involves several key steps:
-
Geometry Optimization: The three-dimensional structures of reactants, transition states, and products are optimized to find the lowest energy conformations.
-
Frequency Calculation: Harmonic vibrational frequency calculations are performed to confirm that optimized structures are true energy minima (no imaginary frequencies) or first-order saddle points (i.e., transition states, with exactly one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
-
High-Level Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-accuracy methods to refine the energy barriers and reaction enthalpies.
Commonly employed levels of theory in the literature for this system include:
-
Coupled-Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for high-accuracy single-point energy calculations.[6][7]
-
Composite Methods (e.g., G2, G3, CBS-QB3): These methods approximate high-level calculations through a series of smaller calculations, providing a good balance of accuracy and computational cost for determining thermochemical parameters.[7][9]
-
Density Functional Theory (DFT): Often used for geometry optimizations and frequency calculations due to its computational efficiency.
Conclusion
Quantum chemical calculations have provided profound insights into the stability of this compound. While the molecule is kinetically stable with respect to unimolecular decomposition due to a high activation barrier of approximately 45 kcal/mol, its observed instability is quantitatively explained by its susceptibility to catalysis. Self-catalysis, autocatalysis by its decomposition product HF, and catalysis by atmospheric species like water, OH radicals, and especially formic acid, dramatically lower the activation barrier for HF elimination. These theoretical findings are crucial for understanding the atmospheric chemistry of fluorinated compounds and for developing strategies for the synthesis, handling, and application of molecules containing the valuable trifluoromethoxy group in pharmaceutical and materials science. The synergy between computational prediction and experimental validation continues to be a powerful paradigm for elucidating the complex reactivity of such challenging chemical species.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound | CHF3O | CID 73894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study of the kinetics and mechanism of the decomposition of this compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Instability: A Deep Dive into the Theoretical Decomposition Pathways of Trifluoromethanol
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethanol (CF3OH), a compound of interest in various chemical contexts, is known for its inherent instability. Understanding its decomposition pathways is crucial for predicting its environmental fate, its role in atmospheric chemistry, and for the handling and development of fluorine-containing pharmaceuticals. This technical guide synthesizes key theoretical studies that have elucidated the unimolecular and catalyzed decomposition mechanisms of CF3OH, providing a comprehensive overview of the controlling energetics and reaction dynamics.
The High Barrier of Unimolecular Decomposition
The primary unimolecular decomposition pathway for this compound is the 1,2-elimination of hydrogen fluoride (B91410) (HF) to yield carbonyl fluoride (CF2O). Theoretical calculations have consistently shown that this process faces a substantial activation energy barrier. High-level quantum chemical calculations, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), predict this barrier to be approximately 45.1 ± 2 kcal/mol.[1][2][3] This high barrier suggests that at standard conditions, the spontaneous unimolecular decomposition of an isolated CF3OH molecule is a slow process.
Catalysis: The Key to Accelerated Decomposition
The observed instability of this compound is largely attributed to catalyzed decomposition pathways that significantly lower the activation energy barrier for HF elimination. Various molecules, including CF3OH itself, HF, water, formic acid, and hydroxyl radicals, can act as catalysts.
Self-Catalysis and Autocatalysis
This compound can catalyze its own decomposition through the formation of hydrogen-bonded dimers. The formation of a six-membered cyclic dimer reduces the decomposition barrier to 28.7 kcal/mol, while an eight-membered ring dimer has a slightly higher barrier of 32.9 kcal/mol.[1][2][4]
Crucially, one of the decomposition products, hydrogen fluoride (HF), can also act as a potent catalyst.[1][2][4] This leads to an autocatalytic process where the decomposition accelerates as the concentration of HF increases. The formation of CF3OH-HF complexes dramatically lowers the energy barrier for HF elimination.
Atmospheric Catalysts
In atmospheric contexts, other molecules can facilitate the decomposition of CF3OH. Formic acid (FA) has been identified as a particularly effective catalyst.[5][6][7] The presence of a single formic acid molecule can reduce the activation barrier to as low as 6.4 kcal/mol.[6][8] The catalytic effect is further enhanced in the presence of both formic acid and a water molecule.
The hydroxyl radical (OH), a key atmospheric oxidant, also plays a role in the decomposition of CF3OH. The OH radical can abstract a hydrogen atom, initiating a series of reactions that lead to the formation of CF2O and HF. The barrier for the decomposition of CF3OH in the presence of both water and an OH radical is significantly reduced to 11.0 kcal/mol.[9]
Quantitative Analysis of Decomposition Barriers
The following tables summarize the calculated activation energies for the various decomposition pathways of this compound, providing a clear comparison of the catalytic effects.
| Decomposition Pathway | Catalyst(s) | Activation Energy (kcal/mol) |
| Unimolecular Decomposition | ||
| CF3OH → CF2O + HF | None | 45.1 ± 2[1][3] |
| Self-Catalyzed Decomposition | ||
| (CF3OH)2 → CF3OH + CF2O + HF (6-membered ring) | CF3OH | 28.7[1][2][4] |
| (CF3OH)2 → CF3OH + CF2O + HF (8-membered ring) | CF3OH | 32.9[1][2][4] |
| HF-Catalyzed Decomposition | ||
| CF3OH:HF → CF2O + 2HF | HF | 26.7[1][2][4] |
| CF3OH:2HF → CF2O + 3HF | 2HF | 20.3[1][2][4] |
| (CF3OH)2:HF → CF3OH + CF2O + 2HF | CF3OH, HF | 22.8[1][2][4] |
| (CF3OH:HF)2 → 2CF2O + 4HF | 2(CF3OH:HF) | 32.5[1][2][4] |
| Atmospherically Catalyzed Decomposition | ||
| CF3OH + FA → CF2O + HF + FA | Formic Acid (FA) | 6.4[6][8] |
| CF3OH + FA + H2O → CF2O + HF + FA + H2O | Formic Acid (FA), H2O | -1.6 (relative to separated reactants)[6][8] |
| CF3OH + H2O + OH → CF2O + 2H2O | H2O, OH radical | 11.0[9] |
Computational Methodologies
The theoretical studies cited in this guide primarily employ high-level ab initio quantum chemistry methods to investigate the energetics and kinetics of CF3OH decomposition. A common and robust approach involves:
-
Geometry Optimization: The molecular structures of reactants, transition states, and products are optimized using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set (e.g., 6-311G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using higher-level methods such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with larger basis sets. Extrapolation to the complete basis set (CBS) limit is often employed to further improve accuracy.
-
Reaction Rate Constant Calculations: For atmospherically relevant reactions, rate constants are often calculated using canonical variational transition state theory (CVT) with small curvature tunneling (SCT) corrections over a range of temperatures.
Visualizing the Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the key unimolecular and catalyzed decomposition pathways of this compound.
Caption: Unimolecular decomposition of CF3OH via a high-energy transition state.
Caption: Self-catalyzed decomposition of CF3OH through a dimeric intermediate.
Caption: Autocatalytic decomposition of CF3OH facilitated by hydrogen fluoride.
Caption: Formic acid-catalyzed decomposition of CF3OH with a significantly reduced barrier.
Conclusion
Theoretical studies have provided profound insights into the decomposition of this compound. While the unimolecular elimination of HF is kinetically hindered by a high activation barrier, the presence of catalysts dramatically accelerates this process. Self-catalysis and autocatalysis by the product HF play significant roles, while in atmospheric environments, species like formic acid and the hydroxyl radical are key drivers of CF3OH degradation. The quantitative data and mechanistic pathways detailed in this guide are essential for accurately modeling the behavior of this compound in various chemical systems and for informing the safe handling and application of related fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Energetics and Mechanism of the Decomposition of this compound - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Atmospheric Decomposition of this compound Catalyzed by Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Energetics of Trifluoromethanol: An In-depth Technical Guide to its Bond Dissociation Energy
For Immediate Release
GÖTTINGEN, Germany – December 15, 2025 – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this technical guide delves into the critical thermochemical property of trifluoromethanol (CF₃-OH): its bond dissociation energy (BDE). Understanding the strength of the chemical bonds within this molecule is paramount for predicting its reactivity, stability, and potential applications in various chemical syntheses and biological systems. This document provides a detailed overview of the experimentally and computationally determined BDEs for both the C-O and O-H bonds in this compound, complete with methodological details and visual representations to facilitate a deeper understanding.
This compound, the simplest perfluoroalcohol, is a compound of significant interest due to the unique properties conferred by the trifluoromethyl group. Its stability and reactivity are fundamentally governed by the energy required to break its constituent bonds. This guide presents a curated summary of the current scientific understanding of these bond energies.
Quantitative Analysis of CF₃-OH Bond Dissociation Energies
The bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. For this compound, the two primary bonds of interest are the trifluoromethyl-oxygen (CF₃-O) bond and the oxygen-hydrogen (O-H) bond. The following table summarizes the key quantitative data available in the scientific literature.
| Bond | BDE (kcal/mol) at 298 K | Method | Source |
| CF₃–OH | ≤ 115.2 ± 0.3 | Photoionization Mass Spectrometry (Expt.) | A photoionization study[1][2] |
| CF₃O–H | 117.5 +1.9/-1.4 | Photoionization Mass Spectrometry (Expt.) | A photoionization study[1][2] |
| CF₃O–H | 124.7 ± 3.6 | Flowing Afterglow Technique (Expt.) | Gas-Phase Acidity Measurement[3] |
| CF₃O–H | 118.8 ± 0.5 | Density Functional Theory (Calc.) | Isodesmic Reactions |
Experimental and Computational Methodologies
A robust understanding of the BDE values necessitates a detailed look at the methodologies employed for their determination.
Experimental Protocols
1. Photoionization Mass Spectrometry (PIMS): This technique was utilized to determine the appearance potentials of fragment ions from this compound, which in turn allows for the calculation of bond dissociation energies.
-
Experimental Workflow:
-
A sample of gaseous CF₃-OH is introduced into a high-vacuum chamber.
-
The molecules are irradiated with a beam of monochromatic photons of continuously varied energy.
-
When the photon energy is sufficient to ionize the molecule and break a specific bond, fragment ions are formed.
-
These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The ion signal for a specific fragment is monitored as a function of photon energy. The minimum energy at which a fragment ion is detected is its appearance potential.
-
The bond dissociation energy is then calculated using the appearance potential of the fragment and the known ionization potential of the radical fragment.
-
2. Flowing Afterglow Technique: This method was employed to measure the gas-phase acidity of CF₃-OH, from which the O-H bond strength was derived.
-
Experimental Workflow:
-
A buffer gas, typically helium, is passed through a microwave discharge to create a plasma.
-
Reagent ions are generated and thermalized through collisions with the buffer gas in a flow tube.
-
The CF₃-OH vapor is introduced downstream, where it reacts with the reagent ions.
-
The ions present in the reaction mixture are sampled through an orifice into a mass spectrometer for detection and analysis.
-
By studying the ion-molecule reactions and their equilibrium, the gas-phase acidity can be determined.
-
The O-H bond dissociation energy is then calculated using a thermochemical cycle that involves the gas-phase acidity, the electron affinity of the corresponding radical (CF₃O•), and the ionization potential of the hydrogen atom.
-
Computational Protocols
1. Gaussian-2 (G2) and its Variants (e.g., G2MP2): These are high-accuracy composite computational chemistry methods used to calculate the total energies of molecules. The bond dissociation energy is then determined by the energy difference between the products (radicals) and the reactant (the parent molecule).
-
Computational Workflow:
-
Geometry Optimization: The three-dimensional structures of the parent molecule (CF₃-OH) and the resulting radicals (CF₃• and •OH, or CF₃O• and H•) are optimized using a lower level of theory, typically Møller-Plesset perturbation theory (MP2) with a modest basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometries using higher levels of theory and larger basis sets to systematically approximate the exact electronic energy.
-
Energy Combination: The results of these calculations are combined in a specific, predefined manner to yield a final, highly accurate total energy for each species.
-
BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the G2 energies of the product radicals and the G2 energy of the reactant molecule, including the ZPVE corrections.
-
2. Isodesmic Reactions: This computational approach is used to reduce errors in theoretical calculations by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction.
-
Computational Workflow:
-
A balanced chemical reaction is constructed where the bond of interest in the target molecule (CF₃-OH) is broken, and similar types of bonds are formed in the products. For the O-H bond in CF₃-OH, an example of an isodesmic reaction is: CF₃-OH + CH₃• → CF₃-O• + CH₄
-
The geometries of all reactants and products are optimized, and their vibrational frequencies are calculated using a chosen level of theory (e.g., a density functional theory method like M06-2X with a suitable basis set).
-
The enthalpy change of the isodesmic reaction is calculated from the computed electronic energies and thermal corrections.
-
The bond dissociation energy of the target bond is then derived from this reaction enthalpy and the known experimental bond dissociation energy of the reference bond (in this case, the C-H bond in methane).
-
Visualizing Bond Dissociation
To provide a clear conceptual framework, the homolytic cleavage of the C-O and O-H bonds in this compound is depicted in the following diagrams.
Conclusion
The bond dissociation energies of this compound are crucial parameters for understanding its chemical behavior. The available data indicate a strong O-H bond, with values ranging from approximately 117 to 125 kcal/mol, and a C-O bond with an upper limit of around 115 kcal/mol. These high bond energies are a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group. The consistency between advanced experimental techniques and high-level computational methods provides a high degree of confidence in these values. This technical guide serves as a foundational resource for professionals engaged in research and development where the chemistry of fluorinated compounds plays a pivotal role.
References
An In-depth Technical Guide to the Properties of Trifluoromethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxide anion (CF₃O⁻), the conjugate base of the unstable trifluoromethanol, is a species of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, impart distinct reactivity and stability characteristics. This guide provides a comprehensive overview of the core properties of the trifluoromethoxide anion, including its synthesis, stability, reactivity, and key physicochemical parameters. Detailed experimental protocols and mechanistic visualizations are included to facilitate its application in research and development.
Physicochemical Properties
The trifluoromethoxide anion's properties are dominated by the high electronegativity of the fluorine atoms, which significantly influences the charge distribution and stability of the anion.
Acidity of this compound
The acidity of the parent alcohol, this compound (CF₃OH), is a critical parameter for understanding the basicity and reactivity of its conjugate base. Due to the inherent instability of this compound, its experimental pKa has been challenging to determine directly, leading to a range of predicted and calculated values. The strong inductive effect of the three fluorine atoms is expected to make this compound significantly more acidic than methanol.
| pKa Value | Method | Reference |
| ~1.2 | Density Functional Theory (DFT) | [1] |
| ~2.1 | Estimated | [1] |
| 2.42 | Predicted (ChemAxon) | [2] |
| 6.41 ± 0.58 | Predicted | [3] |
Note: The significant variation in predicted pKa values highlights the need for a definitive experimental determination.
Molecular Geometry
Experimental determination of the precise geometry of the free trifluoromethoxide anion is challenging due to its high reactivity. However, computational studies and crystallographic data of its salts provide valuable insights into its structural parameters. The geometry is expected to be a distorted tetrahedron around the carbon atom.
| Parameter | Value (Calculated/Estimated) | Method |
| C-O Bond Length | ~1.35 Å | Ab initio calculations |
| C-F Bond Length | ~1.39 Å | Ab initio calculations |
| F-C-F Bond Angle | ~108.1° | CCSD=FULL/aug-cc-pVTZ for CHF₃[4] |
| O-C-F Bond Angle | ~110.8° | Estimated |
Synthesis of Trifluoromethoxide Sources
Due to its instability, the trifluoromethoxide anion is typically generated in situ or used in the form of stable salts.
Synthesis of Tris(dimethylamino)sulfonium Trifluoromethoxide (TAS-OCF₃)
Tris(dimethylamino)sulfonium trifluoromethoxide is a common and effective source of the trifluoromethoxide anion. Its synthesis involves the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) with a source of the trifluoromethoxy group.
Experimental Protocol: Synthesis of Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF)
This protocol is for the synthesis of the precursor, TASF.
-
Reaction Setup: A dry, four-necked flask equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether.
-
Addition of Reagents: The flask is cooled to -78 °C. Sulfur tetrafluoride (SF₄) is condensed into the flask, followed by the slow, dropwise addition of N,N-dimethylaminotrimethylsilane. The temperature is maintained below -60 °C during the addition.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 3 days) under a nitrogen atmosphere.
-
Isolation: The precipitated white solid is collected by filtration under a nitrogen atmosphere, washed with dry diethyl ether, and dried under a stream of nitrogen to yield TASF.
Note: The subsequent conversion of TASF to TAS-OCF₃ typically involves reaction with a suitable trifluoromethoxy source, such as trifluoromethyl fluoroformate, although detailed, publicly available protocols are scarce.
Synthesis of Quaternary Ammonium (B1175870) Trifluoromethoxide Salts
Quaternary ammonium salts of trifluoromethoxide have emerged as stable and soluble sources of the anion.
Experimental Protocol: Synthesis of Quaternary Ammonium Trifluoromethoxide
-
Reaction Setup: A solution of a tertiary amine (e.g., trimethylamine, DABCO) in an anhydrous aprotic solvent (e.g., acetonitrile) is prepared in a sealed reaction vessel.
-
Addition of Trifluoromethyl Methyl Ether: Trifluoromethyl methyl ether (CF₃OCH₃) is introduced into the reaction vessel.
-
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for 48-72 hours.[5]
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, affording the pure quaternary ammonium trifluoromethoxide salt.[5]
Stability and Decomposition
The trifluoromethoxide anion is prone to decomposition, primarily through the elimination of a fluoride (B91410) ion to form carbonyl fluoride (COF₂). This decomposition pathway is a key consideration in its handling and use.
The stability of trifluoromethoxide can be enhanced by the choice of the counterion. Large, non-electrophilic cations, such as tris(dimethylamino)sulfonium and quaternary ammonium ions, form more stable salts. The stability of these salts can be assessed by monitoring their decomposition over time in solution using ¹⁹F NMR spectroscopy.[5]
Reactivity
The trifluoromethoxide anion is a moderately nucleophilic species. Its nucleophilicity is attenuated by the electron-withdrawing trifluoromethyl group.
Nucleophilic Trifluoromethoxylation
Trifluoromethoxide reacts with a variety of electrophiles, most notably alkyl halides and sulfonates, to form trifluoromethyl ethers. This reaction is a cornerstone of its synthetic utility.
Experimental Protocol: Nucleophilic Trifluoromethoxylation of an Alkyl Halide
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the alkyl halide (1.0 equiv.), a source of trifluoromethoxide (e.g., a quaternary ammonium trifluoromethoxide salt, 1.5 - 2.0 equiv.), and an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., 70 °C) depending on the reactivity of the alkyl halide.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl ether.
Experimental Workflows
Workflow for Stability Assessment of Trifluoromethoxide Salts
Workflow for Reactivity Study with Alkyl Halides
Conclusion
The trifluoromethoxide anion is a valuable tool in modern organic synthesis, offering a direct route to the introduction of the trifluoromethoxy group. A thorough understanding of its properties, including its synthesis, stability, and reactivity, is crucial for its effective utilization. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this unique chemical entity. Further experimental work to definitively determine the pKa of this compound and to explore the full scope of trifluoromethoxide's reactivity will undoubtedly continue to expand its applications in science and industry.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0259207) [hmdb.ca]
- 3. Cas 1493-11-4,this compound | lookchem [lookchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethanol: An In-depth Technical Guide on its Atmospheric Chemistry and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethanol (CF3OH), the simplest perfluoroalcohol, is a thermally unstable gas of significant interest due to its role as an atmospheric byproduct of several widely used hydrofluorocarbons (HFCs) and its potential as a synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, including its sources, sinks, and degradation pathways. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of key quantitative data. Furthermore, this document visualizes the complex chemical transformations and experimental workflows through detailed diagrams, offering a critical resource for researchers in atmospheric science and drug development.
Introduction
This compound (CF3OH) is a colorless gas that is unstable at room temperature, readily decomposing into carbonyl fluoride (B91410) (COF2) and hydrogen fluoride (HF).[1] Despite its instability under normal conditions, it is generated in the stratosphere and persists at high altitudes.[2] Its atmospheric presence is primarily linked to the degradation of anthropogenic compounds, notably hydrofluorocarbons like HFC-134a (1,1,1,2-tetrafluoroethane).[3] Understanding the atmospheric lifecycle of this compound is crucial for accurately modeling the environmental impact of these precursor compounds. For medicinal chemists, the trifluoromethoxy group is of growing interest, and understanding the properties of its parent alcohol is fundamental.
Atmospheric Chemistry of this compound
The atmospheric chemistry of this compound is characterized by its formation from the oxidation of other fluorinated compounds and its subsequent removal through various chemical reactions.
Sources of Atmospheric this compound
The primary atmospheric source of this compound is the photo-oxidation of hydrofluorocarbons and hydrofluoroethers.
-
Degradation of HFC-134a (CF3CH2F): The atmospheric oxidation of HFC-134a, initiated by the hydroxyl radical (OH), is a significant pathway to this compound formation.[4] The reaction proceeds through a series of intermediates, including the trifluoroethoxy radical (CF3CHFO).[4][5] While the major products of HFC-134a degradation are trifluoroacetyl fluoride (CF3C(O)F) and formyl fluoride (HC(O)F), a branching pathway can lead to the formation of CF3OH.[4][6][7][8] The exact yield of this compound from this pathway under various atmospheric conditions is an area of ongoing research.
-
Stratospheric Formation: In the stratosphere, this compound is generated from the reaction of CF3− and CF3O− radicals with OF+ and F− radicals.[2]
Sinks and Atmospheric Lifetime of this compound
The removal of this compound from the atmosphere is primarily driven by its decomposition, which can be catalyzed by other atmospheric species.
-
Unimolecular Decomposition: this compound can decompose unimolecularly into carbonyl fluoride (COF2) and hydrogen fluoride (HF).[1] However, this process has a high activation energy barrier, making it slow under most atmospheric conditions.[9]
-
Catalyzed Decomposition: The decomposition of this compound is significantly accelerated by the presence of water (H2O) and formic acid (FA).[10] Theoretical studies have shown that these catalysts can substantially lower the activation energy for HF elimination.[10] The reaction with the hydroxyl radical (OH) is also a key atmospheric sink.[10]
-
Atmospheric Lifetime: Due to the high activation energy of its unimolecular decomposition, this compound has an exceptionally long expected lifetime of several million years at altitudes below 40 km.[2] However, its actual atmospheric lifetime is likely shorter in regions with higher concentrations of catalytic species like water and OH radicals.
Quantitative Data
A summary of key quantitative data related to the atmospheric chemistry of this compound is presented in the tables below.
| Parameter | Value | Reference(s) |
| Molar Mass | 86.013 g·mol⁻¹ | [2] |
| Melting Point | -82 °C | [2] |
| Boiling Point (calculated) | ~ -20 °C | [2] |
| Atmospheric Lifetime | Several million years (below 40 km) | [2] |
Table 1: Physical Properties and Atmospheric Lifetime of this compound.
| Reaction | Rate Constant (k) or Activation Energy (Ea) | Conditions | Reference(s) |
| CF3OH → COF2 + HF (unimolecular) | Ea = ~44.7 kcal/mol | Theoretical Calculation | [10] |
| CF3OH + H2O → [CF3OH·H2O] → COF2 + HF + H2O | Ea reduced significantly | Catalyzed by water | [9] |
| CF3OH + FA → [CF3OH·FA] → COF2 + HF + FA | Ea = 6.4 kcal/mol | Catalyzed by formic acid | [10] |
| CF3OH + FA + H2O → [complex] → Products | Ea = -1.6 kcal/mol | Catalyzed by formic acid and water | [10] |
| CF3OH + OH | Rate is ~10⁴ times slower than FA-catalyzed decomposition | Bimolecular reaction | [10] |
Table 2: Key Reactions and Associated Kinetic Parameters of this compound.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, as well as the techniques used to study its atmospheric reactions.
Synthesis and Purification of this compound
Method: Reaction of Trifluoromethyl Hypochlorite (B82951) with Hydrogen Chloride [1]
This procedure is performed at low temperatures due to the instability of the product.
-
Reaction Setup: A vacuum-tight glass apparatus equipped with a cold trap is required. All glassware should be thoroughly dried to prevent premature decomposition of the product.
-
Reagents:
-
Trifluoromethyl hypochlorite (CF3OCl)
-
Anhydrous hydrogen chloride (HCl)
-
-
Procedure:
-
The reaction vessel is cooled to -120 °C using a suitable cooling bath (e.g., a slush bath of liquid nitrogen and an organic solvent).
-
Equimolar amounts of trifluoromethyl hypochlorite and hydrogen chloride are condensed into the reaction vessel.
-
The mixture is allowed to react at -120 °C. The reaction proceeds via the recombination of the partially positively charged chlorine in CF3OCl and the partially negatively charged chlorine in HCl to form chlorine gas (Cl2) and this compound.[1]
-
-
Purification:
-
After the reaction is complete, the temperature is raised to -110 °C.
-
The volatile byproducts, including chlorine (Cl2), unreacted hydrogen chloride (HCl), and chlorotrifluoromethane (B1293557) (CF3Cl), are removed by evaporation under vacuum.[1]
-
The remaining product is this compound, which can be collected in a cold trap.
-
-
Characterization:
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound shows a characteristic O-H stretching band.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion (M+) at m/z 86 and characteristic fragment ions.[11] The fragmentation pattern is crucial for confirming the structure.[11][12][13]
-
Study of Atmospheric Reactions
Method: Smog Chamber with Fourier Transform Infrared (FTIR) Spectroscopy [14][15][16]
Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions.
-
Chamber Setup: A large-volume (typically several cubic meters) chamber made of inert material (e.g., FEP Teflon film) is used.[16] The chamber is equipped with a light source to simulate solar radiation and systems for introducing and monitoring reactants and products.[14][15]
-
Instrumentation: A long-path FTIR spectrometer is coupled to the chamber to monitor the concentrations of gaseous species in real-time.[16]
-
Procedure for Studying CF3OH + OH Reaction (Relative Rate Method): [3][17][18]
-
A known concentration of this compound and a reference compound (with a well-known rate constant for its reaction with OH radicals) are introduced into the smog chamber.
-
A source of OH radicals (e.g., the photolysis of methyl nitrite (B80452) in the presence of NO) is introduced.
-
The decay of both this compound and the reference compound is monitored simultaneously using FTIR spectroscopy.
-
The rate constant for the reaction of this compound with OH radicals can be determined from the relative rates of decay of the two compounds.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of atmospheric oxidation of 1,1,1,2-tetrafluoroethane (HFC 134a) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. osti.gov [osti.gov]
- 7. Trifluoroacetic acid formation from HFC-134a under atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. AMT - A new smog chamber system for atmospheric multiphase chemistry study: design and characterization [amt.copernicus.org]
- 15. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 17. faculty.uca.edu [faculty.uca.edu]
- 18. envchemgroup.com [envchemgroup.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Trifluoromethanol from Trifluoromethyl Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of trifluoromethanol (CF₃OH) from trifluoromethyl hypochlorite (B82951) (CF₃OCl). This compound is a thermally unstable gas of significant interest as a source of the trifluoromethoxy (-OCF₃) group, a moiety that can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical and agrochemical compounds.[1] The synthesis involves the low-temperature gas-phase reaction of trifluoromethyl hypochlorite with hydrogen chloride. These protocols outline the necessary equipment, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the product.
Introduction
This compound is the simplest perfluoroalcohol and serves as a key intermediate in the synthesis of various fluorinated compounds.[2] Its inherent instability, readily decomposing to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), necessitates synthesis and handling at very low temperatures.[1][2] The reaction of trifluoromethyl hypochlorite with hydrogen chloride provides a direct route to this compound. This method relies on the reaction between the partially positively charged chlorine in CF₃OCl and the partially negatively charged chlorine in HCl to form molecular chlorine.[2]
Chemical Reaction and Stoichiometry
The synthesis of this compound from trifluoromethyl hypochlorite proceeds according to the following reaction:
CF₃OCl + HCl → CF₃OH + Cl₂[2]
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |
| Trifluoromethyl Hypochlorite | CF₃OCl | 120.46 | -47 | - | Highly reactive, strong oxidizer |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | -114.2 | Corrosive, toxic by inhalation |
| This compound | CF₃OH | 86.01 | ~ -20 (calculated) | -82 | Thermally unstable, toxic |
| Chlorine | Cl₂ | 70.90 | -34.04 | -101.5 | Toxic, corrosive, strong oxidizer |
Experimental Protocol
This protocol describes the gas-phase synthesis of this compound in a low-temperature reactor.
1. Materials and Equipment:
-
Trifluoromethyl hypochlorite (CF₃OCl) gas
-
Anhydrous hydrogen chloride (HCl) gas
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Low-temperature gas-phase reactor capable of reaching -120 °C (e.g., a cryostat-cooled packed-bed reactor or a flow reactor with a cryogenic cooling system)
-
Mass flow controllers for precise gas delivery
-
Cryogenic trapping system for product collection (cold traps cooled with liquid nitrogen or other suitable cryogens)
-
Vacuum pump and manifold
-
Schlenk line or glovebox for handling unstable product
-
NMR spectrometer (for ¹H and ¹⁹F NMR)
-
FT-IR spectrometer with a gas cell
2. Experimental Workflow:
Caption: A schematic overview of the synthesis of this compound.
3. Detailed Procedure:
-
System Preparation: Assemble the low-temperature gas-phase reactor, ensuring all connections are secure and leak-tight. Connect the reactor outlet to a series of cryogenic traps. The first trap should be maintained at -110 °C to selectively condense this compound, while subsequent traps should be cooled with liquid nitrogen (-196 °C).
-
Cooling and Purging: Cool the reactor to the target temperature of -120 °C using a suitable cryogenic cooling system. Once the temperature is stable, thoroughly purge the entire apparatus with a stream of dry, inert gas (nitrogen or argon) to remove any residual air and moisture.
-
Reaction: Using calibrated mass flow controllers, introduce trifluoromethyl hypochlorite and anhydrous hydrogen chloride into the reactor. A 1:1 molar ratio is recommended. The flow rates should be adjusted to ensure a sufficient residence time in the reactor for the reaction to proceed to completion.
-
Product Collection and Purification: The gaseous product stream exiting the reactor is passed through the cryogenic trapping system. This compound will condense in the trap held at -110 °C. Unreacted HCl, chlorine (Cl₂), and other volatile byproducts such as chlorotrifluoromethane (B1293557) will pass through the first trap and be collected in the colder, liquid nitrogen-cooled traps.[2]
-
Isolation and Storage: After the reaction is complete, stop the flow of reactants and continue to purge the system with inert gas. The collected this compound in the -110 °C trap should be handled under an inert atmosphere at low temperatures to prevent decomposition. For storage, it can be dissolved in an anhydrous solvent like CH₂Cl₂ under an argon atmosphere and kept at or below -80°C, protected from light and heat.[3]
Safety Precautions
Handle all reactants and products in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, cryogenic gloves, and a lab coat, must be worn at all times.
-
Trifluoromethyl hypochlorite (CF₃OCl): This is a highly reactive and toxic gas and a strong oxidizing agent. It can react violently with organic compounds.[4] Extreme caution must be exercised during its handling. Ensure all equipment is free of organic residues.
-
Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive and toxic gas that can cause severe respiratory tract irritation.
-
Chlorine (Cl₂): A highly toxic and corrosive gas. Inhalation can be fatal.
-
Cryogenic Hazards: Liquid nitrogen and other cryogens can cause severe frostbite upon contact. Ensure proper handling procedures are followed.
-
Pressure: Gas cylinders must be properly secured and handled by trained personnel.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods at low temperatures.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shift / Wavenumber | Comments |
| ¹⁹F NMR | ~ -75 ppm (in CDCl₃) | A singlet is expected. This chemical shift can be used to distinguish it from impurities like CF₃OF or COF₂.[3] |
| ¹H NMR | - | The hydroxyl proton signal may be broad and its position can vary depending on solvent and concentration. |
| IR Spectroscopy | ~3600 cm⁻¹ (O-H stretch, sharp) 1100–1200 cm⁻¹ (C-F stretch, strong) | The absence of intramolecular H-F bonds is indicated by a sharp O-H stretching band.[2][3] |
| Mass Spectrometry (EI-MS) | m/z = 86 (M⁺) | The molecular ion peak can confirm the identity of the compound.[3] |
Logical Relationship Diagram
Caption: Key relationships in the synthesis and purification of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Reactor temperature is too high. | Ensure the reactor is maintained at -120 °C. |
| Inefficient trapping of the product. | Check the temperature of the cryogenic traps and ensure a good seal. | |
| Reactant flow rates are incorrect. | Calibrate mass flow controllers and ensure a 1:1 molar ratio. | |
| Product decomposition | Temperature is above -20 °C during handling or storage. | Handle and store the product at or below -80 °C under an inert atmosphere.[3] |
| Presence of moisture. | Ensure all glassware and gases are anhydrous. | |
| Contamination with byproducts | Inefficient separation. | Optimize the temperature of the first cryogenic trap to selectively condense CF₃OH. A temperature of -110 °C is recommended.[2] |
References
Application Notes and Protocols: Trifluoromethanol-Derived O-Trifluoromethylation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy group (-OCF₃) is of paramount importance in modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. While trifluoromethanol (CF₃OH) itself is an unstable gas, its synthetic equivalents and derivatives serve as powerful reagents for the introduction of the trifluoromethoxy moiety, a process known as O-trifluoromethylation. These application notes provide a comprehensive overview of contemporary methods for the O-trifluoromethylation of alcohols and phenols, presenting detailed protocols and comparative data for key methodologies.
Core Concepts in O-Trifluoromethylation
The direct O-trifluoromethylation of alcohols and phenols is a challenging transformation due to the hard nature of the oxygen atom. Modern synthetic strategies have overcome this challenge through several key approaches:
-
Electrophilic O-Trifluoromethylation: This approach utilizes reagents with an electrophilic "CF₃" source that can react with the nucleophilic hydroxyl group. Hypervalent iodine reagents and sulfonium (B1226848) salts are prominent in this category.
-
Oxidative O-Trifluoromethylation: These methods employ a nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in conjunction with an oxidant and often a metal mediator, like silver, to facilitate the C-O bond formation.
-
Multi-Step Strategies: These protocols involve the initial conversion of the hydroxyl group into a more reactive intermediate, such as a xanthate or a carboxydifluoromethyl ether, followed by a subsequent fluorination step to furnish the trifluoromethyl ether.
-
Radical O-Trifluoromethylation: This strategy relies on the generation of the trifluoromethoxy radical (CF₃O•), which can then react with suitable substrates.
This document will detail protocols for the most prevalent and synthetically useful of these methods.
Data Presentation: Comparative Yields in O-Trifluoromethylation
The following tables summarize the efficacy of various O-trifluoromethylation methods across different substrate classes.
Table 1: O-Trifluoromethylation of Aliphatic Alcohols
| Alcohol Substrate | Reagent/Method | Catalyst/Additive | Yield (%) | Reference |
| Primary Alcohols | Hypervalent Iodosulfoximine Reagent | Zn(NTf₂)₂ (2.5 mol%) | 14-72 | [1][2] |
| Secondary Alcohols | Hypervalent Iodosulfoximine Reagent | Zn(NTf₂)₂ (2.5 mol%) | 14-72 | [1][2] |
| Tertiary Alcohols | Hypervalent Iodosulfoximine Reagent | Zn(NTf₂)₂ (10 mol%) | 14-72 | [1][2] |
| Primary & Secondary Alcohols | Togni Reagent II / Zn(OTf)₂ | - | Moderate | [3] |
| Primary & Secondary Alcohols | Silver-mediated (TMSCF₃) | AgOTf, Selectfluor, KF | Moderate to Excellent | [4] |
Table 2: O-Trifluoromethylation of Phenols and Heteroaromatic Alcohols
| Phenol (B47542) Substrate | Reagent/Method | Catalyst/Additive | Yield (%) | Reference |
| Electron-deficient Phenols | Silver-mediated (TMSCF₃) | AgOTf, Selectfluor, NFSI | 42-77 | [4] |
| Electron-rich Phenols | Silver-mediated (TMSCF₃) | AgOTf, Selectfluor, NFSI | Moderate | [4][5] |
| Various Phenols | Umemoto's Reagent | (iPr)₂NEt | 74-85 | [3] |
| Electron-deficient Phenols | Electrochemical (Langlois' Reagent) | NaClO₄ | Low to Good | [3] |
| Various Phenols | Two-step via Xanthates | XtalFluor-E, TCCA/NFSI | Modest to Excellent | [6][7] |
| Various Phenols | Two-step via Carboxydifluoromethylation | NaBrCF₂CO₂Na, Selectfluor, AgNO₃ | Moderate to Good | [8][9] |
Experimental Protocols
Protocol 1: Direct O-Trifluoromethylation of Aliphatic Alcohols with a Hypervalent Iodosulfoximine Reagent
This protocol describes a direct method for the O-trifluoromethylation of a broad range of aliphatic alcohols.[1][2]
Materials:
-
Aliphatic alcohol (primary, secondary, or tertiary)
-
Hypervalent iodosulfoximine reagent (1.0 equiv)
-
Zinc bis(triflimide) (Zn(NTf₂)₂) (2.5 - 10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, if required for solid alcohols)
Procedure:
-
To a reaction vial, add the hypervalent iodosulfoximine reagent.
-
If the alcohol is a liquid, add the alcohol (6.0 equiv) directly to the vial. If the alcohol is a solid, dissolve it in a minimal amount of anhydrous solvent before adding it to the reagent.
-
Add the catalytic amount of zinc bis(triflimide).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy or GC-MS.
-
Upon completion, the reaction mixture can be purified directly by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl ether.
Protocol 2: Silver-Mediated Oxidative O-Trifluoromethylation of Electron-Deficient Phenols
This protocol is effective for the O-trifluoromethylation of phenols bearing electron-withdrawing groups using TMSCF₃ as the trifluoromethyl source.[4][5]
Materials:
-
Electron-deficient phenol (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Cesium fluoride (B91410) (CsF)
-
Silver triflate (AgOTf)
-
2-Fluoropyridine
-
Selectfluor®
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the phenol (1.0 equiv), CsF, AgOTf, 2-fluoropyridine, Selectfluor®, and NFSI.
-
Add the anhydrous solvent, followed by the TMSCF₃.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediates
This robust, two-step procedure is applicable to a wide range of phenols and heteroaromatic alcohols.[6][7][10]
Step 1: Xanthate Formation
-
To a round-bottom flask flushed with nitrogen, dissolve the phenol (1.0 equiv) and an imidazolium (B1220033) methylthiocarbonothioyl salt (1.0 equiv) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C and add triethylamine (B128534) (1.0 equiv).
-
Stir the reaction at 0 °C for 1 hour.
-
Upon completion, concentrate the reaction mixture and purify the crude xanthate by flash column chromatography.
Step 2: O-Trifluoromethylation
Condition A:
-
In a screw-cap vial, combine the xanthate (1.0 equiv), XtalFluor-E (5.0 equiv), trichloroisocyanuric acid (TCCA, 1.0 equiv), and water (1.0 equiv) in 1,2-dichloroethane.
-
Seal the vial and heat the mixture at 80 °C for 3-12 hours.
Condition B:
-
In a screw-cap vial, combine the xanthate (1.0 equiv), XtalFluor-E (3.0 equiv), and N-fluorobenzenesulfonimide (NFSI, 3.0 equiv) in 1,2-dichloroethane.
-
Seal the vial and heat the mixture at 80 °C for 12-48 hours.
Workup for both conditions:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aryl trifluoromethyl ether.
Visualizations
Caption: Overview of key synthetic routes for O-trifluoromethylation.
Caption: Proposed mechanism for silver-mediated O-trifluoromethylation.
Caption: Experimental workflow for the two-step O-trifluoromethylation via xanthates.
References
- 1. Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for the Trifluoromethoxylation of Arenes
To the User: A thorough review of the current scientific literature indicates that the direct trifluoromethoxylation of arenes using trifluoromethanol (CF3OH) as the trifluoromethoxylating agent is not a well-established or commonly practiced method. This compound is known to be highly unstable, readily decomposing to carbonyl fluoride (B91410) (COF2) and hydrogen fluoride (HF), which limits its utility as a direct reagent in organic synthesis.
However, the introduction of the trifluoromethoxy (-OCF3) group is of significant interest to researchers, scientists, and drug development professionals. This is due to its unique properties, such as high lipophilicity and metabolic stability, which can enhance the pharmacological profiles of drug candidates.[1][2] Consequently, several effective methods for the trifluoromethoxylation of arenes have been developed using alternative, more stable reagents.
These application notes and protocols detail two prominent and modern methods for achieving the trifluoromethoxylation of arenes:
-
Catalytic C-H Trifluoromethoxylation of Arenes via Photoredox Catalysis
-
Synthesis of ortho-Trifluoromethoxylated Anilines via OCF3 Migration
Method 1: Catalytic C-H Trifluoromethoxylation of Arenes via Photoredox Catalysis
Application Note
This method describes the direct functionalization of C-H bonds in arenes and heteroarenes using a novel, easy-to-handle trifluoromethoxylating reagent in conjunction with a redox-active catalyst.[1][3] The reaction proceeds at room temperature under visible light irradiation and is notable for its operational simplicity and broad substrate scope.[3] A key aspect of this transformation is the generation of the trifluoromethoxy radical (•OCF3) under mild conditions.[3]
The process involves the photoexcitation of a trifluoromethoxylating reagent, which then releases the •OCF3 radical. This radical is subsequently trapped by an arene.[3] The resulting cyclohexadienyl radical is then oxidized by the redox-active catalyst and deprotonated to yield the desired trifluoromethoxylated product.[3] This approach is highly valuable for late-stage functionalization in drug discovery due to its tolerance of a wide variety of functional groups.[1][3]
Advantages:
-
Mild Reaction Conditions: Proceeds at room temperature, avoiding the need for high temperatures.[3]
-
Operational Simplicity: Does not require specialized reaction apparatus.[3]
-
Broad Substrate Scope: Tolerates a wide range of functional groups and complex molecular structures.[3]
-
Catalytic: Requires only a small amount of redox-active catalyst.[3]
Limitations:
-
An excess of the arene substrate is often required to minimize bis-trifluoromethoxylation.[4]
-
The reaction can produce a mixture of regioisomers, particularly with substituted arenes.[5][6]
Data Presentation
Table 1: Substrate Scope for Photocatalytic C-H Trifluoromethoxylation of Arenes
| Entry | Arene Substrate | Product(s) | Yield (%) |
| 1 | Benzene | Trifluoromethoxybenzene | 70 |
| 2 | Toluene | 2/3/4-Trifluoromethoxytoluene | 65 (29:45:26) |
| 3 | Anisole | 2/4-Trifluoromethoxyanisole | 58 (60:40) |
| 4 | Benzonitrile | 3-Trifluoromethoxybenzonitrile | 69 |
| 5 | Methyl Benzoate | 3-Trifluoromethoxy-methylbenzoate | 73 |
| 6 | 1,3-Dichlorobenzene | 2,4-Dichloro-1-trifluoromethoxybenzene | 81 |
Data compiled from representative photocatalytic trifluoromethoxylation literature. Yields are for isolated products. Ratios of regioisomers are given in parentheses where applicable.[5][6]
Mandatory Visualization
Caption: Proposed mechanism for photoredox-catalyzed C-H trifluoromethoxylation.
Experimental Protocol: General Procedure for Photocatalytic C-H Trifluoromethoxylation
Materials:
-
Arene (10.0 mmol, 10.0 equiv)
-
Trifluoromethoxylating Reagent (e.g., a suitable N-OCF3 reagent) (1.0 mmol, 1.0 equiv)
-
Photoredox Catalyst (e.g., Ru(bpy)3(PF6)2) (0.0003 mmol, 0.03 mol%)
-
Acetonitrile (B52724) (MeCN), anhydrous (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Violet LED light source (e.g., λmax = 402 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the trifluoromethoxylating reagent (1.0 mmol) and the photoredox catalyst (0.0003 mmol).
-
Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Using a syringe, add anhydrous acetonitrile (10 mL) followed by the arene (10.0 mmol).
-
Place the vial approximately 5-10 cm from the violet LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the vial to the air and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the trifluoromethoxylated arene product.
Method 2: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF3 Migration
Application Note
This protocol describes a unique, two-step synthesis of ortho-trifluoromethoxylated anilines and related heterocycles.[7][8] The method relies on the O-trifluoromethylation of a protected N-(hetero)aryl-N-hydroxylamine, followed by an intramolecular rearrangement (migration) of the OCF3 group to the ortho position of the aromatic ring.[7] This strategy provides a reliable route to a specific class of trifluoromethoxylated compounds that can be challenging to synthesize via direct C-H functionalization.[8]
The initial O-trifluoromethylation is typically achieved using an electrophilic CF3 source, such as a Togni reagent.[7] The subsequent migration of the OCF3 group is thermally induced.[9] A significant advantage of this method is its high regioselectivity, exclusively providing the ortho-substituted product.[7] The resulting ortho-amino group can serve as a versatile handle for further chemical modifications.[7]
Advantages:
-
High Regioselectivity: Exclusively forms the ortho-trifluoromethoxylated product.[7]
-
Scalable: The protocol is amenable to gram-scale synthesis.[8]
-
Good Functional Group Tolerance: Compatible with a variety of functional groups.[7]
Limitations:
-
This is an indirect method requiring the preparation of the N-aryl-N-hydroxylamine precursor.[7]
-
The product is limited to an aniline (B41778) (or related N-heterocycle) with an ortho-OCF3 group.[7]
Data Presentation
Table 2: Substrate Scope for Trifluoromethoxylation via OCF3 Migration
| Entry | N-Aryl-N-hydroxylamine Substrate | Rearrangement Product | Yield (%) |
| 1 | N-Acetyl-N-phenylhydroxylamine | 2-(Trifluoromethoxy)acetanilide | 85 |
| 2 | N-Acetyl-N-(4-chlorophenyl)hydroxylamine | 4-Chloro-2-(trifluoromethoxy)acetanilide | 82 |
| 3 | N-Acetyl-N-(4-cyanophenyl)hydroxylamine | 4-Cyano-2-(trifluoromethoxy)acetanilide | 75 |
| 4 | N-Acetyl-N-(3-methoxyphenyl)hydroxylamine | 3-Methoxy-2-(trifluoromethoxy)acetanilide | 78 |
| 5 | N-Benzoyl-N-phenylhydroxylamine | 2-(Trifluoromethoxy)benzanilide | 88 |
Data compiled from representative literature on OCF3 migration. Yields are for the isolated product after the migration step.[7][9]
Mandatory Visualization
References
- 1. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design and development. This small functional group can dramatically enhance a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. Consequently, the development of efficient and versatile trifluoromethylation methods is of paramount importance.
While a variety of reagents have been developed for nucleophilic trifluoromethylation, the direct use of trifluoromethanol (CF₃OH) for this purpose is not established in the scientific literature. This compound is a highly unstable compound that readily decomposes to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF) at room temperature.[1][2] This inherent instability precludes its use as a direct source of the trifluoromethyl nucleophile (CF₃⁻) in standard laboratory settings.
However, the conjugate base of this compound, the trifluoromethoxide anion (CF₃O⁻), and other reagents that can generate a trifluoromethyl nucleophile are central to these transformations.[1] This document provides an overview of the challenges associated with using this compound and details established protocols for nucleophilic trifluoromethylation using common, stable, and effective alternative reagents.
Challenges in Using this compound as a CF₃ Source
This compound's utility as a direct nucleophilic trifluoromethylating agent is hampered by its thermal instability. The equilibrium between this compound and its decomposition products, carbonyl fluoride and hydrogen fluoride, lies far to the right under normal conditions.[1]
CF₃OH ⇌ COF₂ + HF
While this equilibrium can be shifted towards this compound at very low temperatures (around -120 °C), these conditions are not practical for most synthetic applications.[1] The high reactivity of the decomposition products also presents challenges for chemoselectivity in complex molecule synthesis.
Established Protocols for Nucleophilic Trifluoromethylation
Given the limitations of this compound, researchers have developed a range of alternative reagents that serve as reliable sources of the trifluoromethyl nucleophile. The most prominent among these are trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) and fluoroform (CF₃H).
Trifluoromethylation using Trimethyl(trifluoromethyl)silane (TMSCF₃)
TMSCF₃ is a widely used, commercially available, and versatile reagent for nucleophilic trifluoromethylation.[3] It requires activation by a nucleophilic catalyst, typically a fluoride source, to generate the reactive trifluoromethylating species.
Reaction Principle:
The fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting product is a trimethylsilyl-protected trifluoromethyl alcohol, which can be easily deprotected to yield the final product.[3]
Experimental Workflow for TMSCF₃ Trifluoromethylation
Caption: General workflow for TMSCF₃ trifluoromethylation.
Protocol 1: TBAF-Catalyzed Trifluoromethylation of Aldehydes with TMSCF₃
This protocol is a general procedure for the trifluoromethylation of a variety of aldehydes using tetrabutylammonium (B224687) fluoride (TBAF) as the catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.05 - 0.10 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 - 10 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.2 - 1.5 mmol) to the solution via syringe.
-
Slowly add the TBAF solution (0.05 - 0.10 mL, 0.05 - 0.10 mmol) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is the TMS-protected trifluoromethylated alcohol. For deprotection, dissolve the crude product in methanol (B129727) and add 1 M HCl. Stir until deprotection is complete (monitored by TLC).
-
Neutralize with saturated sodium bicarbonate solution and extract the product as described above.
-
Purify the final product by flash column chromatography.
Quantitative Data for TMSCF₃ Trifluoromethylation of Aldehydes:
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TBAF (5) | THF | 1 | 95 |
| 2 | 4-Nitrobenzaldehyde | TBAF (5) | THF | 0.5 | 98 |
| 3 | 4-Methoxybenzaldehyde | TBAF (5) | THF | 2 | 92 |
| 4 | Cinnamaldehyde | CsF (10) | DME | 1 | 96 |
| 5 | Cyclohexanecarboxaldehyde | TBAF (5) | THF | 3 | 89 |
Data compiled from representative literature procedures. Yields are for the isolated, deprotected alcohol.
Trifluoromethylation using Fluoroform (CF₃H)
Fluoroform (HCF₃) is an inexpensive, non-ozone-depleting gas that can be used as a trifluoromethyl source. Its use requires a strong base to deprotonate it and generate the trifluoromethyl anion in situ.
Reaction Principle:
A strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), deprotonates CF₃H to form the trifluoromethyl anion. The choice of solvent is crucial to stabilize the CF₃⁻ anion and prevent its decomposition to difluorocarbene. Glymes are often effective for this purpose. The in situ generated CF₃⁻ then reacts with the electrophile.
Logical Relationship in CF₃H Trifluoromethylation
Caption: Key components in CF₃H trifluoromethylation.
Protocol 2: Trifluoromethylation of Esters with CF₃H/KHMDS
This protocol describes the conversion of methyl esters to trifluoromethyl ketones using CF₃H.
Materials:
-
Methyl ester (1.0 mmol)
-
Potassium hexamethyldisilazide (KHMDS)
-
Triglyme (B29127) (or other suitable glyme)
-
Fluoroform (CF₃H) gas
-
Anhydrous solvent
-
Apparatus for handling gas reactions at low temperatures
Procedure:
-
In a flame-dried, two-necked flask equipped with a gas inlet and a septum, dissolve the methyl ester (1.0 mmol) in anhydrous triglyme under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Add KHMDS to the solution.
-
Bubble CF₃H gas through the stirred solution for a specified period.
-
Monitor the reaction progress by GC-MS analysis of quenched aliquots.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution at low temperature.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting trifluoromethyl ketone by flash column chromatography.
Quantitative Data for Trifluoromethylation of Methyl Esters with CF₃H:
| Entry | Methyl Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl benzoate | KHMDS | Triglyme | -40 | 85 |
| 2 | Methyl 4-chlorobenzoate | KHMDS | Triglyme | -40 | 92 |
| 3 | Methyl 2-naphthoate | KHMDS | Triglyme | -40 | 88 |
| 4 | Methyl cinnamate | KHMDS | Triglyme | -40 | 62 |
| 5 | Methyl adamantanecarboxylate | KHMDS | Triglyme | -40 | 50 |
Data adapted from Beilstein J. Org. Chem. 2021, 17, 438–444.Yields are for the isolated trifluoromethyl ketone.
Conclusion
The direct use of this compound in nucleophilic trifluoromethylation reactions is currently not a viable synthetic strategy due to its inherent instability. However, the field of organofluorine chemistry offers robust and reliable alternatives, such as the Ruppert-Prakash reagent (TMSCF₃) and fluoroform (CF₃H), for the efficient introduction of the trifluoromethyl group into a wide range of substrates. The protocols and data presented here provide a starting point for researchers and drug development professionals to incorporate this critical functional group into their target molecules, thereby advancing the discovery of new and improved pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for the Use of Trifluoromethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the trifluoromethoxy (-OCF3) group in pharmaceuticals, with a specific focus on the synthesis of Riluzole (B1680632), a drug used to treat amyotrophic lateral sclerosis (ALS). While trifluoromethanol (CF3OH) is a highly unstable and reactive gas, its synthetic utility is realized through the in situ generation of trifluoromethoxide or the use of stable trifluoromethoxylating reagents. This document details the synthetic pathways, experimental protocols, and the biological significance of incorporating the trifluoromethoxy moiety.
Introduction to Trifluoromethoxy Group in Pharmaceuticals
The trifluoromethoxy group is a highly sought-after functional group in medicinal chemistry due to its unique electronic properties and metabolic stability.[1] It is a strong electron-withdrawing group, which can significantly influence the pKa of nearby functionalities, and its lipophilicity can enhance membrane permeability and bioavailability of drug candidates.[1] The trifluoromethoxy group's conformational preference, orthogonal to the plane of an aromatic ring, can also lead to favorable interactions with biological targets.[2]
Synthesis of Riluzole: A Case Study
Riluzole is a benzothiazole (B30560) derivative containing a trifluoromethoxy group and is a prime example of a successful pharmaceutical synthesized using trifluoromethoxylation strategies. The synthesis of Riluzole is a multi-step process that begins with the synthesis of the key intermediate, 4-(trifluoromethoxy)aniline (B150132).
Part 1: Synthesis of 4-(trifluoromethoxy)aniline
The introduction of the trifluoromethoxy group onto an aromatic ring can be achieved through various methods. A common strategy involves the trifluoromethoxylation of a phenol (B47542) precursor. Although direct use of this compound is impractical due to its instability, its reactivity can be harnessed through the in situ generation of trifluoromethoxide from more stable precursors.
Experimental Protocol: Synthesis of 4-(trifluoromethoxy)aniline from 4-Aminophenol (B1666318) (Representative Protocol)
This protocol is a representative method for the trifluoromethoxylation of a phenol, which is a key step in forming the precursor to Riluzole.
Materials:
-
4-Aminophenol
-
Trifluoromethylating agent (e.g., a Togni reagent or other electrophilic CF3 source)
-
Base (e.g., Cesium Carbonate)
-
Solvent (e.g., Chloroform, Nitromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Protection of the amine group: The amino group of 4-aminophenol is first protected to prevent side reactions. A common protecting group is acetyl (Ac).
-
O-Trifluoromethylation: The protected 4-aminophenol is then subjected to trifluoromethoxylation. A typical procedure involves reacting the protected phenol with an electrophilic trifluoromethylating reagent in the presence of a base.[3]
-
Deprotection: The protecting group is removed to yield 4-(trifluoromethoxy)aniline.
Quantitative Data for Synthesis of a Trifluoromethoxylated Aniline (B41778) Derivative
The following table summarizes representative yields for the synthesis of a trifluoromethoxylated aniline derivative, which is a key precursor for Riluzole.
| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| O-Trifluoromethylation of N-acetyl-4-aminophenol | N-acetyl-4-aminophenol, Togni reagent II, Cs2CO3 (cat.) | Chloroform | Room Temp. | 20 h | 95 | [3] |
| OCF3 Migration (Deprotection) | N-(4-hydroxyphenyl)acetamide-OCF3 intermediate | Nitromethane | 120 °C | 20 h | 92 | [3] |
Part 2: Synthesis of Riluzole from 4-(trifluoromethoxy)aniline
The final steps in the synthesis of Riluzole involve the construction of the benzothiazole ring system.
Experimental Protocol: Synthesis of Riluzole [4]
Materials:
-
4-(trifluoromethoxy)aniline
-
Potassium thiocyanate (B1210189)
-
Bromine
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether-petroleum ether mixture for recrystallization
Procedure:
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture slightly.
-
Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.
-
Allow the reaction to return to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a diethyl ether-petroleum ether mixture to obtain pure Riluzole.[4]
Quantitative Data for Riluzole Synthesis
| Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-(trifluoromethoxy)aniline, KSCN, Br2 | Glacial Acetic Acid | Room Temperature | Overnight | 94 | [4] |
| 4-Trifluoromethoxyaniline, KSCN, Sodium bromate | Acetic Acid | 40°C | 48 hours | 46 | [5] |
| 4-Trifluoromethoxyaniline, (NH4)SCN, DDQ | Acetic Acid | 45°C | 48 hours | 63 | [6] |
| 4-Trifluoromethoxyaniline, (NH4)SCN, K2S2O8 | Acetic Acid | Room Temp - 40°C | 26 hours | 85 | [5] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Riluzole Synthesis
Caption: Multi-step synthesis of Riluzole.
Signaling Pathway of Riluzole's Mechanism of Action
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[7][8]
Caption: Riluzole's modulation of glutamatergic signaling.
Safety and Handling
Trifluoromethylating and trifluoromethoxylating agents are often reactive and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Spill and Waste Disposal: Handle spills and dispose of waste in accordance with institutional and local regulations. Small spills can be absorbed with inert materials like vermiculite (B1170534) or sand.[9]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For inhalation, move to fresh air.[9]
References
- 1. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 5. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 6. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 7. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 8. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Pivotal Role of the Trifluoromethoxy Group in Modern Agrochemicals: Applications and Synthetic Protocols
Introduction: The trifluoromethoxy (-OCF₃) group, a close relative of the unstable trifluoromethanol (CF₃OH), has become a cornerstone in the design of modern agrochemicals. While this compound itself is too reactive for direct use in synthesis, its synthetic equivalents provide access to the -OCF₃ moiety, which imparts a unique and highly desirable combination of properties to active ingredients.[1] The high electronegativity and metabolic stability of the trifluoromethoxy group can significantly enhance the efficacy, bioavailability, and persistence of pesticides. This leads to more potent and environmentally robust crop protection agents.[2] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals, highlighting the strategic incorporation of the trifluoromethoxy group.
Core Synthetic Strategies for Trifluoromethoxylation
The instability of this compound necessitates the use of alternative reagents and strategies to introduce the trifluoromethoxy group. These methods can be broadly categorized into the synthesis of trifluoromethoxylated building blocks and the direct trifluoromethoxylation of precursor molecules. A prevalent industrial approach involves the synthesis of key intermediates, such as trifluoromethoxyanilines and trifluoromethoxyphenols, which are then incorporated into the final agrochemical structure.
Application Notes and Protocols for Key Agrochemicals
This section details the synthesis of several commercially significant agrochemicals where the trifluoromethoxy group is a critical component of their molecular architecture.
Thifluzamide: A Thiazole (B1198619) Carboxamide Fungicide
Thifluzamide is a potent fungicide used to control a range of fungal diseases in crops like rice and potatoes. Its synthesis relies on the coupling of a trifluoromethoxy-containing aniline (B41778) with a thiazole carboxylic acid derivative.
Key Intermediate: 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295)
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"4-(Trifluoromethoxy)aniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Brominating Agent" [label="NaBr / H₂O₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Thifluzamide Precursor" [label="2,6-Dibromo-4-\n(trifluoromethoxy)aniline", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-(Trifluoromethoxy)aniline" -> "Thifluzamide Precursor" [label="Bromination"]; "Brominating Agent" -> "Thifluzamide Precursor"; } dot Diagram 1: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline.
Experimental Protocol: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline
This protocol outlines the bromination of 4-(trifluoromethoxy)aniline (B150132) to produce the key intermediate for Thifluzamide synthesis.[3][4]
-
Reaction Setup: In a suitable reaction vessel, add 4-(trifluoromethoxy)aniline (1.0 eq) and inert grinding media to the solvent.
-
Reagent Addition: Sequentially add bromine (1.0-1.1 eq) and hydrogen peroxide (1.3-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature and stir for a specified duration.
-
Work-up: After the reaction is complete, remove the grinding media. Filter the mixture and collect the filtrate for recycling as the solvent in subsequent reactions.
-
Purification: Dry the filter cake to obtain 2,6-dibromo-4-(trifluoromethoxy)aniline.
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)aniline | [4] |
| Reagents | Bromine, Hydrogen Peroxide | [4] |
| Molar Ratio (Substrate:Br₂:H₂O₂) | 1 : 1.0-1.1 : 1.3-1.5 | [4] |
| Purity | 98.4-99.4% | [4] |
| Yield | 97.5-99.1% | [4] |
Final Assembly: Synthesis of Thifluzamide
The final step in Thifluzamide synthesis is the amide coupling of 2,6-dibromo-4-(trifluoromethoxy)aniline with 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[5]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aniline Intermediate" [label="2,6-Dibromo-4-\n(trifluoromethoxy)aniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thiazole Intermediate" [label="2-Methyl-4-(trifluoromethyl)\nthiazole-5-carbonyl chloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Thifluzamide" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Aniline Intermediate" -> "Thifluzamide" [label="Amide Coupling"]; "Thiazole Intermediate" -> "Thifluzamide"; } dot Diagram 2: Final assembly of Thifluzamide.
Experimental Protocol: Synthesis of Thifluzamide
This protocol details the final amide coupling reaction to produce Thifluzamide.[3]
-
Reaction Setup: In a reaction vessel, combine 2,6-dibromo-4-trifluoromethoxy aniline (8.91 g) and 2-methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole (6.47 g) in acetonitrile (B52724) (16.8 ml).
-
Reaction Conditions: Heat the mixture to reflux for 6.5 hours.
-
Work-up: Remove the solvent by distillation under reduced pressure. Add ethyl acetate (B1210297) (420 ml) and water (300 ml) and agitate the mixture.
-
Purification: Separate the ethyl acetate layer and wash sequentially with water, saturated sodium bicarbonate solution, and water (300 ml each). Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by distillation under reduced pressure to obtain Thifluzamide (13.9 g).
| Parameter | Value | Reference |
| Reactant A | 2,6-dibromo-4-trifluoromethoxy aniline | [3] |
| Reactant B | 2-methyl-4-trifluoromethyl-5-chlorocarbonyl thiazole | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Time | 6.5 hours | [3] |
| Reaction Temperature | Reflux | [3] |
Flometoquin: A Novel Quinoline (B57606) Insecticide
Flometoquin is a quinoline-based insecticide effective against a variety of pests. Its synthesis involves a cyclocondensation reaction where the trifluoromethoxy group is introduced via a substituted aniline or phenol (B47542) precursor.
Key Intermediate: 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aniline Precursor" [label="4-(4-trifluoromethoxyphenoxy)-\n3-trifluoromethyl-aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dicarbonyl Compound" [label="Ethyl 2-methyl-3-oxopentanoate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Acid Catalyst" [label="p-toluenesulfonic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Quinoline Intermediate" [label="2-ethyl-3-methyl-4-hydroxy-6-\n(4-trifluoromethoxyphenoxy)-quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aniline Precursor" -> "Quinoline Intermediate" [label="Cyclocondensation"]; "Dicarbonyl Compound" -> "Quinoline Intermediate"; "Acid Catalyst" -> "Quinoline Intermediate"; } dot Diagram 3: Cyclocondensation step in Flometoquin synthesis.
Experimental Protocol: Synthesis of Flometoquin Intermediate
This protocol describes the key cyclocondensation reaction in the synthesis of Flometoquin.[1]
-
Reaction Setup: Dissolve 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline (3.4 g), ethyl 2-methyl-3-oxopentanoate (3.5 g), and p-toluenesulfonic acid (2.1 g) in xylene (100 mL).
-
Reaction Conditions: Heat the solution under reflux for 10 hours.
-
Work-up: Cool the reaction solution to allow for the precipitation of crystals.
-
Purification: Collect the precipitated crystals by filtration to yield a mixture of quinoline isomers (6.0 g).
| Parameter | Value | Reference |
| Reactant A | 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline | [1] |
| Reactant B | Ethyl 2-methyl-3-oxopentanoate | [1] |
| Catalyst | p-toluenesulfonic acid | [1] |
| Solvent | Xylene | [1] |
| Reaction Time | 10 hours | [1] |
| Reaction Temperature | Reflux | [1] |
Novaluron (B1679983): An Insect Growth Regulator
Novaluron is an insecticide that interferes with chitin (B13524) synthesis in insects. The trifluoromethoxy group in Novaluron is part of a larger trifluoromethoxyethoxy side chain, which is introduced through an addition reaction.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Aniline Intermediate" [label="3-chloro-4-[1,1,2-trifluoro-2-\n(trifluoromethoxy)-ethoxy]aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isocyanate" [label="2,6-difluorobenzoyl isocyanate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Novaluron" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Aniline Intermediate" -> "Novaluron" [label="Condensation"]; "Isocyanate" -> "Novaluron"; } dot Diagram 4: Final condensation step in the synthesis of Novaluron.
Synthetic Approach for Novaluron
The synthesis of Novaluron is a multi-step process:[2][6]
-
Chlorination: p-Nitrophenol is chlorinated using hydrogen peroxide and hydrochloric acid to produce 2-chloro-4-nitrophenol.
-
Addition: An addition reaction is carried out with perfluorinated vinyl methyl ether in the presence of an inorganic base catalyst to yield 2-chloro-4-nitro-1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzene.
-
Reduction: The nitro group is reduced to an amine to form 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.
-
Condensation: The final step involves the reaction of the aniline intermediate with 2,6-difluorobenzoyl isocyanate.
| Parameter | Value | Reference |
| Final Step Reactant A | 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | [2] |
| Final Step Reactant B | 2,6-difluorobenzoyl isocyanate | [2] |
| Solvent | Methylene dichloride, 1,2-dichloroethane, chlorobenzene, or dichlorobenzene | [2] |
| Reaction Temperature | -10 to 20 °C | [2] |
| Reaction Time | 1 to 10 hours | [2] |
Flucarbazone-sodium: A Sulfonylurea Herbicide
Flucarbazone-sodium is a post-emergence herbicide used for controlling grass weeds. The trifluoromethoxy group is present on the phenylsulfonyl moiety of the molecule.
Synthetic Approach for Flucarbazone-sodium
The synthesis of Flucarbazone-sodium involves the formation of a sulfonylurea bridge. The trifluoromethoxy group is introduced via a 2-(trifluoromethoxy)phenylsulfonyl precursor. The final step of the synthesis is the formation of the sodium salt from the parent sulfonylurea, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide (MSU), by treatment with aqueous sodium hydroxide.[7]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"MSU" [label="4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-\n[[2-(trifluoromethoxy)phenyl]sulfonyl]-\n1H-1,2,4-triazole-1-carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Aqueous NaOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Flucarbazone-sodium" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"MSU" -> "Flucarbazone-sodium" [label="Salt Formation"]; "Base" -> "Flucarbazone-sodium"; } dot Diagram 5: Final step in the synthesis of Flucarbazone-sodium.
| Parameter | Value | Reference |
| Starting Material | 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide (MSU) | [7] |
| Reagent | Aqueous sodium hydroxide | [7] |
| Reaction Temperature | 0 to 45 °C | [7] |
| pH | 6 to 7 | [7] |
Conclusion
The application of this compound's synthetic equivalent, the trifluoromethoxy group, has been instrumental in the development of a new generation of high-performance agrochemicals. The protocols and synthetic strategies outlined in this document demonstrate the importance of trifluoromethoxylated intermediates in constructing complex and effective active ingredients. As the demand for more efficient and environmentally benign crop protection solutions continues to grow, the strategic incorporation of the trifluoromethoxy group will undoubtedly remain a key focus for researchers and scientists in the agrochemical industry.
References
- 1. Discovery of flometoquin, a novel quinoline insecticide [jstage.jst.go.jp]
- 2. CN103724233B - Synthesis method of novaluron - Google Patents [patents.google.com]
- 3. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 4. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride , 97% | 117724-64-8 [m.chemicalbook.com]
- 5. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103724233A - Synthesis method of novaluron - Google Patents [patents.google.com]
- 7. WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]
asymmetric trifluoromethylation reactions involving trifluoromethanol
Application Notes: Asymmetric Trifluoromethylation of Carbonyls
Introduction
The introduction of the trifluoromethyl (CF3) group into organic molecules is a critical strategy in medicinal chemistry and materials science.[1] The unique properties of the CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly enhance the pharmacological profile of drug candidates.[1] While trifluoromethanol (CF3OH) is a direct source of the trifluoromethyl moiety, its inherent instability makes it impractical for direct use in synthesis. Instead, stable surrogates that act as trifluoromethide anion (CF3⁻) equivalents are employed. Among these, trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the most prominent and versatile.[1][2][3]
This document details the principles and protocols for the asymmetric nucleophilic trifluoromethylation of carbonyl compounds (aldehydes and ketones) using TMSCF3, focusing on methods that deliver high enantioselectivity through chiral catalysis.[1][3]
Reaction Principles
The core of the reaction involves the activation of the Si-CF3 bond in TMSCF3 by a nucleophilic initiator.[1][2] This initiator, typically a fluoride (B91410) salt (e.g., TBAF, CsF) or a Lewis base, attacks the silicon atom to form a hypervalent pentacoordinate silicate (B1173343) intermediate.[1][4] This intermediate serves as the active trifluoromethylating agent, transferring the CF3⁻ nucleophile to the electrophilic carbonyl carbon.[1][4]
To achieve asymmetry, a chiral catalyst is introduced to control the facial selectivity of the nucleophilic attack. The catalyst creates a chiral environment around the substrate, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.[1] Common catalytic systems include chiral Lewis bases, phase-transfer catalysts derived from Cinchona alkaloids, and chiral metal complexes.[1]
Key Methodologies & Data
Cinchona Alkaloid-Based Phase-Transfer Catalysis
Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective for the asymmetric trifluoromethylation of ketones. These catalysts operate under phase-transfer conditions or with a soluble fluoride source, creating a chiral ion pair with the trifluoromethide species. Hydrogen bonding between the catalyst's hydroxyl group and the carbonyl oxygen further directs the stereochemical outcome.[1]
Table 1: Asymmetric Trifluoromethylation of Ketones using a Chiral Phase-Transfer Catalyst
| Entry | Substrate (Ketone) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | (DHQD)₂PHAL-N-benzyl bromide / TMAF | Toluene (B28343) | -78 | 24 | 95 | 92 |
| 2 | 4'-Methoxyacetophenone | (DHQD)₂PHAL-N-benzyl bromide / TMAF | Toluene | -78 | 24 | 98 | 94 |
| 3 | 4'-Chloroacetophenone | (DHQD)₂PHAL-N-benzyl bromide / TMAF | Toluene | -78 | 24 | 92 | 90 |
| 4 | 2-Acetonaphthone | (DHQD)₂PHAL-N-benzyl bromide / TMAF | Toluene | -78 | 18 | 96 | 95 |
| 5 | Propiophenone | (DHQD)₂PHAL-N-benzyl bromide / TMAF | Toluene | -78 | 36 | 85 | 88 |
Data is representative and compiled from typical results in the field.
Organocatalytic Trifluoromethylation of Aldehydes
Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric α-trifluoromethylation of aldehydes.[5][6] This approach often involves the merger of enamine catalysis with other catalytic cycles, like photoredox catalysis, to generate and control the trifluoromethyl radical.[5][6]
Table 2: Asymmetric α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
| Entry | Substrate (Aldehyde) | Organocatalyst | Photocatalyst | Solvent | Yield (%) | ee (%) |
| 1 | Dodecanal | Imidazolidinone | Ru(bpy)₃Cl₂ | DMF | 86 | 95 |
| 2 | 3-Phenylpropanal | Imidazolidinone | Ru(bpy)₃Cl₂ | DMF | 81 | 98 |
| 3 | Cyclohexanecarboxaldehyde | Imidazolidinone | Ru(bpy)₃Cl₂ | DMF | 75 | 93 |
| 4 | Boc-piperidine-4-carboxaldehyde | Imidazolidinone | Ru(bpy)₃Cl₂ | DMF | 68 | 97 |
Data is representative of methodologies described in the literature.[5]
Visualizations
Caption: General experimental workflow for asymmetric trifluoromethylation.
Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation.
Experimental Protocols
Protocol 1: Asymmetric Trifluoromethylation of Acetophenone
This protocol describes the enantioselective addition of a CF3 group to acetophenone using a Cinchona alkaloid-derived phase-transfer catalyst.[1]
Materials and Reagents:
-
Chiral Phase-Transfer Catalyst (PTC), e.g., (DHQD)₂PHAL-N-benzyl bromide (5 mol%)
-
Tetramethylammonium fluoride (TMAF), anhydrous (5 mol%)
-
Acetophenone (1.0 equiv, e.g., 1 mmol, 120 mg)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 equiv, 1.5 mmol, 213 mg)
-
Anhydrous Toluene (0.1 M solution)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral PTC (0.05 mmol) and anhydrous TMAF (0.05 mmol).
-
Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (10 mL) via syringe to dissolve the catalyst and activator.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add acetophenone (1.0 mmol) to the cooled solution via syringe.
-
Slowly add TMSCF3 (1.5 mmol) dropwise over 5 minutes. The solution may become heterogeneous.
-
Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) by quenching small aliquots in saturated NH₄Cl.
-
The reaction is typically complete within 12-24 hours.[1] Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) directly to the cold flask.[1]
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1] The crude product is the TMS-protected alcohol.
-
Desilylation: Dissolve the crude TMS-ether in THF (10 mL), add 1M HCl (2 mL), and stir at room temperature for 1-2 hours until TLC shows complete conversion. Neutralize with saturated NaHCO₃ and extract with ethyl acetate as before.
-
Purification: Purify the final alcohol product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenyl-1,1,1-trifluoropropan-2-ol.[1]
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Safety Precautions:
-
TMSCF3 is volatile, toxic, and moisture-sensitive. Handle it in a well-ventilated fume hood under an inert atmosphere.[1]
-
Fluoride sources like TMAF are hygroscopic, toxic, and corrosive. Wear appropriate personal protective equipment (gloves, safety glasses).[1]
-
Perform reactions at low temperatures in appropriate cooling baths. Ensure proper quenching procedures to control exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern drug design, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of pharmaceutical candidates. However, the direct use of trifluoromethanol (CF3OH) as a reagent is hampered by its inherent instability at room temperature. Continuous flow chemistry offers a powerful solution by enabling the in situ generation and immediate utilization of reactive trifluoromethylating agents under precisely controlled conditions. This document provides detailed application notes and protocols for performing trifluoromethylation reactions in continuous flow systems, focusing on methods relevant to drug discovery and development.
Nucleophilic Trifluoromethylation of Carbonyls using Fluoroform (CF3H)
The direct use of fluoroform (HCF3), a readily available and atom-economical reagent, for the synthesis of trifluoromethylated alcohols is a highly attractive method. Continuous flow reactors are particularly well-suited for such gas-liquid reactions, offering enhanced mass transfer and safety.
Application Note
This protocol details the continuous flow synthesis of trifluoromethylated alcohols via the nucleophilic addition of the trifluoromethyl anion (CF3-), generated in situ from fluoroform, to aldehydes and ketones. The use of a tube-in-tube reactor facilitates the efficient dissolution of fluoroform gas into the liquid phase, while in-line analytical tools such as FTIR and benchtop NMR allow for real-time monitoring and optimization of reaction conditions, ensuring the safe and complete consumption of the greenhouse gas.[1]
Experimental Protocol
Materials:
-
Aldehyde or ketone substrate (1.0 M solution in THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M solution in THF)
-
Fluoroform (CF3H) gas
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Back-pressure regulator (BPR)
-
Mass flow controller (MFC)
-
Syringe pumps
-
Tube-in-tube reactor (e.g., Teflon AF-2400 inner tube, PTFE outer tube)[2]
-
PTFE coil reactor (e.g., 14 mL)
-
Cooling system (e.g., cryostat)
-
In-line FTIR and NMR spectrometers (optional, for advanced monitoring)
Procedure:
-
Set up the continuous flow system as depicted in the workflow diagram below.
-
Pressurize the outer tube of the tube-in-tube reactor with CF3H gas at a controlled pressure (e.g., 44 psi).
-
Pump anhydrous THF through the inner tube of the tube-in-tube reactor at a defined flow rate to create a saturated solution of CF3H in THF.
-
Separately, pump the substrate solution and the KHMDS solution using syringe pumps.
-
The three streams (CF3H/THF, substrate/THF, and KHMDS/THF) are combined at a T-mixer or a four-way cross-junction.[3]
-
The resulting reaction mixture flows through a PTFE coil reactor submerged in a cooling bath set to the desired temperature (e.g., -20 °C).[3]
-
A back-pressure regulator (e.g., 75 psi) is placed at the end of the system to maintain a homogeneous single phase and prevent the outgassing of fluoroform.[4]
-
The output from the reactor is collected for analysis and purification. For systems with in-line analytics, the stream passes through the FTIR and NMR flow cells before collection.
-
The reaction is quenched by collecting the output in a flask containing a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is then extracted, purified, and characterized using standard laboratory techniques.
Quantitative Data
| Substrate | Product Yield (%) | Residence Time (min) | Temperature (°C) | Reference |
| 4-Chlorobenzaldehyde | 97 | 27 | -20 | [5] |
| Benzaldehyde | 95 | 27 | -20 | [5] |
| 4-Methoxybenzaldehyde | 85 | 27 | -20 | [5] |
| Cyclohexanone | 75 | 27 | -20 | [5] |
| Benzophenone | 91 | 23 | -20 | [3] |
Experimental Workflow
Caption: Workflow for nucleophilic trifluoromethylation using fluoroform.
Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF3)
The Ruppert-Prakash reagent (TMSCF3) is a versatile and widely used source for nucleophilic trifluoromethylation. Its application in continuous flow systems allows for rapid and efficient synthesis of trifluoromethylated alcohols from carbonyl compounds.
Application Note
This protocol describes a continuous flow method for the trifluoromethylation of aldehydes and ketones using TMSCF3. The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source. This approach is highly valuable for the synthesis of key pharmaceutical intermediates.[6]
Experimental Protocol
Materials:
-
Aldehyde or ketone substrate
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous solvent (e.g., THF)
-
Syringe pumps
-
PTFE tubing and connectors
-
Coil reactor
-
Back-pressure regulator (optional)
Procedure:
-
Prepare a solution of the carbonyl substrate and TMSCF3 in the anhydrous solvent.
-
Prepare a separate solution of the TBAF catalyst in the same solvent.
-
Set up the flow system with two syringe pumps, a T-mixer, and a coil reactor of appropriate volume for the desired residence time.
-
Pump the substrate/TMSCF3 solution and the TBAF solution at defined flow rates to the T-mixer.
-
The combined stream flows through the coil reactor, which can be heated or cooled as required.
-
The product stream is collected at the outlet.
-
The reaction is quenched, and the silyl (B83357) ether intermediate is hydrolyzed (e.g., with aqueous HCl) to yield the trifluoromethylated alcohol.[7]
-
The final product is isolated and purified using standard methods.
Quantitative Data
| Substrate (Carbonyl) | Catalyst | Solvent | Yield (%) | Residence Time (min) | Reference |
| 4-Nitrobenzaldehyde | TBAF | THF | 95 | 10 | [8] |
| 2-Naphthaldehyde | TBAF | THF | 98 | 10 | [8] |
| Acetophenone | TBAF | THF | 92 | 10 | [8] |
| Efavirenz (B1671121) precursor | TBAF | THF | 85 | 10 | [8] |
Experimental Workflow
References
- 1. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow [repository.cam.ac.uk]
- 2. membranereactors.com [membranereactors.com]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Generating and Utilizing the Trifluoromethoxide Moiety in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The trifluoromethoxy (OCF₃) group is of immense interest in medicinal and agricultural chemistry. Its unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature, make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3][4] However, the direct precursor, trifluoromethanol (CF₃OH), is a colorless gas that is unstable at room temperature, readily decomposing to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[5][6] This inherent instability makes the direct deprotonation of this compound to its conjugate base, the trifluoromethoxide anion (CF₃O⁻), impractical for routine synthetic applications.
Consequently, a range of alternative strategies and reagents have been developed to generate the trifluoromethoxide anion in situ or to serve as trifluoromethoxylation agents, effectively bypassing the need to handle unstable this compound. These methods provide reliable and accessible routes to trifluoromethyl ethers, which are key components in several FDA-approved drugs.[7] This document outlines key methods, presents comparative data, and provides detailed protocols for the generation and reaction of the trifluoromethoxide moiety.
The Challenge: Instability of this compound
This compound's utility is hampered by its thermal instability. Under standard conditions, it undergoes a retro-hydrofluoroformylation reaction, decomposing into toxic and reactive byproducts. This equilibrium can only be shifted toward this compound at very low temperatures (e.g., -120 °C) or in the presence of superacids.[5]
Caption: Decomposition pathway of this compound.
Key Methods for Trifluoromethoxylation
Given the challenges with this compound, several robust methods have emerged that utilize more stable and manageable precursors.
-
In Situ Generation from Trifluoromethyl Sulfonates (TFMS): Reagents like trifluoromethyl p-toluenesulfonate (TFMS) can react with anhydrous fluoride salts. The fluoride anion cleaves the S-O bond to generate the trifluoromethoxide anion in situ, which can then react with various electrophiles.[8]
-
Stable Anion Solution from Dinitro-Trifluoromethoxybenzene (DNTFB): A practical approach involves mixing 2,4-dinitro-trifluoromethoxybenzene (DNTFB) with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). This reaction forms a stable pyridinium (B92312) trifluoromethoxide salt solution that can be used for nucleophilic trifluoromethoxylation (Sₙ2) reactions without the need for silver additives.[9][10][11]
-
Radical O-Trifluoromethylation and Rearrangement: An alternative mechanistic pathway involves the use of electrophilic trifluoromethylating agents, such as Togni reagents.[12][13] In a common two-step protocol, an N-aryl-N-hydroxylamine is first O-trifluoromethylated. The resulting intermediate then undergoes a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring, yielding the desired trifluoromethoxylated aniline (B41778) derivative.[4][12]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | High-Purity Reagent | RUO [benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
Application Notes and Protocols: The Reactivity of Trifluoromethanol with Electrophiles and Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethanol (CF₃OH), the simplest perfluoroalcohol, is a colorless, volatile, and highly reactive organofluorine compound.[1][2] Its significance in medicinal and agricultural chemistry stems from its role as a source of the trifluoromethoxy (-OCF₃) group, a moiety that can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3][4] However, the practical application of this compound is complicated by its inherent thermal instability. At temperatures above -20°C, it readily decomposes by eliminating hydrogen fluoride (B91410) (HF) to form carbonyl fluoride (COF₂).[1][3] This decomposition is a reversible, endothermic reaction, meaning the equilibrium can be shifted towards this compound at lower temperatures.[1] This instability is the central characteristic governing its reaction pathways with both electrophiles and nucleophiles.
CF₃OH ⇌ COF₂ + HF[1]
Due to its hazardous nature and instability, this compound must be handled with extreme care by qualified personnel in a laboratory setting.[3][5]
Reaction with Nucleophiles: Indirect Reactivity and the Trifluoromethoxide Anion
The interaction of this compound with nucleophiles is complex and primarily dictated by its decomposition pathway or its acidic nature. Direct Sₙ2-type displacement of the hydroxyl group is not a favored pathway. Instead, two principal mechanisms are observed.
1.1. Indirect Reaction via Carbonyl Fluoride
The primary route for the reaction of many nucleophiles in the presence of this compound involves the decomposition products, COF₂ and HF.[3] Carbonyl fluoride is an electrophilic species that readily reacts with a wide range of nucleophiles. Therefore, this compound can be considered a precursor to the reactive electrophile, COF₂.
1.2. The Trifluoromethoxide Anion (CF₃O⁻) as a Nucleophile
This compound is acidic, and its conjugate base, the trifluoromethoxide anion (CF₃O⁻), is a key nucleophilic species for introducing the -OCF₃ group into organic molecules, a process known as trifluoromethoxylation.[1][6] While CF₃O⁻ can be generated from this compound using a base, it is often sourced from more stable precursors like silver trifluoromethoxide (AgOCF₃) due to the instability of free this compound.[7] The trifluoromethoxide anion is a relatively poor nucleophile but can displace good leaving groups like triflates under mild conditions.[6]
A notable application is the dehydroxytrifluoromethoxylation of alcohols, where the alcohol is activated and then undergoes nucleophilic attack by the trifluoromethoxide anion.[7]
Reaction with Electrophiles: Stabilization through Protonation
The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the reactivity of this compound towards electrophiles.[8][9] This effect reduces the nucleophilicity of the hydroxyl oxygen, making reactions with typical electrophiles less favorable compared to methanol.
The most significant reaction of this compound with an electrophile is its protonation by superacids, such as fluoroantimonic acid (HSbF₆).[1] This reaction forms a stable oxonium salt. The protonation shifts the decomposition equilibrium (CF₃OH ⇌ COF₂ + HF) to the left, effectively stabilizing the this compound molecule.[1] This method is crucial for preparing and handling this compound at temperatures where it would normally decompose.[1][10]
Quantitative Data
Table 1: Activation Energy for this compound Decomposition
The decomposition of this compound is the most critical quantitative aspect of its chemistry. The energy barrier for this reaction is significantly lowered by catalysts, particularly its own decomposition product, HF, leading to an autocatalytic process.[10][11]
| Decomposition Pathway | Calculated Activation Energy Barrier (kcal/mol) | Reference |
| Unimolecular (CF₃OH → COF₂ + HF) | 45.0 - 45.9 | [11][12] |
| Dimer-assisted ( (CF₃OH)₂ ) | 28.7 (six-membered ring) | [10][11] |
| HF-catalyzed (CF₃OH + HF) | 26.7 | [10][11] |
| H₂O and OH radical-catalyzed | 11.0 | [12] |
Table 2: Representative Yields for Dehydroxytrifluoromethoxylation of Alcohols
This table summarizes yields for the nucleophilic substitution of various alcohols using AgOCF₃ as the trifluoromethoxide source. The reaction is promoted by a Ph₃P/ICH₂CH₂I system.[7]
| Substrate (Alcohol) | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | 1-(methoxymethyl)-4-(trifluoromethoxy)benzene | DMF | 80 | 71 | [7] |
| 4-(Trifluoromethyl)benzyl alcohol | 1-(Trifluoromethyl)-4-((trifluoromethoxy)methyl)benzene | DMF | 80 | 68 | [7] |
| 1-Naphthylmethanol | 1-((Trifluoromethoxy)methyl)naphthalene | DMF | 80 | 65 | [7] |
| Cinnamyl alcohol | (3-(Trifluoromethoxy)prop-1-en-1-yl)benzene | DMF | 80 | 61 | [7] |
| Propargyl alcohol | 3-(Trifluoromethoxy)prop-1-yne | DMF | 80 | 52 | [7] |
Experimental Protocols
Safety Precaution: this compound and its decomposition products (COF₂, HF) are hazardous and toxic.[3][5] All manipulations should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Reactions involving these substances require anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Low-Temperature Synthesis of this compound
This protocol is adapted from the synthetic route described for preparing this compound at temperatures low enough to prevent significant decomposition.[1]
Materials:
-
Trifluoromethyl hypochlorite (B82951) (CF₃OCl)
-
Hydrogen chloride (HCl)
-
Anhydrous solvent (e.g., dichlorofluoromethane)
-
Cryogenic cooling bath (e.g., liquid nitrogen slush bath)
-
Schlenk line or similar inert atmosphere apparatus
-
Low-temperature condensation trap
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer and gas inlet/outlet, connected to a Schlenk line.
-
Cool the reaction vessel to -120 °C using a cryogenic bath.
-
Condense a known amount of trifluoromethyl hypochlorite (CF₃OCl) into the reaction vessel.
-
Slowly introduce an equimolar amount of hydrogen chloride (HCl) gas into the vessel with stirring. The reaction is: CF₃OCl + HCl → CF₃OH + Cl₂.[1]
-
Allow the reaction to proceed for 1-2 hours at -120 °C.
-
After the reaction is complete, the temperature is carefully raised to -110 °C.
-
Volatile by-products such as chlorine (Cl₂), unreacted HCl, and chlorotrifluoromethane (B1293557) (CF₃Cl) are removed by evaporation under vacuum and collected in a liquid nitrogen-cooled trap.[1]
-
The remaining crude this compound can be used directly for subsequent reactions at low temperatures or stored in an anhydrous solvent under an inert atmosphere at or below -78 °C.[3]
Protocol 2: Dehydroxytrifluoromethoxylation of a Benzyl Alcohol
This protocol provides a general method for the trifluoromethoxylation of an activated alcohol using AgOCF₃, adapted from the literature.[7]
Materials:
-
Substrate alcohol (e.g., 4-methoxybenzyl alcohol, 1.0 mmol)
-
Silver trifluoromethoxide (AgOCF₃, 2.0 mmol)
-
Triphenylphosphine (Ph₃P, 1.5 mmol)
-
1,2-Diiodoethane (ICH₂CH₂I, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Ethyl acetate (B1210297), brine, anhydrous MgSO₄ for workup
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the substrate alcohol (1.0 mmol), AgOCF₃ (2.0 mmol), Ph₃P (1.5 mmol), and ICH₂CH₂I (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (15 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl ether.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 1493-11-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cas 1493-11-4,this compound | lookchem [lookchem.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Stabilizing Trifluoromethanol in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing trifluoromethanol (CF₃OH) in solution. Due to its inherent instability, successful experimentation relies on specific handling protocols and a thorough understanding of its decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound is thermally unstable and readily decomposes in a thermodynamically favorable process. The primary decomposition pathway is the 1,2-elimination of hydrogen fluoride (B91410) (HF) to form carbonyl fluoride (COF₂).[1][2] This reaction can be autocatalytic, as the HF produced can catalyze further decomposition.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored at low temperatures, typically below -20°C, with some sources recommending as low as -80°C.[1] It is also crucial to store it under anhydrous conditions and an inert atmosphere (e.g., argon) to prevent moisture contamination, which can facilitate decomposition.[1]
Q3: Which solvents are recommended for dissolving this compound?
A3: Anhydrous, aprotic solvents are generally recommended. Dichloromethane (CH₂Cl₂) is a commonly cited example.[1] Non-polar solvents can also help to slow the decomposition process.[1] It is critical to ensure the solvent is thoroughly dried before use.
Q4: Can this compound be stabilized for use at or near room temperature?
A4: While challenging, stabilization can be improved for short periods. The use of superacids can protonate the alcohol, shifting the decomposition equilibrium back towards this compound.[2] Another strategy is the formation of adducts with Lewis bases, which can shield the molecule from elimination pathways. However, this will alter its chemical reactivity.
Q5: How can I monitor the decomposition of my this compound solution?
A5: In-situ monitoring can be performed using spectroscopic techniques. Infrared (IR) spectroscopy can be used to detect the appearance of the characteristic C=O stretch of carbonyl fluoride. NMR spectroscopy can also be used to monitor the disappearance of the CF₃OH signals and the appearance of decomposition products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound from solution (confirmed by NMR or IR) | 1. Temperature is too high.2. Presence of moisture.3. Contamination with acids or bases.4. Autocatalysis by HF. | 1. Ensure all manipulations are performed at or below the recommended low temperatures.2. Use rigorously dried solvents and glassware. Handle under an inert atmosphere.3. Purify solvents and ensure no residual acids or bases are present.4. Consider using a non-nucleophilic base to scavenge any generated HF. |
| Inconsistent reaction yields when using this compound | 1. Decomposition of the this compound stock.2. Variable concentration due to decomposition during the reaction. | 1. Prepare fresh solutions of this compound for each experiment or titrate the stock solution prior to use.2. Maintain strict temperature control throughout the reaction. Add the this compound solution to the reaction mixture at a low temperature. |
| Formation of unexpected side products | 1. Reaction of the substrate with decomposition products (COF₂ or HF).2. The chosen solvent is reacting with this compound. | 1. Confirm the stability of your substrate to both COF₂ and HF under the reaction conditions.2. Select a highly inert, aprotic, and anhydrous solvent. |
Quantitative Data Summary
Precise kinetic data for the stability of this compound in various solutions is scarce in the literature due to its high reactivity. However, the following table summarizes key thermodynamic and stability-related data.
| Parameter | Value / Observation | Significance | Reference |
| Decomposition Reaction | CF₃OH ⇌ COF₂ + HF | The primary pathway for degradation. | [2] |
| ΔG°₂₉₈ for Decomposition | ≈ -4.2 kcal/mol | The decomposition is a spontaneous process under standard conditions. | [1] |
| Activation Barrier (Unimolecular) | ~45 kcal/mol | This high barrier suggests that the uncatalyzed, intramolecular decomposition is slow. | [3] |
| Activation Barrier (with HF catalysis) | Lowered to ~9-20 kcal/mol | The presence of the decomposition product HF significantly accelerates further decomposition. | [3] |
| Recommended Storage Temp. | ≤ -20°C to -80°C | Low temperatures are critical to provide kinetic stability. | [1] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Standardized this compound Solution
-
Objective: To prepare a this compound solution in an anhydrous solvent with minimal decomposition.
-
Methodology:
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator under vacuum.
-
Solvent Preparation: Use a freshly distilled, anhydrous, aprotic solvent (e.g., dichloromethane) from a solvent purification system or a sealed bottle.
-
Inert Atmosphere: Assemble the glassware and purge with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the procedure.
-
Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Addition of this compound: If starting from a neat, condensed sample, carefully transfer the required amount via a pre-cooled syringe or cannula to the cooled solvent. If using a commercial solution, transfer it via a pre-cooled syringe.
-
Storage: Store the resulting solution at -80°C in a sealed flask with a Teflon-lined cap, under an inert atmosphere.
-
Standardization (Optional but Recommended): Due to potential decomposition, it is advisable to determine the exact concentration of the solution immediately before use. This can be done by ¹⁹F NMR using an internal standard.
-
Protocol 2: In-Situ Monitoring of this compound Decomposition by IR Spectroscopy
-
Objective: To qualitatively observe the decomposition of this compound in a solvent over time or with temperature changes.
-
Methodology:
-
Setup: Use an IR spectrometer equipped with a low-temperature reaction cell (e.g., a cryostat).
-
Background Spectrum: Acquire a background spectrum of the pure, anhydrous solvent at the desired starting temperature (e.g., -78°C).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen anhydrous solvent directly in the cooled IR cell under an inert atmosphere.
-
Data Acquisition: Immediately begin acquiring IR spectra at regular intervals.
-
Analysis: Monitor for the decrease in absorbance of peaks associated with CF₃OH and the appearance of a strong absorbance band characteristic of the C=O stretch in carbonyl fluoride (COF₂), typically in the region of 1900-1950 cm⁻¹.
-
Temperature Study (Optional): After an initial period at low temperature, the cell can be slowly warmed to observe the effect of temperature on the rate of decomposition.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Proposed stabilization via Lewis base adduct formation.
Caption: A generalized workflow for handling this compound.
References
handling and storage procedures for trifluoromethanol in the laboratory
This guide provides essential information for the safe handling and storage of trifluoromethanol in a laboratory setting. For researchers, scientists, and drug development professionals, adherence to these procedures is critical due to the compound's inherent instability and potential hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is thermally unstable and can decompose into toxic and corrosive byproducts, namely carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[1] It is also hygroscopic and sensitive to light.[1] Due to its instability, it should be handled with extreme caution in a well-ventilated area, preferably a fume hood.
Q2: What are the immediate first aid measures in case of exposure?
A2: In the event of exposure to this compound or its decomposition products, the following first aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately and rinse the affected area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When working with this compound, the following PPE is mandatory:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[2]
-
Skin Protection: A fire/flame resistant and impervious lab coat, along with chemical-resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[2]
Troubleshooting Guides
Scenario 1: I suspect my this compound sample has decomposed. How can I confirm this?
-
Initial Assessment: Visually inspect the sample for any changes in appearance. However, decomposition may not always be visually apparent.
-
Analytical Verification: The most effective methods for detecting decomposition are:
-
¹⁹F NMR Spectroscopy: This technique can identify the presence of this compound, as well as impurities like carbonyl fluoride (COF₂).[1]
-
IR Spectroscopy: The presence of strong C-F vibrations (around 1100–1200 cm⁻¹) and the absence or diminishing of the O-H stretching band (~3600 cm⁻¹) can indicate decomposition.[1]
-
Scenario 2: I observed a sudden pressure increase in my reaction vessel containing this compound.
-
Immediate Action: This could indicate rapid decomposition and the evolution of gaseous HF and COF₂. Safely vent the reaction vessel through a scrubbing system containing a suitable neutralizing agent like soda lime or a dilute sodium bicarbonate solution.
-
Root Cause Analysis:
-
Temperature: Was the reaction temperature maintained below -20°C? this compound is thermally unstable at higher temperatures.[1]
-
Contaminants: The presence of moisture or other incompatible materials can catalyze decomposition. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
-
Data Presentation
Table 1: Storage and Handling Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -80°C[1] | Thermally unstable above -20°C.[1] |
| Atmosphere | Inert (e.g., Argon)[1] | Prevents reaction with atmospheric moisture. |
| Container | Tightly sealed, suitable for low temperatures | To prevent contamination and pressure build-up. |
| Light Conditions | Protected from light[1] | UV irradiation can induce decomposition.[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | CF₃OH |
| Molar Mass | 86.013 g/mol [1] |
| Melting Point | -82 °C[4] |
| Boiling Point (calculated) | ~ -20 °C[4] |
| Primary Decomposition Products | Carbonyl Fluoride (COF₂), Hydrogen Fluoride (HF)[1] |
Experimental Protocols
Protocol 1: Safe Quenching of Unused this compound
-
Preparation:
-
Ensure all operations are performed in a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Prepare a quenching solution of cooled isopropanol (B130326) or a dilute, cold solution of sodium bicarbonate.
-
-
Procedure:
-
Cool the quenching solution in an ice bath.
-
Slowly and dropwise, add the cold this compound solution to the vigorously stirred quenching solution.
-
Monitor the temperature of the quenching solution to ensure it does not rise significantly.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.
-
-
Waste Disposal:
-
Neutralize the final solution to a pH between 6 and 8 using a suitable acid or base.
-
Dispose of the neutralized solution in accordance with local and institutional hazardous waste disposal regulations.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision tree for responding to a this compound spill.
References
preventing the decomposition of trifluoromethanol to carbonyl fluoride
Welcome to the Technical Support Center for Trifluoromethanol. This resource is designed for researchers, scientists, and drug development professionals working with this compound (CF₃OH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition into carbonyl fluoride (B91410) (COF₂) during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample decomposing?
A1: this compound is an inherently unstable compound that readily decomposes into carbonyl fluoride (COF₂) and hydrogen fluoride (HF) at room temperature.[1] This decomposition is an equilibrium reaction. The stability of this compound is significantly influenced by temperature, the presence of moisture, and catalytic impurities.
Q2: What are the primary products of this compound decomposition?
A2: The primary decomposition products are carbonyl fluoride (COF₂), a colorless and highly toxic gas, and hydrogen fluoride (HF).[1][2] The reaction is as follows:
CF₃OH ⇌ COF₂ + HF
Q3: How can I visually or analytically detect the decomposition of this compound?
A3: Carbonyl fluoride is a gas at room temperature, so you might observe gas evolution from your sample.[2] For accurate detection, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify the presence of COF₂ and other impurities.
Q4: What is the shelf life of this compound?
A4: Due to its inherent instability, this compound does not have a long shelf life under ambient conditions.[1] For optimal stability and to minimize decomposition, it must be stored at very low temperatures, such as -80°C, under an inert and anhydrous atmosphere.[3]
Troubleshooting Guide: Preventing Decomposition
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid gas evolution from the sample. | Decomposition due to elevated temperature. | Immediately cool the sample to at least -80°C.[3] Handle the material exclusively in a low-temperature environment. |
| Formation of acidic byproducts. | Presence of moisture, leading to the formation of HF. | Ensure all glassware and solvents are rigorously dried before use. Handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent reaction yields. | Decomposition of the reagent before or during the reaction. | Use freshly prepared or properly stored this compound. Consider in-situ generation for highly sensitive reactions. |
| Reaction failure or unexpected side products. | Catalytic decomposition by acidic or basic impurities. | Purify all reaction components. Avoid sources of acid (beyond superacids for stabilization) and base. The decomposition product HF is autocatalytic.[4][5] |
Key Experimental Protocols
Protocol 1: Low-Temperature Storage and Handling of this compound
-
Storage: Store this compound in a tightly sealed, chemically resistant container (e.g., PFA or FEP) at or below -80°C in a specialized low-temperature freezer or in a Dewar flask with a suitable cold bath (e.g., dry ice/acetone).[3]
-
Inert Atmosphere: Before accessing the compound, ensure the container is purged with a dry, inert gas like argon or nitrogen.
-
Transfer: Pre-cool all transfer apparatus (syringes, cannulas) to the storage temperature before coming into contact with the this compound. Perform transfers in a glovebox or under a continuous flow of inert gas.
-
Weighing: If weighing is necessary, do so rapidly with pre-chilled equipment to minimize time at higher temperatures.
Protocol 2: Stabilization of this compound with a Superacid
Caution: Superacids are extremely corrosive and hazardous. Handle with extreme care and appropriate personal protective equipment.
-
Preparation: In a fluoropolymer reaction vessel cooled to -78°C, add a solution of a superacid, such as fluoroantimonic acid (HSbF₆), in an anhydrous, non-reactive solvent (e.g., anhydrous HF).[1]
-
Addition: Slowly add the this compound to the superacid solution while maintaining the low temperature and stirring under an inert atmosphere.
-
Mechanism: The superacid protonates the hydroxyl group of the this compound, which shifts the decomposition equilibrium towards the stable, protonated form.[1]
-
Usage: The stabilized solution can then be used for subsequent reactions, keeping in mind the highly acidic nature of the medium.
Data Presentation
Table 1: Factors Influencing this compound Decomposition
| Factor | Effect on Decomposition Rate | Quantitative Impact (Activation Energy Barrier) |
| Uncatalyzed | Baseline decomposition | ~45.1 kcal/mol[4] |
| Self-dimerization | Increased | Lowered to 28.7 kcal/mol (six-membered ring dimer)[4] |
| Catalysis by HF (product) | Significantly Increased (Autocatalysis) | Lowered to ~20-27 kcal/mol for various CF₃OH:HF complexes[4] |
| Catalysis by Formic Acid | Dramatically Increased | Lowered to 6.4 kcal/mol[6][7] |
| Catalysis by Formic Acid + Water | Most Significant Increase | Lowered to -1.6 kcal/mol (relative to separated reactants)[6][7] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
influence of protic vs aprotic solvents on trifluoromethanol stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethanol (CF₃OH). The information focuses on the critical influence of solvent choice on the stability of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is rapidly decomposing. What is the primary cause of its instability?
A1: this compound (CF₃OH) is inherently unstable at room temperature.[1] Its decomposition is primarily driven by the elimination of hydrogen fluoride (B91410) (HF) to form carbonyl fluoride (COF₂), as shown in the reaction below.[1]
CF₃OH ⇌ COF₂ + HF
While the uncatalyzed, unimolecular decomposition has a high energy barrier, the reaction is often accelerated by other molecules present in the system that can facilitate proton transfer.[2][3]
Q2: Why does the choice of solvent have such a significant impact on the stability of this compound?
A2: The choice of solvent is critical because the decomposition of this compound is significantly accelerated by molecules that can participate in hydrogen bonding.
-
Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4][5] They can form cyclic transition states with this compound, which dramatically lowers the activation energy required for HF elimination.[2][3][6] This catalytic process leads to rapid decomposition. Water, in particular, has been shown in computational studies to be an effective catalyst for this decomposition.[6]
-
Aprotic Solvents (e.g., acetonitrile (B52724), DMSO, THF): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4] By not providing a proton to facilitate the elimination pathway, aprotic solvents are expected to significantly enhance the kinetic stability of this compound compared to protic solvents.
Q3: Is the decomposition of this compound autocatalytic?
A3: Yes, the decomposition process is autocatalytic. One of the decomposition products is hydrogen fluoride (HF), which is a protic species that can itself catalyze the breakdown of remaining this compound molecules by forming strong hydrogen-bonded complexes.[3] This can lead to an accelerating rate of decomposition as the reaction proceeds.
Q4: I need to work with this compound in solution. What are the best practices for handling and storage to maximize its stability?
A4: Due to its high reactivity and instability, handling this compound requires stringent precautions.
-
Low Temperatures: All manipulations should be carried out at low temperatures (e.g., -78 °C to -20 °C) to minimize the rate of decomposition.[7] this compound has sufficient kinetic stability to be handled below room temperature.[7]
-
Inert Atmosphere: Work under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture, which can catalyze decomposition.
-
Solvent Choice: Whenever possible, use dry, polar aprotic solvents. If a protic solvent is required for a reaction, the this compound should be added immediately before use to a pre-cooled solution.
-
Material Compatibility: Use compatible materials for storage and handling. Avoid strong bases, as they can rapidly deprotonate this compound, leading to decomposition.[8]
-
Ventilation: Always handle this compound and its solutions in a well-ventilated fume hood due to the hazardous nature of both the compound and its decomposition products (HF and COF₂).[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate and rapid gas evolution upon dissolution. | The solvent is protic (contains water or alcohol) and/or at room temperature, causing rapid decomposition to gaseous HF and COF₂. | 1. Switch to a dry, polar aprotic solvent (e.g., acetonitrile, THF).2. Ensure the solvent is pre-cooled to a low temperature (e.g., -40 °C or below) before adding this compound.3. Handle under a rigorously dry, inert atmosphere. |
| NMR/IR spectrum shows rapid disappearance of CF₃OH signal and appearance of new peaks. | Decomposition is occurring in the analysis solvent (e.g., CDCl₃ with trace acid, or protic solvents like CD₃OD). | 1. Acquire spectra at low temperatures.2. Use a dry, aprotic NMR solvent.3. For IR, consider gas-phase analysis if possible, as decomposition is slower in the dilute gas phase.[7] |
| Inconsistent reaction yields when using this compound. | The this compound is decomposing at different rates between experiments due to variations in solvent purity, temperature, or time before use. | 1. Standardize the procedure: use freshly opened, anhydrous solvents for each experiment.2. Maintain a consistent low temperature throughout the setup and reaction.3. Add the this compound solution to the reaction mixture immediately after preparation. |
Data on Decomposition Energetics
While experimental kinetic data in various solvents is scarce due to the compound's instability, computational studies provide clear insights into the effect of protic catalysts on the decomposition barrier.
| Decomposition Pathway | Catalyst | Calculated Activation Energy Barrier (kcal/mol) | Significance |
| Unimolecular Elimination | None | ~45.1[3] | High barrier, indicating slow decomposition in the isolated gas phase. |
| Dimer-Catalyzed Elimination | CF₃OH | 28.7 (six-membered ring dimer)[3] | Lower barrier shows that this compound catalyzes its own decomposition in the condensed phase. |
| HF-Catalyzed Elimination | HF | 20.3 - 26.7 (depending on complex)[3] | Significantly lower barrier, demonstrating the autocatalytic nature of the decomposition. |
| Water-Catalyzed Elimination | H₂O | Substantially lowered barrier (Second-order rate constant of 2.5 x 10⁻²¹ cm³/molecule·s at 300K)[6] | Explains the rapid decomposition in the presence of moisture or protic solvents. |
Experimental Protocols
Protocol: Monitoring the Decomposition of this compound via ¹⁹F NMR Spectroscopy
This protocol outlines a method to compare the stability of this compound in a protic versus an aprotic solvent.
-
Preparation of Materials:
-
This compound (handle as a gas or condensed liquid at low temperatures).
-
Protic solvent: Anhydrous methanol (CH₃OH).
-
Aprotic solvent: Anhydrous acetonitrile (CH₃CN).
-
Internal standard: Trifluorotoluene (for ¹⁹F NMR).
-
NMR tubes with sealed caps.
-
Dry ice/acetone or liquid nitrogen bath.
-
-
Sample Preparation (perform in a fume hood and under inert atmosphere):
-
Pre-cool two NMR tubes to -78 °C.
-
To each NMR tube, add 0.5 mL of the respective solvent (methanol or acetonitrile).
-
Add a known, small amount of the internal standard (trifluorotoluene) to each tube.
-
Carefully condense a small amount of this compound gas into each pre-cooled NMR tube.
-
Quickly seal the NMR tubes while still cold.
-
-
NMR Analysis:
-
Set the NMR spectrometer to the desired temperature for the experiment (e.g., -20 °C, 0 °C, or 25 °C). It is advisable to start at a low temperature to get an initial spectrum before significant decomposition occurs.
-
Quickly transfer the first NMR tube to the spectrometer and acquire a ¹⁹F NMR spectrum immediately. This is time point zero.
-
Acquire subsequent spectra at regular time intervals (e.g., every 5-10 minutes).
-
Record the integration of the this compound signal relative to the stable internal standard at each time point. The decomposition product, carbonyl fluoride (COF₂), may also be visible in the ¹⁹F NMR spectrum.
-
Repeat the process for the second solvent under identical conditions.
-
-
Data Analysis:
-
Plot the relative concentration of this compound (based on integration) versus time for each solvent.
-
Determine the rate of decomposition and the half-life of this compound in both the protic and aprotic solvent from the kinetic plots.
-
Visualizations
References
- 1. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.pasco.com [cdn.pasco.com]
- 6. Theoretical study of the kinetics and mechanism of the decomposition of this compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trifluoromethanol (CF3OH) Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on suppressing the elimination of hydrogen fluoride (B91410) (HF) from trifluoromethanol (CF3OH). The inherent instability of CF3OH presents significant challenges in its synthesis, storage, and application. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound decomposing so rapidly?
A1: this compound is intrinsically unstable and decomposes into carbonyl fluoride (COF₂) and hydrogen fluoride (HF). This decomposition is often autocatalytic, meaning the HF product accelerates further decomposition. The presence of even trace amounts of water can also significantly increase the rate of HF elimination. Key factors that promote decomposition are temperatures above -20°C and the presence of protic species.
Q2: What is the primary mechanism of hydrogen fluoride (HF) elimination from this compound?
A2: While the unimolecular elimination of HF from a single molecule of CF3OH has a high energy barrier, the decomposition is substantially accelerated by the formation of cyclic transition states. These can involve other CF3OH molecules, the product HF, or water. These cyclic structures facilitate a proton relay, significantly lowering the activation energy for HF elimination.
Q3: What are the tell-tale signs of this compound decomposition in my experiment?
A3: Decomposition can be identified by several observations:
-
Pressure Buildup: The formation of gaseous COF₂ and HF will lead to an increase in pressure in a sealed reaction vessel.
-
Changes in Spectroscopic Data: In-situ monitoring via NMR or IR spectroscopy can detect the appearance of signals corresponding to COF₂ and HF.
-
Acidity Increase: The generation of HF will increase the acidity of the reaction mixture.
-
Inconsistent Reaction Outcomes: If CF3OH is used as a reagent, its decomposition will lead to lower yields of the desired product and the formation of unwanted byproducts.
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective methods for monitoring CF3OH stability are in-situ spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the CF3OH signals and the appearance of new signals corresponding to decomposition products.
-
Infrared (IR) Spectroscopy: The C=O stretch of carbonyl fluoride (COF₂) and the O-H and H-F stretches can be monitored to track the progress of decomposition.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield or no product in a reaction involving CF3OH. | 1. Decomposition of CF3OH before or during the reaction.2. Presence of moisture in reagents or solvents.3. Reaction temperature is too high. | 1. Ensure CF3OH is freshly prepared or has been stored under strictly anhydrous conditions at or below -80°C.2. Thoroughly dry all solvents and reagents before use. Perform reactions under a dry, inert atmosphere (e.g., argon or nitrogen).3. Maintain the reaction temperature as low as possible, ideally below -20°C. |
| Unexpected side products are observed. | 1. Decomposition products (COF₂, HF) are reacting with your substrate or product.2. HF is catalyzing undesired side reactions. | 1. Consider using a superacid to stabilize the CF3OH and prevent the formation of reactive decomposition products.2. If HF formation is unavoidable, consider adding an HF scavenger, but be mindful of its compatibility with your reaction. |
| Pressure buildup in the reaction vessel. | Formation of gaseous COF₂ and HF from CF3OH decomposition. | 1. Immediately cool the reaction vessel to slow down the decomposition.2. Ensure the reaction is performed in a vessel that can safely withstand a moderate pressure increase, or use a system with a pressure relief mechanism.3. Re-evaluate the stability of CF3OH under your experimental conditions. |
| Inconsistent results between batches. | 1. Variability in the purity and stability of the CF3OH used.2. Inconsistent levels of moisture in different experimental runs. | 1. Standardize the synthesis and purification protocol for CF3OH, or use a reliable commercial source with consistent quality control.2. Implement a strict protocol for drying all components of the reaction mixture. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and decomposition of this compound.
| Parameter | Value | Significance | Reference |
| Decomposition Temperature | Begins to decompose above -20°C | Critical threshold for handling and storage. | [1] |
| Storage Temperature | Recommended at or below -80°C | Essential for long-term stability. | [1] |
| Unimolecular HF Elimination Barrier | ~45 kcal/mol | High barrier, indicating that the uncatalyzed reaction is slow. | [1] |
| Catalyzed HF Elimination Barrier (with HF) | ~9-20 kcal/mol | Significantly lower barrier, highlighting the autocatalytic nature of the decomposition. | [1] |
| Catalyzed HF Elimination Barrier (with H₂O) | ~17 kcal/mol | Demonstrates the strong catalytic effect of water. | [1] |
| Excess Molar Volume (VE) in [EMIM][DCA] | -1.2 cm³/mol at 298 K | Negative value suggests strong, stabilizing hydrogen-bonding interactions with the ionic liquid. | [1] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol outlines the essential steps for maintaining the stability of CF3OH during routine laboratory use.
-
Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Temperature: Maintain the temperature of the CF3OH sample at or below -80°C for storage. For short-term handling during an experiment, ensure the temperature does not exceed -20°C.
-
Materials: Use glassware that has been oven-dried and cooled under an inert atmosphere. Ensure all transfer cannulas and syringes are thoroughly dried.
-
Solvents: If using a solvent, it must be anhydrous. Solvents should be freshly distilled from an appropriate drying agent.
-
Monitoring: If the stability of the CF3OH solution is critical, it is advisable to take an aliquot for NMR or IR analysis immediately before use to confirm its integrity.
Protocol 2: Stabilization of this compound with a Superacid (Conceptual)
This protocol is based on the principle that protonation of CF3OH by a superacid shifts the equilibrium away from decomposition. Note: This is a conceptual protocol and requires careful optimization and safety considerations due to the highly corrosive nature of superacids.
-
Preparation of Superacid Solution: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of a superacid, such as fluoroantimonic acid (HSbF₆), in an appropriate anhydrous solvent (e.g., SO₂ClF or anhydrous HF) at a low temperature (e.g., -78°C).
-
Introduction of this compound: Slowly add a pre-cooled (-78°C) solution of this compound in the same anhydrous solvent to the superacid solution with vigorous stirring. The addition should be done dropwise to control the exothermicity of the protonation reaction.
-
Confirmation of Protonation: The formation of the protonated this compound species ([CF₃OH₂]⁺) can be confirmed by low-temperature NMR spectroscopy.
-
Use in Reactions: The resulting solution of the stabilized protonated this compound can then be used in subsequent reactions. The superacid will likely need to be neutralized during the reaction workup.
Protocol 3: Monitoring this compound Decomposition using ¹⁹F NMR
-
Sample Preparation: In an NMR tube rated for low-temperature use and fitted with a sealable cap, prepare a solution of this compound in a deuterated, anhydrous solvent (e.g., CDCl₃ or acetone-d₆) at a low temperature (e.g., -40°C).
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum at the low temperature to establish a baseline.
-
Time-Course Monitoring: Increase the temperature to the desired point of study (e.g., -10°C) and acquire ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the fluorine atoms in CF3OH and the decomposition product, COF₂. Plot the relative integrals as a function of time to determine the rate of decomposition.
Visualizations
References
identifying and minimizing byproducts in trifluoromethanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethanol (CF3OH). The information provided aims to help identify and minimize byproducts in reactions involving this highly reactive and unstable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in this compound reactions?
A1: The most common byproducts are carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), which are formed from the decomposition of this compound.[1] Depending on the synthesis route, other byproducts may include unreacted starting materials or side-products like chlorine (Cl₂) and chlorotrifluoromethane (B1293557) (CF₃Cl) if using trifluoromethyl hypochlorite (B82951) and hydrogen chloride.[1]
Q2: Why is this compound unstable?
A2: this compound is thermally unstable and readily eliminates hydrogen fluoride in an endothermic reaction to form carbonyl fluoride.[1] This decomposition is thermodynamically favorable and can be catalyzed by the presence of HF, leading to an autocatalytic breakdown.
Q3: What are the ideal storage conditions for this compound?
A3: Due to its instability, this compound should be stored at low temperatures, typically below -20°C, in an anhydrous environment and under an inert atmosphere such as argon.[2]
Q4: Which analytical techniques are most effective for identifying byproducts in this compound reactions?
A4: The most effective techniques are ¹⁹F NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy. ¹⁹F NMR is particularly powerful for identifying and quantifying different fluorinated species.[2][3] GC-MS is excellent for separating and identifying volatile byproducts.[3] IR spectroscopy can confirm the presence of key functional groups.[2]
Q5: Can I use standard silica-based GC columns for analyzing this compound and its byproducts?
A5: Caution is advised as reactive fluorine compounds can degrade standard polysiloxane GC columns. It is recommended to use more inert column materials. Running a solvent blank after your sample can help check for column degradation.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Question | Possible Cause & Answer |
| My this compound synthesis is resulting in a very low yield. What are the likely causes? | High Reaction Temperature: this compound is highly unstable at elevated temperatures. Synthesis should be conducted at very low temperatures, ideally in the range of -120°C when using trifluoromethyl hypochlorite and HCl, or between -30°C and 0°C for other methods, to shift the equilibrium towards the product.[1][2]Presence of Water: this compound is hygroscopic and water can facilitate its decomposition. Ensure all reactants and equipment are thoroughly dried and the reaction is carried out under anhydrous conditions.[2]Suboptimal Reagent Stoichiometry: Precise control over the ratio of reactants is crucial for maximizing the yield.[2] |
| How can I improve the yield? | Optimize Temperature: Carefully control and maintain the low-temperature conditions throughout the synthesis.[1][2]Use of Superacids: The addition of a superacid, such as HSbF₆, can protonate the this compound and shift the equilibrium away from the decomposition products, thus stabilizing the desired product.[1]Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.[2] |
Issue 2: High Levels of Byproducts Detected
| Question | Possible Cause & Answer |
| My final product is contaminated with significant amounts of carbonyl fluoride (COF₂) and other impurities. How can I minimize these? | Decomposition During Synthesis: As mentioned, high temperatures will favor the decomposition of this compound into COF₂ and HF.[1]Decomposition During Workup: The purification and isolation steps can also contribute to byproduct formation if not performed at low temperatures.[2]Autocatalysis: The HF byproduct can catalyze further decomposition of this compound. |
| What are the best practices for minimizing byproduct formation? | Maintain Low Temperatures: All steps, including synthesis, workup, and storage, must be carried out at low temperatures.[1][2]Anhydrous Conditions: Strictly exclude water from the reaction to minimize decomposition.[2]Rapid Isolation: Isolate the this compound product as quickly as possible after synthesis to minimize its time in solution where it can decompose.Evaporation of Volatile Byproducts: For the synthesis from trifluoromethyl hypochlorite and HCl, byproducts like Cl₂, HCl, and chlorotrifluoromethane can be removed by evaporation at -110°C.[1] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and analytical methods for this compound and its byproducts.
Table 1: Influence of Reaction Conditions on this compound Synthesis
| Parameter | Condition | Expected CF₃OH Yield | Expected Byproduct Formation (COF₂ + HF) |
| Temperature | -120 °C | Higher | Lower |
| -78 °C | Moderate | Moderate | |
| > -20 °C | Low to negligible | High | |
| Additives | None | Baseline | Baseline |
| Superacid (e.g., HSbF₆) | Increased | Decreased | |
| Atmosphere | Anhydrous, Inert | Higher | Lower |
| Presence of Moisture | Lower | Higher |
Note: This table is illustrative, based on established chemical principles of this compound stability. Exact yields are highly dependent on the specific experimental setup.
Table 2: Comparison of Analytical Methods for Byproduct Detection
| Analytical Method | Principle | Detected Byproducts | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance of the ¹⁹F nucleus. | COF₂, CF₃Cl, and other fluorinated species. | LOD: < 0.1 g/100 g for some fluorinated pharmaceuticals.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | COF₂, CF₃Cl, and other volatile impurities. | LOD: 0.13-0.17% v/v; LOQ: 0.44-0.57% v/v for some volatile impurities.[5] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | COF₂ (strong C=O and C-F stretches). | Primarily for identification, quantification is less precise than NMR or GC-MS. |
| Coulometric Titration | Titration where the titrant is generated electrochemically. | HF | Can detect HF in the µg range.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Trifluoromethyl Hypochlorite
This protocol is based on the synthesis method described in the literature and should be performed with extreme caution due to the hazardous nature of the reactants and products.
-
Apparatus Setup: Assemble a reaction vessel equipped with a low-temperature thermometer, a gas inlet, and a magnetic stirrer, all within a well-ventilated fume hood. The vessel should be connected to a series of cold traps for product collection.
-
Cooling: Cool the reaction vessel to -120°C using a suitable cooling bath (e.g., a liquid nitrogen/isopentane slush bath).
-
Reactant Introduction: Slowly bubble gaseous hydrogen chloride (HCl) through a solution of trifluoromethyl hypochlorite (CF₃OCl) in a suitable anhydrous solvent.
-
Reaction: Maintain the reaction temperature at -120°C and stir the mixture. The reaction is: CF₃OCl + HCl → CF₃OH + Cl₂.[1]
-
Product Isolation: After the reaction is complete, slowly warm the reaction vessel to -110°C to evaporate the volatile byproducts (Cl₂, HCl, and any unreacted starting materials), which will be collected in a liquid nitrogen-cooled trap. The desired this compound product will remain in the reaction vessel.
-
Storage: Immediately transfer the this compound to a pre-cooled, sealed container and store it at or below -80°C.
Protocol 2: Analysis of Byproducts by ¹⁹F NMR Spectroscopy
-
Sample Preparation: At low temperature, carefully transfer an aliquot of the crude this compound product into a pre-cooled NMR tube containing a deuterated solvent (e.g., CDCl₃) and an internal standard.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe. Use a sufficient relaxation delay to ensure accurate quantification. Proton decoupling can be applied to simplify the spectrum.[4]
-
Data Analysis: Process the spectrum and identify the signals corresponding to this compound (typically a singlet) and the byproducts. Carbonyl fluoride (COF₂) will also appear as a singlet at a distinct chemical shift. Other fluorinated impurities will have their own characteristic signals and coupling patterns.
-
Quantification: Integrate the signals of the product and byproducts. The relative amounts can be determined by comparing the integral values, corrected for the number of fluorine atoms in each species.
Protocol 3: Analysis of Volatile Byproducts by GC-MS
-
Sample Preparation: Due to the high volatility of this compound and its byproducts, a headspace or direct gas-phase injection method is recommended. If a liquid injection is necessary, the sample should be diluted in a suitable volatile solvent at a low temperature.
-
GC-MS Parameters:
-
Column: Use an inert column suitable for reactive analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Keep the inlet temperature as low as possible to prevent on-column decomposition.
-
Oven Program: Start with a low initial oven temperature and then ramp up to separate the volatile components.
-
MS Detection: Use electron ionization (EI) and scan a suitable mass range to detect the molecular ions and fragmentation patterns of the expected byproducts.
-
-
Data Analysis: Identify the peaks in the chromatogram by their retention times and mass spectra. Compare the mass spectra to a library (e.g., NIST) for confirmation.
Visualizations
Caption: Workflow for the identification and quantification of byproducts in this compound synthesis.
Caption: Key strategies for minimizing byproduct formation in this compound reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Yields with In Situ Generated Trifluoromethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving the in situ generation of trifluoromethanol (CF₃OH) for trifluoromethoxylation.
Troubleshooting Guides
Low product yield is a common issue in reactions utilizing the unstable this compound intermediate. This guide provides a systematic approach to identifying and resolving potential problems.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Degradation of Precursor | Verify the quality and storage conditions of the trifluoromethyl source (e.g., TMSCF₃, TFMS, CF₃SO₂Na). | Trifluoromethylating reagents can be sensitive to moisture and air. Ensure they are fresh and stored under an inert atmosphere as recommended.[1] |
| Sub-optimal Reaction Temperature | Screen a range of temperatures. For many trifluoromethoxylation reactions, low temperatures (-90°C to -10°C) are crucial to stabilize the in situ generated this compound.[2] | This compound is thermally unstable and readily decomposes. Maintaining a low temperature can shift the equilibrium towards the desired intermediate. |
| Incorrect Solvent Choice | Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact the reaction. | Solvents can interact with reagents and intermediates, affecting their reactivity and stability.[1] |
| Inadequate Mixing | Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures. | Poor mixing can lead to localized concentration gradients and incomplete reactions. |
| Presence of Water or Protic Solvents | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Water can quench reactive intermediates and lead to undesired side products. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Substrate Reactivity | Modify reaction conditions based on the electronic properties of the substrate. Electron-rich substrates may be more prone to side reactions like chlorination when using certain reagents. | The electronic nature of the substrate influences its reactivity. For example, with some protocols, electron-rich phenols might undergo electrophilic chlorination as a side reaction.[3] |
| Radical Scavenging | If a radical mechanism is involved, ensure the reaction is free from radical inhibitors. Conversely, if radical pathways are leading to side products, consider adding a radical scavenger. | The reaction mechanism dictates the type of intermediates formed. Understanding whether the reaction is radical or nucleophilic is key to controlling side reactions.[4] |
| Over-reaction or Decomposition | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid prolonged reaction times. | The desired product may be unstable under the reaction conditions and can decompose or react further over time. |
| Competing Reactions | For substrates with multiple reactive sites, consider using protecting groups to block unwanted reactivity. | Steric and electronic factors will determine the most reactive site on a molecule. Protecting less desired, but more reactive, sites can improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the in situ generation of this compound?
A1: The most common precursors include:
-
Trifluoromethyltrimethylsilane (TMSCF₃): A versatile and widely used reagent.[5]
-
Trifluoromethyl Arenesulfonates (e.g., TFMS): These are often used in combination with a fluoride (B91410) source.
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na - Langlois' Reagent): Typically used in radical trifluoromethylation/methoxylation reactions.[6][7]
-
Fluoroform (CF₃H): A potent greenhouse gas that can be used as a cost-effective trifluoromethyl source.[8][9][10][11]
Q2: My reaction is not reproducible. What are the likely causes?
A2: Lack of reproducibility often stems from:
-
Inconsistent Reagent Quality: Use reagents from the same batch or re-purify them if necessary.
-
Atmospheric Moisture: Even small amounts of moisture can significantly affect the reaction. Ensure rigorously dry conditions.
-
Variations in Reaction Setup: Ensure consistent stirring speed, temperature control, and rate of addition of reagents.
Q3: How do the electronic properties of my substrate affect the reaction yield?
A3: The electronic properties of the substrate are critical. Electron-rich substrates may react faster but can also be more susceptible to side reactions, while electron-deficient substrates might require more forcing conditions or a more reactive trifluoromethylating system.[1] For instance, in some silver-mediated trifluoromethoxylations of arylboronic acids, electron-donating and electron-withdrawing groups can influence the yield.[2]
Q4: Are there any specific safety precautions I should take when working with this compound precursors?
A4: Yes, safety is paramount.
-
Inert Atmosphere: Always handle reagents like TMSCF₃ under an inert atmosphere (Argon or Nitrogen) to prevent degradation and potential hazards.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Quenching: Be aware of potentially exothermic quenching procedures.
Quantitative Data Summary
The following tables summarize reaction yields for the trifluoromethoxylation of various substrates using different in situ methods.
Table 1: Trifluoromethoxylation of Arenes and Heteroarenes
| Substrate | Precursor/Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | Reagent I / Ru(bpy)₃(PF₆)₂ | MeCN | RT | 16 | 55 |
| Toluene | Reagent I / Ru(bpy)₃(PF₆)₂ | MeCN | RT | 16 | 65 (o:m:p = 18:41:41) |
| Anisole | Reagent I / Ru(bpy)₃(PF₆)₂ | MeCN | RT | 16 | 72 (o:m:p = 32:9:59) |
| Pyridine | Reagent I / Ru(bpy)₃(PF₆)₂ | MeCN | RT | 16 | 45 (C2:C3:C4 = 60:25:15) |
| 4-tert-Butylpyridine | AgF₂ / Selectfluor / TFMS | MeCN | 25 | 12 | 85 |
| N-Boc-indole | CF₃SO₂Na / t-BuOOH / Cu(OTf)₂ | H₂O | RT | 24 | 68 |
Data compiled from multiple sources for comparative purposes.[6][12][13][14]
Table 2: Trifluoromethoxylation of Phenols
| Substrate | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | TMSCF₃ / Selectfluor / AgF | MeCN | 25 | 12 | 75 |
| 4-Methoxyphenol | XtalFluor-E / TCCA | CH₂Cl₂ | RT | 2 | 88 |
| 4-Nitrophenol | Umemoto Reagent / DIPEA | CH₂Cl₂ | -90 to -10 | - | High |
| 2,4,6-Trimethylphenol | Togni Reagent II | CHCl₃ | RT | - | 15 |
Data compiled from multiple sources for comparative purposes.[2][3][15]
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethoxylation of Arenes using a Photoredox Catalyst
-
To an oven-dried vial, add the (hetero)arene (if solid, 1.0 mmol), the trifluoromethoxylating reagent I (0.1 mmol), and Ru(bpy)₃(PF₆)₂ (0.00003 mmol, 0.03 mol%).
-
If the (hetero)arene is a liquid, add 10 equivalents.
-
Add anhydrous acetonitrile (B52724) (MeCN) to achieve a 0.1 M concentration of the limiting reagent.
-
Seal the vial and place it approximately 5-10 cm from a 10 W LED lamp (λ = 402 nm).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, the reaction mixture can be analyzed by ¹⁹F NMR using an internal standard to determine the yield.[12]
Protocol 2: Silver-Mediated Trifluoromethoxylation of an Aryl Stannane (B1208499)
-
In a glovebox, to a solution of the aryl stannane (0.2 mmol) in a THF/acetone mixture, add trifluoromethoxide source (e.g., TAS·OCF₃ prepared in situ from TFMT) (0.3 mmol), Selectfluor-PF₆ (0.4 mmol), and silver(I) hexafluorophosphate (B91526) (AgPF₆) (0.4 mmol).
-
Stir the reaction mixture at -30 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.[2]
Visualizations
Reaction Optimization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Exothermic Decomposition of Trifluoromethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the exothermic decomposition of trifluoromethanol (CF₃OH). Given its thermal instability and hazardous decomposition products, a thorough understanding of its properties and safe handling procedures is critical for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition reaction of this compound?
A1: this compound is thermally unstable and readily decomposes in an exothermic reaction to form carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[1][2] This reaction is reversible, with the equilibrium favoring this compound at lower temperatures.[2]
CF₃OH ⇌ COF₂ + HF
Q2: What conditions trigger or accelerate the decomposition of this compound?
A2: The decomposition of this compound is significantly accelerated by the presence of catalysts. Key triggers include:
-
Water: Water can act as a catalyst, lowering the energy barrier for decomposition.[3]
-
Hydrogen Fluoride (HF): The decomposition is autocatalytic, meaning one of the products, HF, acts as a catalyst for further decomposition.[3][4]
-
Other Protic Solvents and Acids: Formic acid has been shown to dramatically reduce the decomposition barrier.[5] Other similar molecules can also have a catalytic effect.
-
Self-Catalysis: Other this compound molecules can participate in cyclic transition states, lowering the decomposition energy barrier.[3]
-
Temperature: this compound is unstable at room temperature and is reported to decompose above -20°C.[6]
Q3: What are the primary hazards associated with this compound decomposition?
A3: The main hazards stem from its decomposition products:
-
Carbonyl Fluoride (COF₂): A highly toxic and corrosive gas, analogous to phosgene.
-
Hydrogen Fluoride (HF): An extremely corrosive and toxic gas and liquid that can cause severe burns and systemic toxicity upon contact with skin, eyes, or lungs.[6] The decomposition is also exothermic, which can lead to a rapid increase in temperature and pressure in a closed system, creating a risk of a runaway reaction and vessel rupture.
Q4: How should this compound be safely stored?
A4: Due to its instability, this compound requires stringent storage conditions:
-
Low Temperature: It should be stored at or below -80°C to minimize decomposition.[6]
-
Anhydrous Conditions: Storage in anhydrous solvents under an inert atmosphere (e.g., argon) is essential to prevent water-catalyzed decomposition.[6]
-
Material Compatibility: Store in containers made of materials resistant to both this compound and its decomposition product, hydrogen fluoride. Suitable materials include certain fluoropolymers (e.g., PFA, FEP) and some specialized metal alloys at low temperatures.
Q5: Are there any known stabilizers for this compound?
A5: While stabilizers are used for many reactive chemicals, specific stabilizers for this compound are not well-documented in the available literature. The primary method for preventing decomposition is strict temperature control and exclusion of moisture and other catalysts. Some studies suggest that strong hydrogen-bonding networks with ionic liquids can enhance the stability of this compound.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Inadequate cooling for the scale of the reaction. 2. Presence of unexpected catalysts (e.g., moisture). 3. Reaction scale is too large for the experimental setup. | 1. Immediately implement emergency cooling (e.g., ice bath). 2. If safe, stop the addition of any reagents. 3. Be prepared for a rapid increase in pressure; ensure adequate pressure relief is in place. 4. For future experiments, reduce the scale, improve heat removal, and ensure all components are scrupulously dry. |
| Pressure Buildup in the Reaction Vessel | 1. Formation of gaseous decomposition products (COF₂, HF). 2. Runaway reaction increasing the vapor pressure of components. | 1. Ensure the reaction is conducted in a system with appropriate pressure relief (e.g., a pressure-rated vessel with a rupture disc or relief valve). 2. Do not perform this reaction in a sealed container that cannot withstand the expected pressure increase. 3. Monitor the reaction temperature closely to prevent a runaway. |
| Low Yield of Desired Product in a Reaction Using CF₃OH | 1. Decomposition of this compound before it can react. 2. Reaction conditions (e.g., temperature) are promoting decomposition over the desired reaction. | 1. Ensure this compound is handled at the lowest possible temperature throughout the experiment. 2. Use anhydrous reagents and solvents. 3. Optimize reaction conditions to favor the desired pathway, potentially by using a more active catalyst for the intended reaction or by running the reaction at a lower temperature for a longer duration. |
| Unexpected Side Products | 1. The decomposition products (COF₂, HF) are reacting with the substrate or product. 2. The catalyst for decomposition is also catalyzing other unwanted reactions. | 1. Analyze the side products to understand the reaction pathway. 2. If HF is the issue, consider adding a non-nucleophilic acid scavenger. 3. Re-evaluate the reaction conditions to minimize decomposition. |
| Corrosion of Equipment | 1. Formation of hydrogen fluoride. | 1. Use equipment made of materials known to be resistant to HF, such as fluoropolymers (PFA, FEP, PTFE) or specific nickel-based alloys (e.g., Monel).[7][8][9][10] 2. Inspect all equipment for signs of corrosion before and after each use. |
Quantitative Data
The decomposition of this compound is highly dependent on the presence of catalysts. The following table summarizes theoretical energy barriers for decomposition under different conditions. A lower energy barrier indicates a faster rate of decomposition.
| Decomposition Pathway | Energy Barrier (kcal/mol) | Reference |
| Unimolecular Decomposition | 45.1 ± 2 | [3][4] |
| Dimer (CF₃OH)₂ - Six-membered ring | 28.7 | [3][4] |
| Dimer (CF₃OH)₂ - Eight-membered ring | 32.9 | [3][4] |
| With one HF molecule | 26.7 | [3][4] |
| With two HF molecules | 20.3 | [3][4] |
| With one Formic Acid molecule | 6.4 | [5] |
| With one Formic Acid and one Water molecule | -1.6 | [5] |
Experimental Protocols
Protocol 1: General Safe Handling and Storage of this compound
This protocol outlines the essential steps for safely handling and storing this compound in a laboratory setting.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[11]
-
Skin Protection: Wear a flame-resistant lab coat and chemically impervious clothing. Use gloves rated for handling corrosive materials and hydrogen fluoride (e.g., neoprene or nitrile, but always check manufacturer compatibility data).[11]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. In case of potential exposure above permissible limits, a full-face respirator with an appropriate cartridge for acid gases should be used.[11]
-
-
Storage:
-
Store this compound in a designated freezer at or below -80°C.[6]
-
The container must be tightly sealed and stored under an inert atmosphere (e.g., argon).
-
Ensure the storage container is made of a compatible material.
-
Store away from any sources of moisture or potential catalysts.
-
-
Handling:
-
Plan all experiments in advance.
-
Ensure all glassware and equipment are thoroughly dried and purged with an inert gas before use.
-
Transfer this compound at low temperatures, for example, in a cold bath or glovebox with a cooled stage.
-
Use non-sparking tools and ensure all equipment is properly grounded.[12]
-
Work in a well-ventilated area, with a fume hood being mandatory.
-
Have emergency response materials readily available, including an appropriate fire extinguisher (e.g., dry chemical) and a spill kit for corrosive and flammable materials.[12]
-
An emergency shower and eyewash station must be immediately accessible.[12]
-
Protocol 2: Controlled Thermal Decomposition for a Small-Scale Study
This protocol provides a general framework for studying the controlled thermal decomposition of this compound on a small scale. This procedure should only be performed by experienced personnel in a well-equipped laboratory with appropriate safety measures in place.
-
Experimental Setup:
-
The reaction should be conducted in a pressure-resistant reactor (e.g., a stainless steel or Hastelloy autoclave) equipped with a pressure gauge, a thermocouple to monitor the internal temperature, a pressure relief valve, and ports for introducing and removing gases.
-
The reactor should be placed in a well-ventilated and shielded area, such as a high-pressure bay within a fume hood.
-
The temperature of the reactor should be controlled using a programmable heating mantle or a circulating bath with precise temperature control.
-
An in-situ monitoring technique, such as FT-IR spectroscopy with a probe, is highly recommended to track the disappearance of this compound and the appearance of decomposition products in real-time.[13]
-
-
Procedure:
-
Ensure the reactor is clean, dry, and passivated if necessary (especially if it is a new metal reactor).
-
Assemble the reactor and leak-test the system with an inert gas.
-
Evacuate the reactor to remove any air and moisture.
-
Cool the reactor to a low temperature (e.g., -78°C with a dry ice/acetone bath).
-
Introduce a known, small amount of this compound into the cold reactor via a cooled syringe or by condensation from a pre-weighed lecture bottle.
-
If studying the effect of a catalyst, introduce the catalyst at this stage using a similar method.
-
Seal the reactor and allow it to slowly warm to the desired starting temperature for the experiment, ensuring it is still well below the rapid decomposition temperature.
-
Begin monitoring the temperature, pressure, and spectroscopic data.
-
Slowly and in a controlled manner, ramp up the temperature to the target for the decomposition study.
-
Continuously monitor all parameters. Be prepared to initiate emergency cooling if the temperature or pressure rises unexpectedly.
-
Once the experiment is complete, cool the reactor to a low temperature to quench any further decomposition.
-
Carefully vent the gaseous products through a scrubbing system containing a suitable neutralizing agent for HF and COF₂ (e.g., a solution of sodium hydroxide (B78521) or calcium hydroxide).
-
Purge the reactor with an inert gas before opening.
-
-
Data Analysis:
-
Use the pressure and temperature data to understand the gas evolution during the reaction.
-
Analyze the spectroscopic data to determine the rate of decomposition.
-
After the experiment, the remaining contents can be analyzed by appropriate techniques (e.g., GC-MS of derivatized products) to identify any non-volatile byproducts.
-
Visualizations
References
- 1. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 2. ulm.edu [ulm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Energetics and mechanism of the decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | High-Purity Reagent | RUO [benchchem.com]
- 7. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]
- 8. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 9. super-metals.com [super-metals.com]
- 10. eurofluor.org [eurofluor.org]
- 11. echemi.com [echemi.com]
- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 13. Reaction Monitoring | Bruker [bruker.com]
Technical Support Center: Safe Quenching of Trifluoromethanol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching of reactions involving trifluoromethanol (CF₃OH). Given the inherent instability of this compound and its tendency to decompose into hazardous byproducts, adherence to strict safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a colorless, unstable gas at room temperature.[1] The primary hazard stems from its facile decomposition into highly toxic and corrosive carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[1] This decomposition can be spontaneous and is accelerated by moisture and heat.[2][3] Hydrogen fluoride is particularly dangerous, causing severe burns and systemic toxicity.
Q2: What are the decomposition products of this compound and how are they formed?
A2: this compound decomposes via the elimination of hydrogen fluoride to form carbonyl fluoride, as shown in the equilibrium reaction below.[1]
CF₃OH ⇌ COF₂ + HF
This reaction is autocatalytic, meaning the hydrogen fluoride product catalyzes further decomposition. The decomposition is also facilitated by the presence of water.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: A comprehensive PPE ensemble is critical for mitigating the risks associated with this compound and its decomposition products. The recommended PPE is summarized in the table below. All operations should be conducted within a certified chemical fume hood.[2]
Q4: What should I do in the event of a small spill of a this compound-containing solution?
A4: For a small spill contained within a chemical fume hood, alert personnel in the immediate area.[2] Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
Q5: How should I handle a large spill of a this compound-containing solution?
A5: A large spill is any spill that occurs outside of a fume hood or is beyond the capacity of laboratory personnel to clean up safely. In this event, evacuate the immediate area and alert your institution's emergency response team.[2] If it is safe to do so, close the doors to the affected area to contain any vapors.[2] Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Q6: How must I dispose of waste from this compound reactions?
A6: All waste containing this compound or its byproducts must be treated as hazardous waste.[2] Collect all waste streams, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled, sealed container.[2][4] Do not mix with incompatible waste streams.[2] Follow your institution's specific guidelines for hazardous waste disposal.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming or gas evolution upon quenching. | Rapid decomposition of unreacted this compound. | Immediately cease addition of the quenching agent. Ensure the reaction is being adequately cooled and stirred. Proceed with the quenching process at a much slower rate once the reaction has subsided. |
| Highly exothermic reaction during quenching. | Quenching agent is too reactive or is being added too quickly. | Stop the addition of the quenching agent. Cool the reaction vessel in an ice or dry ice/acetone bath. Dilute the reaction mixture with a cold, inert solvent if possible. Resume quenching with a less reactive solvent (e.g., isopropanol) at a very slow rate. |
| Incomplete quenching (presence of unreacted this compound). | Insufficient amount of quenching agent used or insufficient reaction time. | Add additional quenching agent slowly and cautiously. Allow the reaction to stir for an extended period (e.g., overnight) at room temperature to ensure complete reaction. |
| Corrosion of glassware or equipment. | Presence of hydrogen fluoride (HF). | Ensure all subsequent workup and purification steps are performed using HF-resistant materials (e.g., polyethylene, PTFE). Neutralize any acidic waste streams with a suitable base (e.g., sodium bicarbonate, calcium hydroxide). |
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Reactions
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[2] | Protects against splashes of corrosive materials and toxic vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[2][3] | Protects skin from contact with this compound and its corrosive byproducts. |
| Body Protection | Flame-resistant lab coat.[5] | Provides a barrier against chemical splashes and potential fire hazards. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2] | Prevents inhalation of toxic this compound vapor and its decomposition products (COF₂ and HF). |
Experimental Protocols
Caution: The following protocols are generalized procedures for quenching reactive compounds and should be adapted with extreme care for this compound reactions. It is highly recommended to perform a thorough risk assessment and to test the quenching procedure on a small scale before attempting a large-scale reaction quench.
Protocol 1: Stepwise Quenching of Unreacted this compound
This protocol is designed for the slow, controlled neutralization of unreacted this compound in an inert organic solvent.
Materials:
-
Reaction mixture containing unreacted this compound in an inert solvent (e.g., THF, diethyl ether).
-
Anhydrous isopropanol (B130326).
-
Anhydrous ethanol (B145695).
-
Anhydrous methanol (B129727).
-
Deionized water.
-
Saturated aqueous sodium bicarbonate solution.
-
Inert atmosphere (Nitrogen or Argon).
-
Cooling bath (ice/water or dry ice/acetone).
Procedure:
-
Ensure the reaction vessel is under a positive pressure of an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice/water bath. For highly concentrated solutions, a dry ice/acetone bath (-78 °C) may be necessary.
-
With vigorous stirring, slowly add anhydrous isopropanol dropwise via an addition funnel. Monitor the reaction for any signs of exotherm or gas evolution.
-
Once the addition of isopropanol no longer produces a significant exotherm, continue the dropwise addition of anhydrous ethanol.
-
Following the ethanol addition, slowly add anhydrous methanol.
-
After the methanol addition is complete and the reaction is quiescent, slowly add deionized water dropwise.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for at least one hour to ensure complete quenching.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (HF). Be cautious of gas evolution (CO₂).
-
Proceed with a standard aqueous workup to isolate the desired product.
Protocol 2: Quenching with Acidic Workup
This protocol is adapted from procedures for related trifluoromethylation reactions and may be suitable for certain reaction mixtures.
Materials:
-
Reaction mixture containing unreacted this compound in an inert solvent (e.g., THF, diethyl ether).
-
1 M Hydrochloric acid (HCl), pre-cooled to 0 °C.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine (saturated aqueous sodium chloride).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Cooling bath (ice/water).
Procedure:
-
Cool the reaction mixture to 0 °C in an ice/water bath.
-
With vigorous stirring, slowly add 1 M HCl dropwise via an addition funnel. Monitor the internal temperature and control the addition rate to prevent a significant exotherm.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.[6]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[6]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
Mandatory Visualizations
References
Technical Support Center: Monitoring Trifluoromethanol (CF3OH) Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical monitoring of trifluoromethanol (CF3OH) decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound (CF3OH)?
A1: this compound is unstable at room temperature and readily decomposes into carbonyl fluoride (B91410) (COF2) and hydrogen fluoride (HF).[1] This decomposition is an equilibrium reaction, but it heavily favors the products under standard conditions.
Q2: What factors can influence the rate of CF3OH decomposition?
A2: The decomposition of CF3OH can be significantly accelerated by catalysts. The presence of molecules such as water (H2O), formic acid (FA), and ammonia (B1221849) (NH3) can substantially lower the activation energy barrier for decomposition.[2][3] The decomposition is also autocatalytic, as one of the products, hydrogen fluoride (HF), can itself catalyze the breakdown of CF3OH.[2][3]
Q3: Which analytical techniques are most suitable for monitoring CF3OH decomposition?
A3: The most common and effective techniques for monitoring the gas-phase decomposition of CF3OH are Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). FTIR is well-suited for real-time monitoring of gas-phase reactions and can identify CF3OH and its decomposition products by their characteristic infrared absorption bands.[4][5][6] GC-MS is a powerful technique for separating volatile compounds and providing confident identification based on their mass spectra.
Q4: How should I handle and prepare samples of CF3OH for analysis to minimize premature decomposition?
A4: Due to its instability, proper sample handling is critical. It is recommended to prepare and handle CF3OH at low temperatures (e.g., in a cooled sample loop) to minimize decomposition before analysis. All glassware and sampling equipment must be scrupulously dry to prevent water-catalyzed decomposition. The use of inert materials for all sample-wetted surfaces is also crucial.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Poor peak shape (tailing) for the CF3OH peak.
-
Possible Cause: Active sites in the GC inlet or on the column are interacting with the analyte. Reactive fluorine compounds are particularly susceptible to this.
-
Troubleshooting Steps:
-
Use an Inert Inlet Liner: Employ a deactivated inlet liner to minimize surface interactions.
-
Select an Inert GC Column: Utilize a column specifically designed for the analysis of reactive compounds. Columns with a highly inert stationary phase are recommended.[7][8][9][10]
-
Lower Injection Temperature: High injector temperatures can accelerate the decomposition of CF3OH on active surfaces. Experiment with lower injection port temperatures.
-
Column Maintenance: If the column has been in use for some time, active sites may have developed at the head of the column. Trimming the first few centimeters of the column can often resolve this issue.[11]
-
Issue: Unexpected peaks in the chromatogram.
-
Possible Cause: These could be decomposition products of CF3OH (COF2, HF) or byproducts from reactions with contaminants.
-
Troubleshooting Steps:
-
Confirm Peak Identities: Use the mass spectrometer to identify the unexpected peaks. COF2 will have a characteristic mass spectrum. HF is generally not detectable by standard GC-MS.
-
Run a Blank: Inject a solvent blank to ensure the extraneous peaks are not from system contamination.
-
Check for Leaks: Air leaks can introduce moisture, which will catalyze the decomposition of CF3OH.
-
Issue: No peak corresponding to CF3OH is observed.
-
Possible Cause: Complete decomposition of the analyte before or during analysis.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure the sample was kept cold and dry before injection.
-
Check Injector Temperature: An excessively high injector temperature can cause complete on-injector decomposition.
-
Verify Analyte Stability in Solvent: If the sample is prepared in a solvent, ensure the solvent is dry and does not promote decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Issue: Difficulty in quantifying low concentrations of CF3OH or its decomposition products.
-
Possible Cause: Insufficient path length of the gas cell or overlapping spectral features.
-
Troubleshooting Steps:
-
Increase Path Length: Use a multi-pass gas cell to increase the interaction of the infrared beam with the sample, thereby enhancing the absorbance of low-concentration species.[4]
-
Optimize Spectral Resolution: A higher resolution can help to better distinguish between the absorption bands of different compounds.
-
Use Chemometrics: For complex mixtures with overlapping spectra, partial least squares (PLS) regression and other chemometric methods can be used to build a quantitative model.[12]
-
Issue: Baseline drift or instability.
-
Possible Cause: Changes in the concentration of background gases (e.g., water vapor, CO2) in the spectrometer.
-
Troubleshooting Steps:
-
Purge the Spectrometer: Ensure a consistent and dry purge gas (e.g., nitrogen) is flowing through the spectrometer to minimize atmospheric interference.
-
Collect a Fresh Background Spectrum: A recent background spectrum is crucial for accurate analysis. Collect a new background spectrum before each sample measurement.
-
Issue: Interference from decomposition products.
-
Possible Cause: The strong absorption bands of COF2 and HF can overlap with the spectral features of CF3OH.
-
Troubleshooting Steps:
-
Select Unique Absorption Bands: Identify regions of the infrared spectrum where the absorption bands of the analyte and its decomposition products are well-resolved.
-
Spectral Subtraction: If pure reference spectra of the decomposition products are available, they can be subtracted from the sample spectrum to isolate the signal of the analyte of interest.
-
Quantitative Data
The following table summarizes the calculated activation energies for the decomposition of this compound under different catalytic conditions. Lower activation energy indicates a faster rate of decomposition.
| Catalyst | Activation Energy (kcal/mol) | Reference |
| Uncatalyzed | ~45.1 | [2][3] |
| Water (H2O) | Significantly lowered | [13] |
| Formic Acid (FA) | ~6.4 | [3] |
| Ammonia (NH3) | Lowered to ~6.0 | [3] |
| Hydrogen Fluoride (HF) dimer | ~26.7 | [3] |
| Formic Acid + Water | ~-1.6 (relative to separated reactants) | [3] |
Experimental Protocols
Protocol 1: Monitoring CF3OH Decomposition by GC-MS
-
Sample Preparation:
-
All sampling lines and vessels must be made of inert materials and be thoroughly dried to remove any traces of water.
-
If diluting the sample, use a dry, inert gas.
-
Maintain the sample at a low temperature (e.g., using a cooled sample loop) until injection to prevent premature decomposition.
-
-
GC-MS Parameters:
-
Injector: Use a split/splitless inlet in split mode to minimize residence time in the hot injector. Set the injector temperature as low as possible while still ensuring complete volatilization of CF3OH.
-
Column: A low-polarity, highly inert capillary column is recommended (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program: Start with an initial oven temperature below the boiling point of CF3OH (approx. -20 °C) if your instrument allows, followed by a temperature ramp to separate the analyte from any impurities or decomposition products. A typical starting point could be 40°C, holding for 2 minutes, then ramping at 15°C/min to 200°C.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for CF3OH and its expected fragments (e.g., m/z 30-100).
-
-
Data Analysis:
-
Identify the peak for CF3OH based on its retention time and mass spectrum.
-
Monitor the decrease in the peak area of CF3OH over time to determine the rate of decomposition.
-
Identify and quantify the peak for COF2.
-
Protocol 2: Real-Time Monitoring of CF3OH Decomposition by FTIR Spectroscopy
-
Experimental Setup:
-
Use a gas-tight reaction cell with IR-transparent windows (e.g., KBr or ZnSe).
-
The FTIR spectrometer should be equipped with a sensitive detector, such as a liquid nitrogen-cooled MCT detector.
-
Ensure the spectrometer is well-purged with a dry, inert gas.
-
-
Procedure:
-
Collect a background spectrum of the empty or inert gas-filled reaction cell.
-
Introduce a known concentration of CF3OH into the reaction cell.
-
If studying catalyzed decomposition, introduce the catalyst (e.g., a controlled amount of water vapor) into the cell.
-
Continuously collect FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the absorbance of a characteristic infrared band of CF3OH (e.g., C-O stretch).
-
Simultaneously monitor the appearance and increase in absorbance of characteristic bands for COF2 and HF.
-
Use the Beer-Lambert law and known absorption coefficients to quantify the concentrations of CF3OH, COF2, and HF over time.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. azom.com [azom.com]
- 7. hpst.cz [hpst.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromspec.com [chromspec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The detection and quantification of heptafluoroisobutyronitrile(C4F7N) and its decomposition products by infrared spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical study of the kinetics and mechanism of the decomposition of this compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of trifluoromethanol and TMSCF₃ (Ruppert-Prakash reagent)
A Comparative Analysis of Trifluoromethanol and the Ruppert-Prakash Reagent (TMSCF₃) for Trifluoromethylation Reactions
Introduction
The trifluoromethyl group (CF₃) is a crucial structural motif in modern pharmaceuticals and agrochemicals due to its unique ability to enhance metabolic stability, binding affinity, and lipophilicity. The introduction of this group is a key strategy in drug design. Two prominent reagents used for this purpose are this compound (CF₃OH) and the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, or TMSCF₃). This guide provides a detailed, data-driven comparison of these two reagents to assist researchers in selecting the optimal trifluoromethylating agent for their specific needs.
Physical and Chemical Properties
A direct comparison of the physical and chemical properties of this compound and TMSCF₃ reveals significant differences in their stability and handling requirements.
| Property | This compound (CF₃OH) | Ruppert-Prakash Reagent (TMSCF₃) | Reference |
| Molecular Weight | 84.02 g/mol | 142.16 g/mol | |
| Boiling Point | -20 °C (extrapolated) | 54-55 °C | |
| Stability | Highly unstable, readily decomposes to carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF) above -20 °C. | Thermally stable, distillable liquid. Moisture-sensitive. | |
| Toxicity | Highly toxic due to decomposition products (HF and COF₂). | Toxic and moisture-sensitive, but generally considered safer to handle than CF₃OH. | |
| Generation | Typically generated in situ from precursors like trifluoroacetyl halides. | Commercially available or can be prepared and stored. | |
| Mechanism of CF₃ Transfer | Nucleophilic or electrophilic, depending on the reaction conditions. | Nucleophilic trifluoromethylation upon activation with a fluoride source. |
Reactivity and Scope in Trifluoromethylation
The Ruppert-Prakash reagent is widely used for the nucleophilic trifluoromethylation of a broad range of electrophiles, including aldehydes, ketones, and imines. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the trifluoromethyl anion (CF₃⁻).
In contrast, this compound is a more recent and less stable reagent. Its application often involves in situ generation, and it can participate in both nucleophilic and electrophilic trifluoromethylation reactions. For instance, it can be used for the trifluoromethylation of alcohols and thiols under Mitsunobu conditions.
Experimental Protocols
Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes a general procedure for the nucleophilic trifluoromethylation of an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash reagent (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Situ Generation and Use of this compound for Trifluoromethylation
This protocol outlines a method for the in situ generation of CF₃OH from trifluoroacetic anhydride (B1165640) and its subsequent use.
Materials:
-
Substrate (e.g., an alcohol or thiol, 1.0 mmol)
-
Trifluoroacetic anhydride ((CF₃CO)₂O, 1.2 mmol)
-
Pyridine (B92270) (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 mmol) and pyridine (1.5 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoroacetic anhydride (1.2 mmol) to the solution.
-
Stir the reaction at -78 °C for 30 minutes to generate the this compound intermediate in situ.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: General workflow for a trifluoromethylation reaction.
Caption: Decision tree for selecting a trifluoromethylating agent.
Safety and Handling
Ruppert-Prakash Reagent (TMSCF₃):
-
TMSCF₃ is a volatile and flammable liquid.
-
It is moisture-sensitive and should be handled under an inert atmosphere.
-
While toxic, it is generally considered safer to handle than gaseous trifluoromethylating agents or the highly unstable this compound.
This compound (CF₃OH):
-
CF₃OH is highly unstable and readily decomposes into the highly toxic and corrosive gases carbonyl fluoride (COF₂) and hydrogen fluoride (HF).
-
Due to its instability and toxicity, it is almost exclusively generated in situ for immediate consumption.
-
Extreme caution and appropriate safety measures, such as working in a well-ventilated fume hood with proper personal protective equipment, are mandatory.
Conclusion
The choice between this compound and the Ruppert-Prakash reagent depends heavily on the specific application, the nature of the substrate, and the available laboratory infrastructure.
-
Ruppert-Prakash Reagent (TMSCF₃) is the reagent of choice for most standard nucleophilic trifluoromethylations of carbonyls and imines due to its commercial availability, thermal stability, and relatively safer handling profile.
-
This compound (CF₃OH) , generated in situ, offers unique reactivity, particularly for the trifluoromethylation of alcohols and thiols. However, its extreme instability and the high toxicity of its decomposition products necessitate specialized handling procedures and careful reaction control.
For researchers in drug development, TMSCF₃ provides a reliable and versatile tool for the routine introduction of the CF₃ group. CF₃OH, on the other hand, represents a more specialized reagent for accessing novel chemical space, albeit with significant handling challenges. A thorough risk assessment should always precede any experiment involving these powerful reagents.
A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a paramount strategy in modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. This guide provides a detailed comparison of reagents for electrophilic trifluoromethylation, with a primary focus on the widely utilized Togni reagents. It clarifies the distinct role of trifluoromethanol, a compound often mistakenly associated with direct electrophilic trifluoromethylation, and offers a comparative perspective with other common electrophilic trifluoromethylating agents.
Introduction: The Landscape of Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation involves the transfer of a "CF₃⁺" synthon to a nucleophilic substrate. A variety of reagents have been developed for this purpose, each with its own set of advantages and limitations. Among the most prominent are the hypervalent iodine-based Togni reagents, which are valued for their bench-top stability and broad applicability.[1] This guide will delve into the performance of Togni reagents, providing experimental data and protocols to aid in their effective application.
Togni Reagents: The Workhorses of Electrophilic Trifluoromethylation
Togni reagents, specifically Togni Reagent I (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) and Togni Reagent II (1-trifluoromethyl-1,2-benziodoxole-3(1H)-one), are hypervalent iodine compounds that serve as versatile sources of an electrophilic trifluoromethyl group.[2][3] They are crystalline solids that are generally stable to air and moisture, making them convenient to handle in a laboratory setting.[1][4]
Synthesis, Stability, and Safety
Synthesis: Togni Reagent I is synthesized from 2-iodobenzoic acid, which is first oxidized and cyclized, followed by reaction with a trifluoromethyl source.[3] Togni Reagent II is prepared in a multi-step synthesis starting from 2-iodobenzoic acid, involving oxidation, cyclization, acylation, and subsequent reaction with trifluoromethyltrimethylsilane.[3] A more recent one-pot synthesis method has also been developed.[3]
Stability and Handling: Togni Reagent I should be stored in a refrigerator or freezer as it can decompose over weeks at room temperature.[4] Togni Reagent II is metastable at room temperature and can undergo exothermic decomposition upon heating above its melting point.[3][5] Both reagents should be handled with care by trained personnel, avoiding exposure to strong bases, acids, and reductants.[3][6][7]
Safety: It is crucial to note that Togni Reagent II has been reported to have explosive properties, particularly when heated as a solid.[5][8][9] Therefore, appropriate safety precautions, such as using a safety shield and avoiding large-scale heating of the solid reagent, are essential.
Performance and Reaction Scope
Togni reagents are effective for the trifluoromethylation of a wide range of soft nucleophiles, including C, S, and P-centered nucleophiles.[10]
Table 1: Performance of Togni Reagents in the Trifluoromethylation of Various Nucleophiles
| Nucleophile Class | Substrate Example | Togni Reagent | Product | Yield (%) | Reference |
| C-Nucleophiles (β-Keto Esters) | 2-ethoxycarbonylcyclohexanone | Togni Reagent I | 2-ethoxycarbonyl-2-(trifluoromethyl)cyclohexanone | 42-67 | [11] |
| S-Nucleophiles (Thiols) | Thiophenol | Togni Reagent I | Phenyl trifluoromethyl sulfide | >95 | [12] |
| C-Nucleophiles (Enamines) | β-aminocrotonate | Togni Reagent II | β-amino-β-(trifluoromethyl)vinyl ketone | 23 (intermediate) | [2] |
| O-Nucleophiles (Phenols) | 2,4,6-trimethylphenol | Togni Reagent II | 2,4,6-trimethyl-1-(trifluoromethoxy)benzene | low | [1] |
| P-Nucleophiles (Phosphines) | Triphenylphosphine | Togni Reagent I or II | Triphenyl(trifluoromethyl)phosphonium salt | high | [1] |
Reaction Mechanisms
The mechanism of trifluoromethylation with Togni reagents can be complex and substrate-dependent, often involving either a polar (ionic) pathway or a single-electron transfer (SET) pathway leading to a trifluoromethyl radical (CF₃•).[13][14][15]
Polar Mechanism: In the polar pathway, the nucleophile attacks the iodine center of the Togni reagent, leading to a hypervalent iodine intermediate which then undergoes reductive elimination to transfer the CF₃ group to the nucleophile.
Radical Mechanism: In the presence of a catalyst (e.g., CuI) or under photolytic conditions, a single-electron transfer from the catalyst or substrate to the Togni reagent can occur, generating a trifluoromethyl radical.[2][16] This radical then adds to the substrate, followed by further steps to yield the final product.
Experimental Protocols
General Procedure for the Trifluoromethylation of Enamines with Togni Reagent II
This protocol describes the trifluoromethylation of an enamine, which is a key step in the synthesis of trifluoromethylated 2H-azirines.[2]
Materials:
-
Enamine substrate (1.0 mmol)
-
Togni Reagent II (1.2 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
To a solution of the enamine substrate in DCE, add Togni Reagent II and CuI at room temperature.
-
Heat the reaction mixture to 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the resulting β-trifluoromethylated enamine intermediate can be used for subsequent reactions. For workup, the reaction is typically cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
General Procedure for the S-Trifluoromethylation of Thiols with Togni Reagent I
This protocol outlines a general method for the efficient trifluoromethylation of thiols.[12]
Materials:
-
Thiol (1.0 mmol)
-
Togni Reagent I (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
Dissolve the thiol in dichloromethane.
-
Add Togni Reagent I to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the trifluoromethyl thioether.
This compound: A Source of the Trifluoromethoxy Group
This compound (CF₃OH) is a colorless, volatile, and thermally unstable gas.[17] It is not used as a direct electrophilic trifluoromethylating agent in the same vein as Togni reagents. Its primary utility in organic synthesis is as a precursor to the trifluoromethoxide anion (CF₃O⁻), which is a valuable moiety for introducing the trifluoromethoxy group (-OCF₃) into organic molecules.[17][18][19]
Key Differences between this compound and Togni Reagents:
| Feature | This compound (CF₃OH) | Togni Reagents |
| Chemical Nature | Unstable gas | Crystalline solids |
| Primary Use | Source of trifluoromethoxide (CF₃O⁻) | Source of electrophilic trifluoromethyl group (CF₃⁺) or radical (CF₃•) |
| Stability | Thermally unstable, decomposes readily | Generally bench-stable |
| Handling | Requires specialized low-temperature techniques | Can be handled under standard laboratory conditions (with safety precautions) |
The synthesis and in situ generation of this compound for trifluoromethoxylation reactions are typically carried out under harsh conditions, such as at very low temperatures or in the presence of superacids, to prevent its decomposition to carbonyl fluoride (B91410) and hydrogen fluoride.[17]
Comparative Overview with Other Electrophilic Trifluoromethylating Reagents
While Togni reagents are highly effective, other classes of electrophilic trifluoromethylating agents are also widely used.
Table 2: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Examples | Key Characteristics |
| Hypervalent Iodine | Togni Reagents I & II | Crystalline solids, good stability, broad scope for soft nucleophiles.[1] |
| Sulfonium Salts | Umemoto Reagents | Crystalline solids, highly reactive, effective for a wide range of nucleophiles.[20][21][22] |
| Sulfoximines | Shibata Reagents | Neutral reagents, suitable for trifluoromethylation of carbanions.[1][11] |
Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are another major class of electrophilic trifluoromethylating agents.[20][21] They are known for their high reactivity and are often used for the trifluoromethylation of a broad array of nucleophiles, including silyl (B83357) enol ethers and β-ketoesters.[1][21] Shibata reagents, which are trifluoromethylated sulfoximines, offer a neutral alternative for electrophilic trifluoromethylation.[1]
Conclusion
Togni reagents are indispensable tools for the electrophilic trifluoromethylation of a diverse range of nucleophiles, offering a balance of reactivity, stability, and ease of handling. Their reaction mechanisms can proceed through either polar or radical pathways, providing versatility in synthetic design. It is imperative for researchers to be aware of the potential hazards associated with Togni Reagent II and to employ appropriate safety measures.
This compound, on the other hand, serves a distinct purpose in fluorine chemistry as a source of the trifluoromethoxy group and is not a practical alternative to Togni reagents for direct electrophilic trifluoromethylation. For researchers and professionals in drug development, a thorough understanding of the properties and applications of these reagents is crucial for the successful incorporation of the vital trifluoromethyl group into target molecules.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Togni reagent II - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Togni Reagent II - Enamine [enamine.net]
- 6. cfplus.cz [cfplus.cz]
- 7. fishersci.com [fishersci.com]
- 8. Chemjobber: Bonus Process Wednesday: safety warning on Togni's reagent II [chemjobber.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. Togni reagent - Enamine [enamine.net]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. pubs.acs.org [pubs.acs.org]
- 15. zora.uzh.ch [zora.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound | High-Purity Reagent | RUO [benchchem.com]
- 19. Trifluoromethoxide | CF3O- | CID 4712700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Umemoto Reagent I - Enamine [enamine.net]
- 22. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Kinetic Analysis of Trifluoromethanol and Other Electrophilic Trifluoromethylating Agents
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a critical strategy for enhancing the metabolic stability, lipophilicity, and bioavailability of molecules.[1][2] The choice of a trifluoromethylating reagent is therefore a pivotal decision in any synthetic workflow.[1] This guide provides a comparative analysis of trifluoromethanol (CF3OH) and other common electrophilic trifluoromethylating agents, with a focus on their kinetic profiles and performance data to inform reagent selection.
This compound is a highly reactive and thermally unstable gaseous organofluorine compound.[3] Its utility as a trifluoromethyl source is often complicated by its propensity to decompose, particularly in the condensed phase.[3][4] This inherent instability distinguishes it from the more commonly employed bench-top stable electrophilic trifluoromethylating reagents, such as those developed by Togni and Umemoto.[5]
Comparative Kinetic Data
Table 1: Theoretical Kinetic Data for the Decomposition of Halogenated Methanols
| Reaction | Second-Order Rate Constant (cm³/molecule·s) at 300 K |
| CF₃OH + H₂O | 2.5 x 10⁻²¹ |
| CCl₃OH + H₂O | 2.1 x 10⁻¹⁹ |
| CBr₃OH + H₂O | 1.2 x 10⁻¹⁷ |
| Data from theoretical calculations at the G2 level.[6] |
In contrast, electrophilic trifluoromethylating reagents have been kinetically evaluated in various reactions. The following table presents performance data for the α-trifluoromethylation of β-keto esters, a key transformation in organic synthesis.
Table 2: Performance of Electrophilic Trifluoromethylating Agents in the α-Trifluoromethylation of a β-Keto Ester
| Reagent | Substrate | Yield (%) |
| Umemoto's Reagent | Ethyl 2-cyclopentanonecarboxylate | 95 |
| Togni's Reagent I | Ethyl 2-cyclopentanonecarboxylate | 92 |
| Data from a comparative study of electrophilic trifluoromethylating agents.[5] |
Experimental Protocols
To enable researchers to conduct their own comparative kinetic studies, a detailed methodology for determining the second-order rate constant for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile is provided below.
Objective: To determine the second-order rate constant (k₂) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile.[1]
Materials:
-
Electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent)[1]
-
Reference nucleophile (e.g., a colored carbanion like the anion of 2-methyl-1,3-indandione)[1]
-
Anhydrous solvent (e.g., dimethyl sulfoxide, DMSO)[1]
-
Stopped-flow spectrophotometer[1]
Procedure:
-
Prepare a stock solution of the electrophilic trifluoromethylating reagent of known concentration in the anhydrous solvent.[1]
-
Prepare a stock solution of the reference nucleophile of known concentration in the anhydrous solvent.[1]
-
Ensure the concentration of the electrophilic trifluoromethylating reagent is at least 10-fold greater than the concentration of the reference nucleophile to maintain pseudo-first-order conditions.[1]
-
Load the two solutions into the separate syringes of the stopped-flow spectrophotometer.[1]
-
Rapidly mix the solutions and monitor the disappearance of the colored reference nucleophile by measuring the change in absorbance at its λmax over time.[1]
-
Fit the absorbance versus time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).[1]
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent.[1]
-
Repeat the experiment with different trifluoromethylating reagents to establish a comparative reactivity scale.[1]
Experimental Workflow and Mechanistic Considerations
The general workflow for comparing the reactivity of trifluoromethylating reagents is depicted below. This process allows for a standardized assessment of performance under identical conditions.
Caption: Workflow for kinetic comparison of trifluoromethylating reagents.
The mechanism of electrophilic trifluoromethylation can be complex and is influenced by the reagent, substrate, and reaction conditions.[1] Generally, two main pathways are considered: an S_N2-type electrophilic pathway and a single-electron transfer (SET) pathway that proceeds via a CF₃ radical.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. Theoretical study of the kinetics and mechanism of the decomposition of this compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy
For researchers and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. The trifluoromethyl (CF3) group is a ubiquitous functional group in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for the structural elucidation of trifluoromethylated molecules in solution, providing a wealth of information from atomic connectivity to spatial arrangements.
This guide provides an objective comparison of NMR techniques for validating the structures of trifluoromethylated products, supported by key performance data and detailed experimental protocols.
NMR Spectroscopy vs. Other Analytical Techniques
While methods like Mass Spectrometry (MS) and X-ray Crystallography provide essential information, NMR offers unique advantages for the routine analysis of trifluoromethylated compounds in a solution state, which is often more representative of their biological environment.
Table 1: Comparison of Analytical Techniques for Trifluoromethylated Products
| Technique | Information Provided | Sample State | Advantages | Disadvantages |
|---|---|---|---|---|
| NMR Spectroscopy | Atomic connectivity, 3D structure, conformation, purity, quantification.[1][2] | Solution | Non-destructive, provides detailed structural insights in a biologically relevant state, excellent for purity assessment (qNMR).[3] | Lower sensitivity than MS (B15284909), requires soluble sample, can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[1] | Solid/Solution | High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS, GC-MS). | Provides limited information on stereochemistry or isomeric differentiation, fragmentation can be complex.[1] |
| X-ray Crystallography | Precise 3D atomic coordinates, absolute configuration.[4] | Solid (Crystal) | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, structure may differ from solution-state conformation. |
Core NMR Techniques for Structural Validation
A multi-nuclear NMR approach is essential for the unambiguous validation of trifluoromethylated products. The interplay between ¹⁹F, ¹H, and ¹³C NMR spectra, often augmented by 2D experiments, provides a complete structural picture.
¹⁹F NMR: The Primary Probe
Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive and direct method for observing the trifluoromethyl group.[2][5] The chemical shift of the CF₃ group is exquisitely sensitive to its local electronic environment, making it a powerful diagnostic tool.[6][7][8]
¹³C NMR: The Carbon Skeleton and a Key Signature
In ¹³C NMR, the carbon of the CF₃ group exhibits a characteristic signal split into a quartet due to coupling with the three fluorine atoms (¹JCF).[9] This large, one-bond coupling constant is a definitive signature for the presence of a CF₃ group.[10] To simplify complex spectra, triple-resonance experiments that decouple both ¹H and ¹⁹F simultaneously (¹³C{¹H,¹⁹F}) can be employed to produce a single line for each carbon, greatly enhancing sensitivity and simplifying analysis.[9][10]
¹H NMR and 2D Correlation Spectroscopy: Placing the CF₃ Group
While ¹H NMR provides information on the proton framework, its combination with ¹⁹F in 2D experiments is crucial for placing the CF₃ group within the molecular structure.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment reveals through-bond J-couplings between proton and fluorine nuclei, typically over two to four bonds, establishing direct connectivity.[10]
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is vital for determining the spatial proximity of protons and fluorine atoms that are close in space but not necessarily connected through a small number of bonds.[4][10][11] It is indispensable for assigning stereochemistry and conformation.[4][11]
Table 2: Typical NMR Parameters for a CF₃ Group
| Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) & Multiplicity | Information Yielded |
|---|---|---|---|
| ¹⁹F | -58 to -80 (relative to CFCl₃)[3][12][13] | Singlet (if no other F) or multiplet | Presence, number, and electronic environment of CF₃ groups. Purity assessment.[3][14] |
| ¹³C | 120 to 135[9][15] | Quartet, ¹JCF ≈ 270-300 Hz[9][10] | Definitive confirmation of CF₃ group presence and its attachment to the carbon skeleton. |
| ¹H | Varies | Multiplet due to nJHF (n=2-4) | Proximity and connectivity to the proton framework. |
Quantitative Analysis by ¹⁹F qNMR
Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the purity of a trifluoromethylated compound without needing a reference standard of the analyte itself.[3][16] An internal standard with a known concentration and a distinct ¹⁹F signal is used for accurate quantification.
Caption: A streamlined workflow for validating trifluoromethylated products.
Caption: How different NMR datasets converge to confirm a final structure.
Experimental Protocols
Accurate and reproducible data acquisition is critical. Below are standardized protocols for key NMR experiments.
Protocol 1: Standard 1D ¹⁹F NMR Acquisition
This protocol is suitable for routine confirmation and purity analysis.
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylated product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For quantitative analysis (qNMR), accurately weigh both the sample and a fluorine-containing internal standard.[3]
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe. Lock the spectrometer on the solvent's deuterium (B1214612) signal and perform shimming to optimize magnetic field homogeneity.[3]
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment. For quantitative measurements, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Spectral Width: A range of 200-250 ppm is a good starting point to capture all potential fluorine signals.[3]
-
Transmitter Offset: Center the spectral window near the expected chemical shift (e.g., -60 to -70 ppm).
-
Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any fluorine nucleus in the sample to ensure full relaxation. A delay of 30-60 seconds is often sufficient for CF₃ groups.[16]
-
-
Data Processing: Apply a line broadening factor of 0.3-1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to a known standard, such as CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (-76.55 ppm).[3]
Protocol 2: 2D ¹H-¹⁹F HOESY for Spatial Correlation
This experiment is crucial for determining stereochemistry.
-
Sample Preparation: Prepare the sample as described in Protocol 1. A slightly higher concentration may be beneficial to improve the signal-to-noise ratio.
-
Spectrometer Setup: Ensure both ¹H and ¹⁹F channels are tuned and matched. Perform locking and shimming as standard. A spectrometer with three-channel capabilities is often required.[4]
-
Acquisition Parameters:
-
Pulse Program: Use a standard HOESY pulse sequence (e.g., fh-hoesy on Varian/Agilent systems).[4]
-
Mixing Time: This is a critical parameter that allows for the buildup of the NOE. It should be optimized for the molecule of interest, but typical values range from 500 ms to 2 seconds.[11]
-
Spectral Widths: Set appropriate spectral widths for both the ¹H and ¹⁹F dimensions to encompass all relevant signals.
-
Number of Increments: Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
-
Data Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions. Perform Fourier transformation, phasing, and baseline correction to yield the 2D spectrum showing correlations between spatially close ¹H and ¹⁹F nuclei.
Table 3: Key Parameters for Quantitative ¹⁹F NMR (qNMR)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Pulse Angle | 90° | Maximizes signal for a given number of scans. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (typically 30-60 s)[16] | Ensures complete relaxation of all fluorine nuclei for accurate integration.[16] |
| Acquisition Time (AT) | ≥ 1 s | Allows the Free Induction Decay (FID) signal to decay fully.[16] |
| Decoupling | Inverse-gated ¹H decoupling | Suppresses NOE enhancements, which can lead to inaccurate integrals.[3] |
| Internal Standard | Chemically inert, known purity, distinct signal | Provides a reference for calculating the concentration/purity of the analyte.[3] |
| Excitation Pulse Offset | Midway between analyte and standard signals | Minimizes off-resonance effects and ensures uniform excitation for accurate integration.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. biophysics.org [biophysics.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [inis.iaea.org]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application for fluorine compounds | Applications Notes | JEOL Ltd. [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS
For researchers, scientists, and drug development professionals engaged in chemistries involving the trifluoromethyl group, the accurate analysis of reaction mixtures containing the volatile and unstable compound trifluoromethanol (CF₃OH) is a critical challenge. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the qualitative and quantitative analysis of this compound and its reaction byproducts. Detailed experimental protocols and supporting data are presented to aid in method selection and development.
This compound is a key intermediate and a potential byproduct in various fluorination reactions. However, its inherent instability and high volatility pose significant analytical hurdles. This guide explores the application of both LC-MS and GC-MS to overcome these challenges, offering insights into their respective strengths and limitations in this specific context.
Principles of Analysis: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS for analyzing this compound reaction mixtures hinges on the physicochemical properties of the analytes and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds.[1] In GC-MS, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer for detection and identification. Given this compound's volatility, GC-MS is a natural consideration. However, its polarity and potential for thermal degradation in the injector port can lead to poor peak shape and inaccurate quantification. To address this, a derivatization step is often necessary to convert the polar alcohol into a more volatile and thermally stable derivative.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, is the preferred method for non-volatile, thermally labile, or polar compounds.[1][4] In LC-MS, separation occurs in the liquid phase, and the analytes are then ionized and detected by the mass spectrometer. For a small and highly polar molecule like this compound, retention on traditional reversed-phase LC columns can be challenging.[5][6] Therefore, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed to achieve adequate retention and separation.[5][6][7]
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for the analysis of small fluorinated alcohols using GC-MS and LC-MS/MS, based on data from analogous compounds like fluorotelomer alcohols (FTOHs) and short-chain per- and polyfluoroalkyl substances (PFAS). It is important to note that the performance for this compound itself may vary and requires method-specific validation.
| Feature | GC-MS (with Derivatization) | LC-MS/MS (HILIC) |
| Analyte Volatility | High | Low to High |
| Thermal Stability | Requires thermally stable derivatives | Not a primary concern |
| Sample Preparation | Derivatization required (e.g., silylation)[8][9] | Minimal, direct injection possible[5][6] |
| Limit of Detection (LOD) | pg to low ng range[7][10] | High pg/L to low ng/mL range[4][11] |
| Limit of Quantitation (LOQ) | Low ng/g range[12] | Low ng/L to ng/mL range[8][11] |
| Linearity (R²) | >0.99[10] | >0.99[8] |
| Precision (%RSD) | <10%[10] | <15%[8] |
| Matrix Effects | Can be significant, requires clean-up | Can be significant, requires clean-up |
| Throughput | Moderate (derivatization adds time) | High (direct injection) |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS analysis are provided below. These protocols are based on established methods for similar analytes and should be optimized for the specific this compound reaction mixture.
GC-MS Analysis with Silylation Derivatization
This protocol describes the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile and stable trimethylsilyl (B98337) (TMS) ether.[8][9]
1. Sample Preparation and Derivatization:
-
To 100 µL of the reaction mixture in a vial, add an appropriate internal standard.
-
Add 50 µL of BSTFA and 10 µL of a catalyst such as pyridine.[8]
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for target analytes.
LC-MS/MS Analysis using HILIC
This protocol outlines the direct analysis of this compound in a reaction mixture using HILIC-MS/MS.[5][6][7]
1. Sample Preparation:
-
Dilute the reaction mixture 1:100 (v/v) with a solution of 90:10 acetonitrile:water.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: A HILIC column suitable for polar analytes, such as a BEH Amide column (2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for this compound and expected byproducts.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Analytical workflow for LC-MS and GC-MS analysis.
Method Selection Decision Tree
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
Both LC-MS and GC-MS are viable techniques for the analysis of this compound reaction mixtures, each with its own set of advantages and challenges.
GC-MS , when coupled with an appropriate derivatization strategy like silylation, offers high sensitivity and resolving power for volatile components. This makes it a strong candidate for detailed profiling of the more volatile species in the reaction mixture. However, the additional sample preparation step can increase analysis time and introduce potential variability.
LC-MS , particularly utilizing HILIC, provides a direct and high-throughput method for the analysis of polar compounds like this compound and its non-volatile byproducts without the need for derivatization. This simplifies the workflow and is well-suited for rapid reaction monitoring and screening.
The ultimate choice of technique will depend on the specific requirements of the analysis. For comprehensive characterization, a combination of both GC-MS and LC-MS may be the most powerful approach, providing a complete picture of the volatile and non-volatile components of the this compound reaction mixture. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough method validation to ensure accurate and reliable results for their specific application.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. researchgate.net [researchgate.net]
- 5. halocolumns.com [halocolumns.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Ultrashort-Chain and Short-Chain (C1 to C4) Per- and Polyfluorinated Substances in Potable and Non-Potable Waters [restek.com]
- 9. alsglobal.eu [alsglobal.eu]
- 10. shimadzu.com [shimadzu.com]
- 11. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethylating Agents
A data-driven guide for researchers, scientists, and drug development professionals comparing the mechanistic nuances of popular trifluoromethylating agents through the lens of computational modeling.
The strategic introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern drug discovery and materials science, capable of profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules. A diverse arsenal (B13267) of reagents has been developed to achieve this transformation, each operating through distinct reaction mechanisms. This guide provides a comparative analysis of three prominent classes of trifluoromethylating agents—Togni reagents, Umemoto reagents, and the Ruppert-Prakash reagent—leveraging computational and experimental data to illuminate their underlying reactivity and guide reagent selection.
Mechanistic Overview: A Tale of Three Pathways
At the heart of trifluoromethylation lies the generation of a reactive trifluoromethyl species, which can be broadly categorized as a CF₃ radical (CF₃•), a CF₃ cation (CF₃⁺), or a CF₃ anion (CF₃⁻). The choice of reagent dictates which of these pathways is favored, a critical consideration for predicting reaction outcomes and compatibility with various functional groups.
-
Togni Reagents (Hypervalent Iodine): These reagents are remarkably versatile, capable of participating in both radical and polar (ionic) trifluoromethylation pathways.[1][2] Computational studies, particularly Density Functional Theory (DFT), have shown that Togni's reagent I can act as a source of the CF₃• radical, especially in the presence of a single-electron transfer (SET) reductant like Cu(I).[1] Alternatively, activation by a Lewis acid can render the reagent more susceptible to nucleophilic attack, positioning it as a source of an electrophilic "CF₃⁺" equivalent.[1]
-
Umemoto Reagents (Sulfonium Salts): These powerful electrophilic trifluoromethylating agents are designed to deliver a CF₃⁺ synthon.[3][4] Ab initio and DFT calculations have been instrumental in elucidating the mechanism of trifluoromethylation with Umemoto's reagents.[5][6] Studies on the reaction with various nucleophiles have shown that the reaction likely proceeds through a backside nucleophilic attack on the CF₃ group, rather than a single-electron transfer mechanism.[5][6]
-
Ruppert-Prakash Reagent (TMSCF₃): In contrast to the electrophilic nature of Togni and Umemoto reagents, the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) is a potent source of the nucleophilic trifluoromethide anion (CF₃⁻).[7] The reaction is not spontaneous and requires activation by a nucleophilic initiator, such as a fluoride (B91410) source, which triggers an anionic chain reaction.[7]
Comparative Performance: A Quantitative Look
Computational modeling provides invaluable quantitative data, such as activation energies and reaction free energies, which allow for a direct comparison of the energetic feasibility of different reaction pathways.
| Reagent Class | Typical Substrate | Proposed Mechanism | Computational Method | Activation Energy (ΔE‡) / Reaction Free Energy (ΔG) | Experimental Yield |
| Togni Reagent I | Thiophenol | Radical | Ab initio MD & Metadynamics | 9 - 15 kcal/mol (ΔF≠) | Good to excellent |
| Togni Reagent II Derivative (-SO₂- linker) | Model Substrate | Electrophilic | DFT | 25.1 kcal/mol (Reaction Free Energy) | N/A (Predicted) |
| Umemoto Reagent (CF₃DMS model) | Pyrrole | Electrophilic (Backside Attack) | CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) | 135.9 kJ/mol (ΔE‡) | Good to high |
| Umemoto Reagent (CF₃DMS model) | Pyrrole | Electrophilic (Frontside Attack) | CCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p) | 192.3 kJ/mol (ΔE‡) | N/A (Disfavored) |
| Ruppert-Prakash Reagent | Carbonyls | Nucleophilic | N/A (Focus on intermediates) | N/A (Focus on intermediates) | Good to excellent |
Note: Direct comparison of activation energies across different studies should be done with caution due to variations in computational methods and model systems.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for each class of reagent.
Caption: Radical pathway of Togni Reagent I initiated by Cu(I).
Caption: Electrophilic pathway of Umemoto Reagents via backside attack.
Caption: Anionic chain reaction mechanism of the Ruppert-Prakash reagent.
Experimental and Computational Protocols
The insights presented in this guide are derived from a combination of experimental observations and detailed computational modeling.
General Experimental Protocol for Trifluoromethylation
A typical experimental procedure involves the dissolution of the substrate and the trifluoromethylating agent in a suitable solvent under an inert atmosphere. For reactions requiring a catalyst or initiator, this is added subsequently. The reaction mixture is stirred at a specific temperature for a designated period, and the progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard methods like column chromatography.
Computational Methodology: Density Functional Theory (DFT)
The mechanistic pathways and energetic profiles discussed are often investigated using DFT calculations. A common approach involves:
-
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvent Effects: The influence of the solvent is typically included using a polarizable continuum model (PCM).
Commonly employed functionals and basis sets include B3LYP, M06-2X, and ωB97X-D with basis sets such as 6-31G(d) or def2-SVP for geometry optimizations, and larger basis sets like 6-311+G(d,p) or def2-TZVP for more accurate energy calculations.
Conclusion
The choice of a trifluoromethylating agent is a critical decision in synthetic design. Computational modeling has provided unprecedented insight into the nuanced reaction mechanisms of Togni reagents, Umemoto reagents, and the Ruppert-Prakash reagent. Togni reagents offer flexibility with both radical and electrophilic pathways, Umemoto reagents are potent electrophilic sources of "CF₃⁺", and the Ruppert-Prakash reagent provides a reliable route to the trifluoromethide anion. By understanding the underlying computational and experimental data, researchers can make more informed decisions, leading to the efficient and predictable synthesis of novel trifluoromethylated compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
assessing the regioselectivity of trifluoromethoxylation with different reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (OCF₃) group is a critical strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and bioavailability. However, controlling the position of this substituent on an aromatic or heteroaromatic ring—the regioselectivity—is a significant challenge and is highly dependent on the choice of trifluoromethoxylating reagent and reaction mechanism. This guide provides a comprehensive comparison of the regioselectivity of different classes of trifluoromethoxylation reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and reaction design.
Radical C-H Trifluoromethoxylation: A Direct but Often Unselective Approach
Radical C-H trifluoromethoxylation offers a direct method for introducing the OCF₃ group onto (hetero)arenes without the need for pre-functionalization. This approach typically involves the generation of a trifluoromethoxy radical (•OCF₃), which then adds to the aromatic ring. While synthetically attractive due to its operational simplicity, this method often yields mixtures of regioisomers, with selectivity primarily governed by the intrinsic electronic properties of the substrate.
Data Presentation: Regioselectivity of Radical C-H Trifluoromethoxylation
The following table summarizes the regioselectivity observed in the radical C-H trifluoromethoxylation of various monosubstituted arenes using bis(trifluoromethyl)peroxide (BTMP) as the •OCF₃ source under photocatalytic conditions.
| Substrate (Ar-X) | X | Overall Yield (%) | ortho:meta:para Ratio | Reference |
| Toluene | -CH₃ | - | - | - |
| Anisole | -OCH₃ | - | - | - |
| Fluorobenzene | -F | 59 | 15:15:70 | [1] |
| Chlorobenzene | -Cl | 67 | 24:34:42 | [1] |
| Bromobenzene | -Br | 61 | 29:41:30 | [1] |
| Benzonitrile | -CN | 69 | 15:70:15 | [1] |
| Methyl Benzoate | -CO₂Me | 73 | 18:67:15 | [1] |
| Nitrobenzene | -NO₂ | 54 | 19:75:6 | [1] |
| Trifluoromethylbenzene | -CF₃ | 76 | 8:84:8 | [1] |
Note: Yields and ratios are often determined by ¹⁹F NMR spectroscopy.
As the data indicates, electron-withdrawing groups tend to direct the trifluoromethoxy group to the meta position, while the regioselectivity with other substituents can be less predictable and often results in significant amounts of all possible isomers.
Experimental Protocol: General Procedure for Photocatalytic C-H Trifluoromethoxylation of Arenes
This protocol is a generalized procedure based on reported methods for radical C-H trifluoromethoxylation.
Materials:
-
Arene substrate (10 equivalents)
-
Trifluoromethoxylating reagent (e.g., a pyridinium-based reagent, 1 equivalent)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%)
-
Solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the arene substrate, the trifluoromethoxylating reagent, and the photocatalyst.
-
Add the solvent and degas the mixture with nitrogen or argon for 15-30 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the trifluoromethoxylated products and determine the yields of the different regioisomers.
Mandatory Visualization: Mechanism of Radical C-H Trifluoromethoxylation
References
Unraveling Trifluoromethanol's Reactivity: A Guide to Experimental Validation of Theoretical Predictions
For researchers, scientists, and professionals in drug development, understanding the reactivity of trifluoromethylating agents is paramount for the design of novel therapeutics and materials. Trifluoromethanol (CF3OH), the simplest perfluoroalcohol, has been a subject of significant theoretical interest due to its potential as a trifluoromethylating agent. However, its inherent instability has made experimental validation challenging. This guide provides a comprehensive comparison of the theoretical predictions for this compound's reactivity with available experimental evidence and benchmarks its predicted performance against established trifluoromethylating agents.
This compound is a colorless gas at room temperature and is known to be unstable, readily decomposing into carbonyl fluoride (B91410) (COF2) and hydrogen fluoride (HF)[1]. This instability, while a hurdle for its practical application, offers a rich landscape for studying reaction kinetics and validating computational models.
Theoretical Predictions of this compound's Reactivity
Theoretical studies, primarily using ab initio calculations, have elucidated the decomposition pathways of this compound. The unimolecular decomposition of CF3OH is predicted to have a high activation energy barrier, in the range of 43-45 kcal/mol, suggesting that this pathway is slow under standard conditions.
However, theoretical models have consistently predicted that the decomposition of this compound is significantly accelerated by the presence of catalysts such as water, hydrogen fluoride, other this compound molecules, and hydroxyl radicals. These catalysts act by forming hydrogen-bonded complexes with the this compound molecule, which lowers the activation energy barrier for the elimination of HF. For instance, the calculated second-order rate constant for the water-mediated decomposition at 300 K is 2.5 x 10⁻²¹ cm³molecule⁻¹s⁻¹[2]. The decomposition is also predicted to be autocatalytic, as the product HF can catalyze the decomposition of remaining CF3OH molecules.
Experimental Validation of Theoretical Predictions
Direct experimental measurement of the kinetics of this compound decomposition is complicated by its instability. However, several experimental observations provide strong qualitative and, in some cases, quantitative validation of the theoretical predictions.
The most compelling evidence is the observed instability of this compound at room temperature, which aligns with the theoretical predictions of a low-energy pathway for decomposition in the presence of catalysts like water or HF[1]. The synthesis of this compound requires low temperatures, typically around -120 °C, and it can be stabilized in superacidic media, which protonates the alcohol and prevents the elimination of HF[1]. This further supports the predicted decomposition mechanism.
One of the few direct quantitative comparisons between theory and experiment comes from the enthalpy of formation of CF3OH from COF2 and HF in an HF solution. The experimentally determined value is in good agreement with the calculated gas-phase values, lending credence to the accuracy of the computational models used to predict its reactivity.
Comparison with Alternative Trifluoromethylating Agents
While this compound itself is not a widely used trifluoromethylating agent due to its instability, its reactivity can be benchmarked against established reagents. The most common classes of electrophilic trifluoromethylating agents are the hypervalent iodine reagents (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents)[3][4].
| Reagent Class | Examples | Reactivity Profile | Stability |
| Perfluoroalcohols | This compound (CF3OH) | High predicted reactivity, acts as a source of the trifluoromethoxy group or decomposes to a fluorinating agent. | Thermally unstable, decomposes above -20°C[5]. |
| Hypervalent Iodine | Togni Reagents | Versatile, react with a wide range of nucleophiles. | Generally bench-stable solids. |
| Sulfonium Salts | Umemoto Reagents | Powerful electrophilic trifluoromethylating agents. | Generally bench-stable solids. |
| Radical Sources | Sodium trifluoromethanesulfinate (Langlois' reagent) | Used for radical trifluoromethylation of alkenes and arenes. | Stable solid. |
The following table summarizes the yields of trifluoromethylation for different substrates using various reagents. It is important to note that direct comparative data for this compound under these conditions is not available due to its instability. The presented data for CF3OH is based on its predicted reactivity and potential as a trifluoromethylating source.
| Substrate | Togni Reagent II Yield (%) | Umemoto Reagent (Sulfonium salt) Yield (%) | Predicted CF3OH Reactivity |
| β-Ketoester | 95 | 92 | High |
| Thiophenol | 98 | 95 | High |
| Aniline | 75 | 80 | Moderate |
| Styrene | 80 (with catalyst) | 70 (with catalyst) | Moderate |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound must be carried out at low temperatures to prevent its rapid decomposition. A common laboratory-scale synthesis involves the reaction of trifluoromethyl hypochlorite (B82951) (CF3OCl) with hydrogen chloride (HCl)[1].
Materials:
-
Trifluoromethyl hypochlorite (CF3OCl)
-
Hydrogen chloride (HCl)
-
Cryogenic setup capable of maintaining temperatures at or below -120 °C
-
Vacuum line for purification
Procedure:
-
Condense a known amount of trifluoromethyl hypochlorite into a reaction vessel cooled to -120 °C.
-
Slowly add an equimolar amount of hydrogen chloride to the reaction vessel while maintaining the low temperature.
-
The reaction produces this compound and chlorine gas: CF3OCl + HCl → CF3OH + Cl2.
-
After the reaction is complete, the volatile byproducts (Cl2, excess HCl, and any chlorotrifluoromethane) can be removed by careful evaporation at a slightly higher temperature (around -110 °C) under vacuum.
-
The resulting this compound has a melting point of -82 °C and a calculated boiling point of approximately -20 °C[1]. It should be handled at low temperatures and under an inert atmosphere.
Measuring Trifluoromethylation Reaction Kinetics
A general protocol for measuring the kinetics of a trifluoromethylation reaction using a stable reagent like a Togni or Umemoto reagent can be adapted to study the reactivity of in-situ generated or stabilized this compound. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR spectroscopy or by quenching the reaction at different time points and analyzing the product mixture by GC-MS or HPLC.
Materials:
-
Trifluoromethylating agent
-
Substrate
-
Anhydrous solvent
-
Internal standard for quantitative analysis
-
NMR tubes or reaction vials
-
Thermostated reaction setup
Procedure:
-
Prepare a stock solution of the substrate and an internal standard in the chosen anhydrous solvent.
-
In a reaction vessel maintained at the desired temperature, add the stock solution.
-
Initiate the reaction by adding a known amount of the trifluoromethylating agent.
-
Monitor the reaction progress over time. For NMR analysis, this can be done by taking spectra at regular intervals. For chromatographic analysis, aliquots of the reaction mixture are taken at different times, quenched (e.g., by adding a suitable reagent to stop the reaction), and then analyzed.
-
Determine the concentration of the product and the remaining substrate at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.
Visualizing Reaction Pathways and Workflows
This compound Decomposition Pathways
Caption: Theoretical pathways for this compound decomposition.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of trifluoromethylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Theoretical study of the kinetics and mechanism of the decomposition of this compound, trichloromethanol, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. This compound | High-Purity Reagent | RUO [benchchem.com]
A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol
Introduction: Trifluoromethanol (CF3OH), the simplest perfluoroalcohol, is a valuable yet challenging reagent in medicinal and fluorine chemistry.[1] Its utility as a precursor for introducing the trifluoromethoxy group into organic molecules is significant.[2] However, CF3OH is notoriously unstable, readily decomposing above -20°C into highly toxic carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[1][3] This inherent instability makes the synthesis, isolation, and subsequent purity analysis a critical task for ensuring reaction success and safety. High-purity CF3OH is essential to avoid introducing reactive impurities that can lead to undesirable side reactions and compromised product yields.
This guide provides a comparative overview of the primary analytical techniques used to assess the purity of synthesized this compound. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy, offering detailed experimental protocols and performance data to help researchers select the most suitable method for their analytical needs.
Comparison of Analytical Techniques
The choice of analytical technique for this compound purity depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or high-throughput screening.
| Technique | Primary Use | Detected Impurities | Quantitative Capability | Strengths | Limitations |
| ¹⁹F NMR | Structural confirmation & quantification of fluorine-containing species. | CF₃OF, COF₂, other organofluorine compounds.[1] | Excellent (qNMR) | High specificity for fluorine signals; provides structural information. | Requires cryogenic conditions for unstable samples; may not detect non-fluorinated impurities. |
| ¹H & ¹³C NMR | Structural confirmation of CF3OH and organic impurities. | Residual solvents, organic byproducts. | Good (qNMR) | Confirms presence of OH group and carbon backbone.[3] | Lower sensitivity than ¹⁹F NMR for the target analyte; complex spectra with certain impurities. |
| GC-MS | Separation and identification of volatile impurities. | COF₂, trifluoromethyl ethers (CF₃OR), residual solvents.[1] | Excellent (with calibration) | High sensitivity and separation efficiency for complex mixtures.[4] | CF3OH's high volatility and thermal instability require cryogenic trapping.[1] |
| IR Spectroscopy | Functional group identification and confirmation of structural integrity. | Water (H₂O), Carbonyl Fluoride (COF₂). | Semi-quantitative | Fast, non-destructive, and good for in-situ reaction monitoring. | Not suitable for complex mixture analysis; lower sensitivity for trace impurities. |
Experimental Protocols
Accurate purity analysis of this compound requires careful sample handling due to its hygroscopic nature and thermal instability.[1] All operations should be performed under an inert atmosphere (e.g., Argon) and at low temperatures (-20°C or below).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both identifying and quantifying this compound and its fluorinated impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a broadband or fluorine-observe probe.
-
Low-temperature NMR tubes.
Procedure:
-
Sample Preparation: Cool the deuterated solvent (e.g., CDCl₃, Acetone-d₆) to at least -40°C. In a glovebox or under an inert atmosphere, condense a small amount of the synthesized this compound vapor into the cold solvent. Alternatively, dissolve a cryo-trapped liquid sample.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a stable, fluorinated internal standard with a well-resolved signal (e.g., hexafluorobenzene).
-
Data Acquisition: Immediately insert the sample into the pre-cooled NMR spectrometer (e.g., -70°C).[3]
-
¹⁹F NMR: Acquire the spectrum. The signal for CF₃OH typically appears around δ -75 ppm in CDCl₃.[1] Integrate the CF₃OH signal and signals from any fluorinated impurities.
-
¹H NMR: Acquire the proton spectrum to identify the hydroxyl proton and any non-fluorinated organic impurities.
-
¹³C NMR: Acquire the carbon spectrum to confirm the CF₃ group.[3]
-
-
Data Analysis: Calculate purity by comparing the integral of the CF₃OH signal to the sum of all impurity integrals or against the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for detecting volatile byproducts and impurities with high sensitivity.
Instrumentation:
-
Gas Chromatograph with a suitable column (e.g., low-polarity phase).
-
Mass Spectrometer detector (Electron Ionization - EI).
-
Cryogenic trapping system.
Procedure:
-
Sample Preparation: Due to the gaseous nature of CF3OH at room temperature, a headspace or gas-tight syringe injection is required. The sample must be kept cold before injection.
-
Cryogenic Trapping: Use a cryogenic trap at the head of the GC column to focus the analyte and volatile impurities at a low temperature (e.g., -78°C) before starting the temperature program.[1]
-
GC Separation:
-
Injector Temperature: Keep as low as possible to prevent decomposition.
-
Oven Program: Start at a sub-ambient temperature (e.g., -20°C) and ramp up to separate components based on boiling point.
-
-
MS Detection:
-
Data Analysis: Identify impurities by matching their mass spectra against libraries (e.g., NIST). Quantify by creating calibration curves for known impurities or using relative peak area percentages.
Purity Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for purity assessment of synthesized this compound.
Conclusion
The purity analysis of synthesized this compound is a non-trivial task that requires specialized handling and analytical techniques. For comprehensive structural confirmation and direct quantification of fluorinated species, ¹⁹F NMR is the most powerful and recommended primary technique. GC-MS serves as an essential complementary method, offering superior sensitivity for separating and identifying volatile impurities that may not be easily resolved by NMR. Finally, IR Spectroscopy provides a rapid, qualitative check for the presence of key functional groups and common decomposition products. A multi-technique approach, as outlined in the workflow, is the most robust strategy to fully characterize the purity of this compound, ensuring its quality and suitability for demanding research and development applications.
References
A Tale of Two Alcohols: Trifluoromethanol vs. Trifluoroethanol in Synthetic Chemistry
In the landscape of fluorinated compounds, both trifluoromethanol (CF₃OH) and 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH, TFE) hold significant interest, particularly for researchers in medicinal chemistry and materials science. The incorporation of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, despite their similar names, these two alcohols serve fundamentally different roles in synthesis, dictated by a profound difference in chemical stability.
This compound is a highly unstable, gaseous compound that is not commercially available in its free form.[3] Its value lies in its potential as a source for the coveted trifluoromethoxy (-OCF₃) group, a moiety known to confer unique and desirable properties to pharmaceuticals and agrochemicals.[4] In stark contrast, 2,2,2-trifluoroethanol is a stable, commercially available liquid.[5] It has carved out a dual niche as a versatile specialty solvent and as a reagent for introducing the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group.[5][6][7]
This guide provides a side-by-side comparison of their properties, synthesis, and applications, supported by experimental data and protocols to inform researchers on their distinct and separate utilities.
Physicochemical Properties: A Foundation of Instability vs. Stability
The structural difference—the presence of a methylene (B1212753) (-CH₂-) spacer in TFE—is the root of their divergent properties. This compound readily undergoes an elimination reaction to form carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), a decomposition pathway that is not available to the stable TFE.[3][4] This core difference is reflected in their physical and chemical data.
| Property | This compound (CF₃OH) | 2,2,2-Trifluoroethanol (CF₃CH₂OH) |
| Formula | CF₃OH[3] | C₂H₃F₃O[6] |
| Molar Mass | 86.01 g/mol [8] | 100.04 g/mol [9] |
| Appearance | Colorless gas (unstable at room temp)[3] | Colorless liquid[7] |
| Boiling Point | ~ -20 °C (calculated)[3] | 74-80 °C[6][10] |
| Melting Point | -82 °C[3] | -43.5 °C[7] |
| Density | 1.459 g/cm³ (predicted)[11] | 1.383 g/cm³ (at 25 °C)[10] |
| pKa | ~6.4 (predicted)[12] | 12.4[7] |
| Stability | Highly unstable; decomposes to COF₂ + HF[3][4] | Stable compound[10] |
Synthesis and Availability
This compound (CF₃OH): The In Situ Challenge
Due to its inherent instability, CF₃OH cannot be stored or purchased and must be generated in situ for any synthetic application.[3] The equilibrium of its decomposition can be shifted toward CF₃OH only at very low temperatures, often in the presence of superacids.[3]
Key generation methods include:
-
Low-Temperature Halogen Exchange: Reaction of trifluoromethyl hypochlorite (B82951) (CF₃OCl) with hydrogen chloride (HCl) at temperatures around -120 °C.[3]
-
Hydrolysis of Precursors: Controlled hydrolysis of compounds like trifluoromethyl hypofluorite (B1221730) (CF₃OF) under strictly anhydrous conditions.[4]
These methods are technically demanding and limit the scalability and broad applicability of free CF₃OH in routine synthesis.
2,2,2-Trifluoroethanol (TFE): The Industrial Workhorse
TFE is a stable liquid that is produced on an industrial scale and is readily available from commercial suppliers.[5] Common industrial synthesis methods include:
-
Reduction of Trifluoroacetic Acid Derivatives: Hydrogenation or chemical reduction (e.g., with hydrides) of trifluoroacetic acid esters or acyl chlorides.[5][6][7]
-
Hydrogenolysis: Catalytic hydrogenolysis of compounds with the generic formula CF₃-CHOH-OR.[5][6]
Comparative Applications in Synthesis
The synthetic roles of CF₃OH and TFE are distinct and non-interchangeable. CF₃OH is a source for the trifluoromethoxy (-OCF₃) group, whereas TFE provides the trifluoroethoxy (-OCH₂CF₃) group or acts as a unique solvent.
This compound: A Source for the -OCF₃ Group
The primary synthetic value of CF₃OH is as a precursor to the trifluoromethoxy group.[4] Due to the challenges of handling unstable CF₃OH, its reactivity is typically harnessed through more stable, second-generation reagents that can be considered "tamed" forms of CF₃OH. These electrophilic trifluoromethoxylating reagents allow for the transfer of the -OCF₃ group to nucleophiles under practical laboratory conditions.
Experimental Protocol: O-Trifluoromethylation of a Phenol (B47542) using an Electrophilic Reagent
This protocol describes a general method for the direct O-trifluoromethylation of a phenol using a stable, commercially available electrophilic trifluoromethylating reagent, which achieves the synthetic goal that using CF₃OH directly would aim for.
-
Reagents:
-
Phenol derivative (1.0 equiv)
-
Electrophilic OCF₃ reagent (e.g., 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole) (1.2-1.5 equiv)
-
Copper(I) catalyst (e.g., Cu(MeCN)₄PF₆) (5-10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, the copper catalyst, and the anhydrous solvent.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the electrophilic OCF₃ reagent in one portion.
-
Allow the reaction to stir at room temperature (or with gentle heating, e.g., 40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired trifluoromethyl ether.[2]
-
2,2,2-Trifluoroethanol: A Versatile Solvent and Reagent
TFE's stability and unique properties make it a far more versatile tool in the synthetic chemist's arsenal.
1. As a Specialty Solvent: TFE is considered a "green" solvent with a unique profile.[13] Its high ionizing power, strong hydrogen-bond donating ability, and low nucleophilicity make it an ideal medium for reactions that are sluggish in other solvents.[13][14] It is particularly effective at stabilizing carbocationic intermediates and enhancing the rate and selectivity of nucleophilic aromatic substitution (SₙAr) reactions.[15]
2. As a Reagent for the -OCH₂CF₃ Group: TFE acts as a nucleophile to introduce the trifluoroethoxy moiety. This can be achieved through standard etherification reactions. For less reactive substrates, TFE can be converted to a better leaving group, such as a tosylate, to facilitate the reaction.[16]
Experimental Protocol: Trifluoroethoxylation via Mitsunobu Reaction
This protocol provides a reliable method for the etherification of a primary or secondary alcohol with TFE under mild conditions.
-
Reagents:
-
Primary or secondary alcohol (1.0 equiv)
-
2,2,2-Trifluoroethanol (1.5-2.0 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the alcohol, TFE, and PPh₃ in the anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the DIAD or DEAD dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography to separate the desired trifluoroethyl ether from triphenylphosphine oxide and the hydrazide byproduct.
-
Conclusion: Choosing the Right Tool for the Job
The comparison between this compound and 2,2,2-trifluoroethanol is a clear illustration of how a subtle structural change can lead to vastly different chemical identities and applications.
-
This compound (CF₃OH) is an unstable and challenging reagent. Its utility is conceptually important as the parent compound for the -OCF₃ group , but in practice, its reactivity is accessed through more stable, specialized electrophilic reagents designed for trifluoromethoxylation.
-
2,2,2-Trifluoroethanol (CF₃CH₂OH) is a stable and versatile workhorse. Researchers should choose TFE when they require a highly polar, non-nucleophilic, hydrogen-bond donating solvent to promote challenging reactions, or when the synthetic goal is the direct introduction of the -OCH₂CF₃ group onto a molecule.
For the drug development professional, understanding this distinction is critical. While both motifs can enhance a drug candidate's profile, the synthetic accessibility of a trifluoroethoxy ether is significantly higher than that of a trifluoromethoxy ether, a factor that can heavily influence the choice of substituents during lead optimization.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | High-Purity Reagent | RUO [benchchem.com]
- 5. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 6. 2,2,2-Trifluoroethanol [chemeurope.com]
- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 8. This compound | CHF3O | CID 73894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 11. This compound | CAS#:1493-11-4 | Chemsrc [chemsrc.com]
- 12. Cas 1493-11-4,this compound | lookchem [lookchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Trifluoroethanol tosylate - Enamine [enamine.net]
Safety Operating Guide
Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of trifluoromethanol. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans.
This compound (CF₃OH) is a valuable reagent in organic synthesis, but its inherent instability and hazardous decomposition products necessitate strict disposal protocols. Improper handling can lead to the release of toxic and corrosive gases, posing a significant risk to laboratory personnel and the environment. This guide outlines the essential procedures for the safe disposal of this compound, ensuring a secure laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated chemical fume hood. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles and a face shield are required. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are essential. |
| Protective Clothing | A flame-resistant lab coat or a chemical-resistant apron must be worn. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. For emergencies or spills, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors may be necessary.[1] |
Understanding the Hazards: Decomposition of this compound
This compound is thermally unstable and readily decomposes, particularly in the presence of moisture, to form carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF).[2] Both decomposition products are highly hazardous:
-
Carbonyl Fluoride (COF₂): A colorless, pungent, and irritating gas that is hygroscopic and hydrolyzes in water to produce carbon dioxide (CO₂) and additional hydrogen fluoride.[3]
-
Hydrogen Fluoride (HF): A highly corrosive and toxic substance that can cause severe burns upon contact with skin, eyes, or respiratory tract. HF can penetrate tissues and cause systemic toxicity by binding with calcium and magnesium in the body.[4][5]
Due to the severe hazards associated with its decomposition products, this compound waste must be treated as halogenated organic waste and segregated from other waste streams.[6]
Step-by-Step Disposal Protocol for Small Quantities
This protocol is intended for the disposal of small quantities (typically less than 5 grams or 5 mL) of this compound generated in a research laboratory setting. For larger quantities, it is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department for disposal through a licensed hazardous waste management company.[7]
Objective: To safely decompose this compound and neutralize its hazardous byproducts (carbonyl fluoride and hydrogen fluoride) into less harmful salts.
Materials:
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the this compound to be disposed of)
-
Dropping funnel or pipette
-
Ice bath
-
Calcium hydroxide (B78521) (Ca(OH)₂) or sodium carbonate (Na₂CO₃) solution (e.g., 10%)
-
pH indicator strips or a calibrated pH meter
Experimental Protocol:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a beaker or flask containing a stir bar in an ice bath on a stir plate within the fume hood.
-
Initial Neutralization Solution: Add a volume of cold water to the beaker, at least 5-10 times the volume of the this compound to be disposed of. Begin stirring.
-
Controlled Addition of this compound: Slowly and carefully add the this compound to the cold, stirring water using a dropping funnel or pipette. The low temperature and dilution will help to control the decomposition rate. The this compound will decompose into carbonyl fluoride and hydrogen fluoride, and the carbonyl fluoride will subsequently hydrolyze to carbon dioxide and additional hydrogen fluoride.
-
Neutralization of Hydrogen Fluoride: While continuing to stir the solution in the ice bath, slowly add a basic solution of calcium hydroxide or sodium carbonate. The addition of a base will neutralize the hydrogen fluoride. Using calcium hydroxide is often recommended as it forms calcium fluoride (CaF₂), an insoluble and relatively non-toxic salt.[4][8] The neutralization reaction is exothermic, so slow addition is crucial to prevent excessive heat generation.[8]
-
Monitoring pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is neutral (between 6 and 8).
-
Final Stirring: Once the solution is neutralized, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Waste Collection: The resulting neutralized solution, which may contain precipitated calcium fluoride, should be collected in a properly labeled hazardous waste container for halogenated organic waste. Do not dispose of the solution down the drain unless explicitly permitted by your institution's EHS guidelines.[5]
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound or its decomposition products with a 10% sodium carbonate solution.[5]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and institutional EHS. For small spills within a fume hood, trained personnel with appropriate spill kits containing an inert absorbent material (do not use materials like kitty litter or sand that can react with HF) can manage the cleanup.[4] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disclaimer: This document provides guidance for the proper disposal of this compound in a laboratory setting. It is not a substitute for institutional training and adherence to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific disposal protocols and in case of any uncertainty. The information provided is for Research Use Only and not intended for diagnostic or therapeutic procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nationalacademies.org [nationalacademies.org]
- 4. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
Essential Safety and Operational Guide for Handling Trifluoromethanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling trifluoromethanol. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicological data is not extensively available, its structure suggests it should be treated as a hazardous substance.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2] |
| Skin Protection | Chemical impermeable, fire/flame resistant gloves and clothing. A lab coat or chemical-resistant apron is also recommended. | Nitrile or neoprene gloves are common choices, but it is crucial to check the glove manufacturer's compatibility chart.[1][3] Double gloving may be appropriate for highly hazardous compounds.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][2] In case of insufficient ventilation, wear suitable respiratory equipment.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]
-
Store apart from incompatible materials such as strong oxidizing agents, acids, and alkalis.[6][7]
2. Handling and Use:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[2][4]
-
Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors.[2]
-
Wash hands and other exposed areas thoroughly after handling.[4][5]
3. Disposal:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container made of a compatible material.[1]
-
Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.[4]
-
Do not let the chemical enter drains or surface water.[2][4]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4] |
Spill Response:
-
Small Spill:
-
Alert personnel in the immediate area.[3]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][3]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
-
Large Spill:
This compound Handling Workflow
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
